DL-Homocysteine thiolactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminothiolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWQWJKWBHZMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863228 | |
| Record name | 3-Aminothiolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Homocysteine thiolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002287 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10593-85-8, 14007-10-4, 3622-59-1 | |
| Record name | (±)-Homocysteine thiolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10593-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocysteine thiolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Thiophenone, 3-aminodihydro-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminothiolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOCYSTEINE THIOLACTONE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5H88XF24X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homocysteine thiolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002287 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of DL-Homocysteine Thiolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homocysteine thiolactone (HTL), a cyclic thioester of the amino acid homocysteine, is a molecule of significant interest in both biochemical and synthetic chemistry.[1][2] Biologically, it is formed as a byproduct of the error-editing mechanism of methionyl-tRNA synthetase, which prevents the misincorporation of homocysteine into proteins.[2][3] Elevated levels of its precursor, homocysteine, are linked to a variety of pathological conditions, including cardiovascular and neurodegenerative diseases, making HTL a key metabolite in studying these disease pathways.[1][4] Chemically, its strained five-membered ring and reactive thioester functionality make it a versatile building block for the synthesis of various pharmaceuticals and functionalized polymers.[5][6][7]
This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, primarily in its more stable hydrochloride salt form. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and diagrams of relevant chemical and biological pathways.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride (HTL-HCl) is most commonly achieved starting from DL-methionine or DL-homocysteine. Various methods have been developed to optimize yield, purity, and industrial scalability, avoiding harsh conditions and minimizing waste.[8]
Synthetic Routes
Several primary routes for the synthesis of HTL-HCl have been reported:
-
Demethylation and Cyclization of DL-Methionine: This is a prevalent method involving the demethylation of DL-methionine to form a homocysteine salt, which is then cyclized in an acidic medium.[8][9]
-
Reduction of DL-Homocystine: This method involves the electrochemical reduction of DL-homocystine to DL-homocysteine, followed by dehydration and condensation to form the thiolactone.[10][11]
-
Reaction from 2-methyl-4-chlorobutyryl chloride: A patented method describes the synthesis starting from 2-methyl-4-chlorobutyryl chloride, which is converted to an intermediate that reacts with iodine and ammonia water.[12]
Summary of Synthetic Methods
| Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| DL-Methionine | 1. Sodium metal in liquid ammonia (-35 to -40°C) 2. Cation exchange resin 3. Concentrated HCl (pH 1) | 79 | Not specified | [13] |
| DL-Methionine | 1. Metallic sodium in liquefied ammonia (-20°C, 20h) 2. Cation exchange resin 3. Concentration in aqueous HCl | Not specified | Not specified | [8] |
| Intermediate from 2-methyl-4-chlorobutyryl chloride | 1. Iodine, 25% ammonia water 2. 65°C, 0.6 MPa for 1 hour 3. Recrystallization from water | 94.95 | 99.756 | [12][13] |
| DL-Homocystine | 1. Electrochemical reduction in a microchannel reactor 2. Dehydration and condensation (40-50°C, vacuum) 3. Low-temperature crystallization (-5°C, 8h) | 84.1 | 99.7 | [10] |
Experimental Protocols
Protocol 1: Synthesis from DL-Methionine via Sodium/Ammonia Reduction [5][13]
This protocol is based on the demethylation of DL-methionine using a strong reducing agent followed by acid-catalyzed cyclization.
Materials:
-
DL-Methionine (100 g)
-
Dry liquid ammonia
-
Sodium metal, chopped (60 g)
-
Ammonium chloride
-
Cation exchange resin
-
Concentrated hydrochloric acid
-
Dry ice-acetonitrile solvent mixture
Procedure:
-
Pre-cool a 3-liter cryogenic autoclave to -40°C using a dry ice-acetonitrile bath.
-
Add 100 g of DL-methionine to the autoclave.
-
Slowly add dry liquid ammonia until the DL-methionine is completely dissolved.
-
While maintaining the temperature between -35°C and -40°C, add 60 g of chopped sodium metal in batches. Monitor the reaction progress using liquid chromatography.
-
Upon completion, stop stirring and allow the mixture to stand. Carefully transfer the upper clear liquid layer to a separate flask.
-
Quench the reaction by adding ammonium chloride.
-
Allow the reaction mixture to warm to room temperature, allowing the ammonia to completely evaporate. The resulting solid is a mixture of DL-homocysteine sodium salt, sodium chloride, and ammonium chloride.
-
Dissolve the solid mixture in water and pass it through a cation exchange resin to remove sodium ions.
-
Adjust the eluate to pH 1 with concentrated hydrochloric acid.
-
The resulting solution contains this compound hydrochloride, which can be isolated by crystallization or other purification methods. A reported yield for this process is 81 g (79%).[13]
Protocol 2: Synthesis via Electrochemical Reduction of DL-Homocystine [10]
This continuous production method utilizes a microchannel reactor and an electrolytic cell for a high-purity product.
Materials:
-
DL-Homocystine
-
Hydrochloric acid (3-5 mol/L)
-
Graphite electrodes
-
Plate-and-frame electrolytic cell
-
Liquid-phase microchannel reactor
Procedure:
-
Prepare a solution of DL-homocystine in hydrochloric acid.
-
Continuously pass this solution into the cathode chamber of a plate-and-frame electrolytic cell equipped with graphite electrodes.
-
Apply a current density of 10-50 mA/cm² at a temperature of 20-30°C. DL-homocystine is reduced at the cathode to generate DL-homocysteine hydrochloride.
-
Continuously circulate the catholyte through a liquid-phase microchannel reactor until the reaction is complete.
-
Collect the final catholyte and perform impurity removal treatments.
-
Transfer the purified catholyte to a rotary evaporation device.
-
Perform dehydration and condensation under vacuum at 40-50°C to obtain crude this compound hydrochloride.
-
Crystallize the product at a low temperature (e.g., -5°C for 8 hours) and dry under vacuum to obtain the final pure product. This method has reported yields of 84.1% and purity of 99.7%.[10]
Chemical and Physical Properties
This compound is typically handled as its hydrochloride salt to improve stability. Its properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 3-aminodihydro-2(3H)-thiophenone, monohydrochloride | [14][15] |
| Synonyms | DL-Hcy thiolactone, DL-HCTL, this compound HCl | [5][14] |
| CAS Number | 6038-19-3 | [5][14] |
| Molecular Formula | C₄H₇NOS · HCl | [14][15] |
| Molecular Weight | 153.63 g/mol | [16] |
| Appearance | White crystalline powder | [5] |
| Melting Point | ~202-203 °C (decomposes) | [5] |
| Solubility | Water: 740.5 g/L (20°C) DMSO: 30 mg/mL DMF: 15 mg/mL Methanol: Slightly soluble | [5][14][15] |
| Stability | Stable for ≥ 4 years when stored at -20°C. Air, moisture, and light sensitive. | [14] |
| Storage | Keep in a dark, dry place under an inert atmosphere at room temperature or -20°C for long-term storage. | [5][14] |
Chemical Reactivity
The chemical reactivity of HTL is dominated by the electrophilic nature of the thioester carbonyl carbon, making it susceptible to nucleophilic attack.
-
Hydrolysis: The thiolactone ring can be opened by water (hydrolysis) to form homocysteine.[17] This reaction is slow at neutral pH (half-life of ~24-30 hours at pH 7.4) but is accelerated at higher pH.[1][2][18]
-
Aminolysis: HTL readily reacts with primary amines, a process known as aminolysis.[17] This is the key reaction in the biological process of N-homocysteinylation, where the ε-amino group of protein lysine residues attacks the thiolactone, forming a stable amide bond.[1][2] This modification can alter protein structure and function.[3]
-
Self-Condensation: In its free base form, HTL is unstable and can undergo self-condensation via mutual aminolysis to form a diketopiperazine derivative, which then polymerizes.[19]
-
Synthetic Utility: The thiolactone moiety is a valuable functional handle in polymer science. The ring-opening reaction with an amine introduces a functional group while simultaneously releasing a free thiol, which can then participate in subsequent reactions like thiol-ene conjugations.[6][20][21] It also serves as a key intermediate in the synthesis of pharmaceuticals like erdosteine and citiolone.[5][22]
Biological Pathways and Significance
Biological Formation of this compound
This compound is not a direct product of the primary methionine cycle but arises from a crucial "error-editing" or "proofreading" step.[1][2]
-
Methionine Cycle: Homocysteine is a key intermediate in the metabolism of methionine.[1]
-
Mistaken Activation: Due to its structural similarity to methionine, homocysteine can be mistakenly recognized and activated by methionyl-tRNA synthetase (MetRS).[1][2]
-
Proofreading and Cyclization: To prevent the incorporation of homocysteine into newly synthesized proteins, MetRS edits this error by converting the activated homocysteine-AMP intermediate into the stable, five-membered ring of homocysteine thiolactone, which is then released.[1][2][3]
Caption: Biological formation of Homocysteine Thiolactone via the error-editing mechanism of MetRS.
Protein N-Homocysteinylation
Once formed, HTL can covalently modify proteins by reacting with the primary amino groups of lysine residues. This post-translational modification is termed N-homocysteinylation.[1] This process is non-enzymatic and can lead to protein damage, aggregation, and the generation of autoimmune responses, implicating it in the pathology of hyperhomocysteinemia-related diseases.[1][3]
Caption: Mechanism of protein N-homocysteinylation by this compound.
Analytical Methods
The quantification of this compound in biological samples is crucial for research and clinical diagnostics. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate HTL from other components in a complex matrix like urine or plasma.[23][24]
-
Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for detecting and quantifying HTL.[23]
-
Fluorescence Detection (HPLC-FL): This method often requires a derivatization step, for example using o-phthaldialdehyde (OPA), to make the molecule fluorescent for sensitive detection.[23][25]
A sample preparation procedure for urine samples involves liquid-liquid extraction with chloroform followed by re-extraction with formic acid prior to chromatographic analysis.[23]
Conclusion
This compound is a fascinating molecule at the interface of metabolism, pathology, and synthetic chemistry. Efficient synthetic routes starting from readily available amino acids like methionine make it accessible for research and development. Its chemical properties, particularly the reactivity of the thiolactone ring, are central to both its biological role in protein modification and its utility as a versatile synthetic building block. A thorough understanding of its synthesis, reactivity, and biological pathways is essential for researchers in drug development, materials science, and biomedical fields investigating the consequences of impaired homocysteine metabolism.
References
- 1. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DL-Homocysteinethiolactone hydrochloride | 6038-19-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-氨基二氢噻吩-2-酮 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN107325073A - A kind of new synthetic method of DL homocysteine thiolactones hydrochloride - Google Patents [patents.google.com]
- 9. Process For Preparation Of Dl Homocysteine Thiolactone Hydrochloride [quickcompany.in]
- 10. CN111004209A - A kind of continuous production method of this compound hydrochloride - Google Patents [patents.google.com]
- 11. datapdf.com [datapdf.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 14. caymanchem.com [caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. D-Homocysteine thiolactone hydrochloride | C4H8ClNOS | CID 10130065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 18. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. D,L-Homocysteine Thiolactone Acrylamide from SPECIFIC POLYMERS [specificpolymers.com]
- 22. This compound hydrochloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 23. Comprehensive studies on the development of HPLC-MS/MS and HPLC-FL based methods for routine determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Formation of Homocysteine Thiolactone from Methionine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocysteine thiolactone, a cyclic thioester of the amino acid homocysteine, is a critical metabolite formed primarily through the proofreading mechanism of methionyl-tRNA synthetase (MetRS). This process serves as a crucial cellular quality control step, preventing the erroneous incorporation of homocysteine into proteins. However, elevated levels of homocysteine and its subsequent conversion to homocysteine thiolactone are implicated in various pathologies, including cardiovascular and neurodegenerative diseases. This technical guide provides an in-depth exploration of the biological formation of homocysteine thiolactone from methionine, detailing the enzymatic pathways, quantitative data, experimental protocols, and the broader implications for drug development.
Introduction
Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous cellular processes, including protein synthesis and methylation reactions. Its metabolic pathway is intricately linked to that of homocysteine, a non-proteinogenic amino acid. While structurally similar to methionine, the incorporation of homocysteine into polypeptide chains can lead to protein misfolding and dysfunction. To avert this, cells have evolved a sophisticated editing mechanism, primarily mediated by methionyl-tRNA synthetase, which converts misactivated homocysteine into the chemically reactive homocysteine thiolactone.[1] This guide elucidates the core mechanisms of this biological process.
The Enzymatic Pathway: Methionyl-tRNA Synthetase Editing
The principal route for homocysteine thiolactone formation is an error-editing reaction catalyzed by methionyl-tRNA synthetase (MetRS).[1] This enzyme is responsible for the specific attachment of methionine to its cognate tRNA (tRNAMet) during the initial step of protein synthesis. Due to the structural similarity between methionine and homocysteine, MetRS can mistakenly activate homocysteine.
The process can be summarized in the following steps:
-
Amino Acid Activation: MetRS binds to ATP and its amino acid substrate. In an erroneous reaction, homocysteine is activated to form a high-energy homocysteinyl-adenylate (Hcy~AMP) intermediate, with the release of pyrophosphate (PPi).[2]
-
Proofreading and Cyclization: Instead of transferring the activated homocysteine to tRNAMet, the editing domain of MetRS recognizes the incorrect substrate. It then catalyzes an intramolecular cyclization reaction, where the sulfhydryl group of homocysteine attacks the activated carboxyl group.[1][3] This results in the formation of homocysteine thiolactone and the release of AMP.[1]
This proofreading mechanism is a vital cellular defense against the proteotoxicity of homocysteine and has been observed in a wide range of organisms, from bacteria to mammals.[4][5][6]
Quantitative Data
The efficiency of the MetRS editing process and the resulting levels of homocysteine thiolactone can vary between organisms and under different physiological conditions. The following tables summarize key quantitative data from the literature.
| Organism | Ratio of Homocysteine Edited to Methionine Incorporated into Protein | Reference |
| Escherichia coli | 1 molecule of homocysteine thiolactone per 109 molecules of methionine | [6] |
| Saccharomyces cerevisiae | 1 molecule of homocysteine thiolactone per 500 molecules of methionine | [5] |
| Biological Sample | Method of Detection | Reported Concentration/Level | Reference |
| Human Plasma | HPLC | Levels are directly related to homocysteine levels. | [7] |
| Cultured Human Endothelial Cells | HPLC | Production is increased in cells with deregulated homocysteine metabolism (e.g., cystathionine β-synthase mutation or treatment with antifolate drugs). Folic acid supplementation decreases homocysteine thiolactone synthesis by lowering homocysteine and increasing methionine concentrations. | [8][9] |
| Escherichia coli cultures | 2D-TLC | Synthesized in vivo from homocysteine, catalyzed by methionyl-tRNA synthetase. | [6] |
| Saccharomyces cerevisiae cultures | 2D-TLC | Occurs in cultures and is synthesized from homocysteine by methionyl-tRNA synthetase. | [5] |
Experimental Protocols
Detection and Quantification of Homocysteine Thiolactone by HPLC
This protocol is based on the method described for the determination of homocysteine thiolactone in biological samples.[7]
Principle: Homocysteine thiolactone is separated from macromolecules by ultrafiltration, then purified and quantified by high-pressure liquid chromatography (HPLC) with UV detection.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Ultrafiltration devices (e.g., 3-kDa cutoff)
-
HPLC system with a UV detector
-
Reverse-phase or cation-exchange microbore column
-
Homocysteine thiolactone standard
-
Mobile phase (specifics will depend on the column used)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation:
-
Centrifuge the biological sample to remove cells and debris.
-
Pass the supernatant through an ultrafiltration device to separate macromolecules.
-
-
HPLC Analysis:
-
Inject the ultrafiltrate onto the HPLC column.
-
Elute with an appropriate mobile phase gradient. For reverse-phase HPLC, a gradient of acetonitrile in water with 0.1% TFA is common.
-
Monitor the absorbance at 240 nm, which is the maximum absorbance for homocysteine thiolactone.[7]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of homocysteine thiolactone.
-
Determine the concentration of homocysteine thiolactone in the sample by comparing its peak area to the standard curve. The sensitivity of this method can reach 5 pmol.[7]
-
Assay for Methionyl-tRNA Synthetase (MetRS) Activity
This protocol outlines a general method for measuring the aminoacylation activity of MetRS, which can be adapted to study the kinetics of both methionine and homocysteine activation.
Principle: The assay measures the rate of ATP-PPi exchange, which is the first step of amino acid activation catalyzed by MetRS. The reaction is monitored by the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
Materials:
-
Purified MetRS enzyme
-
Reaction buffer (e.g., 100 mM Na-HEPES, pH 7.2, 30 mM KCl, 10 mM MgCl₂, 2 mM NaF)
-
ATP
-
[³²P]PPi
-
Methionine or homocysteine
-
Activated charcoal
-
Quenching solution (e.g., 1% activated charcoal, 5.6% HClO₄, 75 mM PPi)
-
Scintillation counter and vials
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, ATP, [³²P]PPi, and varying concentrations of the amino acid substrate (methionine or homocysteine).
-
Initiate the reaction by adding the MetRS enzyme.
-
-
Time Course and Quenching:
-
At specific time intervals (e.g., 1-4 minutes), take aliquots of the reaction mixture and add them to the quenching solution containing activated charcoal. The charcoal binds the newly formed [³²P]ATP.
-
-
Separation and Scintillation Counting:
-
Filter the quenched reaction mixture to separate the charcoal-bound [³²P]ATP from the free [³²P]PPi.
-
Wash the filter to remove any unbound radioactivity.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the time course data.
-
Determine the kinetic parameters (Km and kcat) by fitting the initial rate data to the Michaelis-Menten equation.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows described in this guide.
Figure 1: Overview of major homocysteine metabolic pathways.
Figure 2: The methionyl-tRNA synthetase editing pathway.
Figure 3: Experimental workflow for HPLC-based detection.
Implications for Drug Development
The formation of homocysteine thiolactone is a double-edged sword. While it protects against the incorporation of homocysteine into proteins, the thiolactone itself is a reactive molecule that can N-homocysteinylate proteins, particularly on lysine residues.[10] This post-translational modification can lead to protein damage, aggregation, and autoimmune responses, and is implicated in the pathology of various diseases.[1]
Therefore, the pathways involved in homocysteine metabolism and thiolactone formation present several potential targets for therapeutic intervention:
-
Modulation of MetRS Activity: Designing small molecules that could enhance the editing efficiency of MetRS might be a strategy to more rapidly clear homocysteine in hyperhomocysteinemic states. Conversely, understanding how certain drugs might inhibit this editing function is crucial to avoid unintended side effects.
-
Enhancing Thiolactone Detoxification: The body has enzymatic mechanisms to hydrolyze homocysteine thiolactone. For instance, paraoxonase 1 (PON1) and bleomycin hydrolase can detoxify the thiolactone.[1] Developing therapies that boost the activity of these enzymes could be a viable approach to mitigate the toxic effects of elevated homocysteine thiolactone.
-
Targeting Downstream Effects: Research into the specific proteins that are most susceptible to N-homocysteinylation and the functional consequences of this modification can open up new avenues for drug development aimed at preventing or reversing the damage caused by homocysteine thiolactone.
Conclusion
The biological formation of homocysteine thiolactone from methionine via the proofreading activity of methionyl-tRNA synthetase is a fundamental process in maintaining cellular fidelity. This technical guide has provided a comprehensive overview of the enzymatic mechanism, quantitative aspects, and experimental methodologies relevant to this pathway. A thorough understanding of this process is not only crucial for basic research in cellular metabolism and protein synthesis but also holds significant promise for the development of novel therapeutic strategies to combat diseases associated with elevated homocysteine levels. The continued exploration of this pathway will undoubtedly yield further insights into cellular quality control mechanisms and their role in human health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proofreading in vivo: editing of homocysteine by methionyl-tRNA synthetase in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proofreading in vivo: editing of homocysteine by methionyl-tRNA synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of homocysteine thiolactone in human cell cultures. Possible mechanism for pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
The Core Mechanism of Protein N-Homocysteinylation by Homocysteine Thiolactone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein N-homocysteinylation is a non-enzymatic post-translational modification implicated in a range of human pathologies, including cardiovascular and neurodegenerative diseases. This modification is driven by the highly reactive metabolite, homocysteine thiolactone (HTL), which is an intramolecular thioester of the amino acid homocysteine. HTL is generated through an error-editing mechanism by methionyl-tRNA synthetase when it mistakenly activates homocysteine instead of methionine.[1][2] The subsequent acylation of the ε-amino group of protein lysine residues by HTL introduces a new, reactive thiol group, leading to alterations in protein structure, function, and stability. This guide provides a comprehensive overview of the core mechanism of N-homocysteinylation, detailed experimental protocols for its study, and quantitative data on its kinetics and consequences.
The Biochemical Mechanism of N-Homocysteinylation
The process of N-homocysteinylation can be dissected into two primary stages: the formation of homocysteine thiolactone and its subsequent reaction with protein lysine residues.
Formation of Homocysteine Thiolactone (HTL)
Under normal physiological conditions, methionyl-tRNA synthetase (MetRS) ensures the fidelity of protein synthesis by selectively binding methionine and attaching it to its cognate tRNA. However, due to the structural similarity between methionine and homocysteine, MetRS can erroneously activate homocysteine, forming homocysteine-adenylate (Hcy-AMP).[2] To prevent the incorporation of homocysteine into nascent polypeptide chains, MetRS possesses an editing function that rapidly converts Hcy-AMP into the stable, cyclic homocysteine thiolactone.[1][2] This intramolecular cyclization reaction is a critical quality control step in protein biosynthesis.
dot
Caption: Formation of Homocysteine Thiolactone by Methionyl-tRNA Synthetase.
N-acylation of Protein Lysine Residues
Homocysteine thiolactone is a reactive electrophile that readily undergoes nucleophilic attack. The primary nucleophiles in a biological context are the ε-amino groups of lysine residues within proteins. This non-enzymatic reaction, termed N-homocysteinylation, results in the formation of a stable isopeptide bond between the carboxyl group of homocysteine and the lysine's amino group.[1] A key consequence of this modification is the introduction of a free thiol (-SH) group onto the protein surface.[3] This newly acquired thiol can participate in various redox reactions, including the formation of disulfide bonds with other thiols, leading to protein cross-linking and aggregation.[4]
dot
Caption: Reaction of Homocysteine Thiolactone with a Protein Lysine Residue.
Quantitative Data on N-Homocysteinylation
The extent and rate of N-homocysteinylation are influenced by several factors, including the concentration of HTL, the accessibility and reactivity of lysine residues, and the protein's isoelectric point (pI).
| Parameter | Value/Range | Reference |
| Plasma Concentration of N-Hcy Proteins | 0.2–0.5 µM | [5] |
| Ratio of "Total Hcy" to N-Hcy Protein | 7:1 to 10:1 | [5] |
| Second-order Rate Constants (k) for HTL Modification | Varies by protein (see below) | [6] |
| - Low-density lipoproteins | High | [6] |
| - Transferrin | High | [6] |
| - Albumin | High | [6] |
| - Fibrinogen | High | [6] |
| - Hemoglobin | Moderate | [6] |
| - Myoglobin | Moderate | [6] |
| - Cytochrome c | Moderate | [6] |
| - α-crystallin | Low | [6] |
| - Trypsin | Low | [6] |
| - DNase-I | Low | [6] |
| - RNase-A | Low | [6] |
| Impact of pI on Homocysteinylation Rate | Inverse correlation (lower pI, higher rate) | [6][7] |
Table 1: Quantitative Parameters of Protein N-Homocysteinylation.
| Protein | Functional Consequence of N-Homocysteinylation | Reference |
| α-Lactalbumin (acidic protein) | Increased aggregation and structural perturbation. | [6] |
| Lysozyme (basic protein) | Minimal structural and functional changes. | [6] |
| RNase-A (basic protein) | No significant effect on enzymatic activity (Km and kcat). | [6] |
| α-Synuclein | Enhanced aggregation and cytotoxicity. | [8] |
| DJ-1 (Parkinson's disease protein 7) | Abolished neuroprotective effect against oxidative stress. | [9] |
Table 2: Functional Consequences of N-Homocysteinylation on Specific Proteins.
Experimental Protocols
In Vitro N-Homocysteinylation of Proteins
This protocol describes the modification of a target protein with HTL in a controlled environment.
Materials:
-
Purified target protein
-
Homocysteine thiolactone hydrochloride (HTL)
-
0.05 M Potassium phosphate buffer, pH 7.4
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
Procedure:
-
Prepare a 2 mg/mL solution of the target protein in 0.05 M potassium phosphate buffer, pH 7.4.[7]
-
Add HTL to the protein solution to final concentrations ranging from 0 to 1000 µM.[7]
-
Incubate the mixture overnight at 37°C.[7]
-
To remove unreacted HTL, precipitate the protein by adding an equal volume of 10% TCA.
-
Centrifuge the sample to pellet the protein and discard the supernatant.
-
Wash the protein pellet with 10% TCA and then with acetone.
-
Resuspend the protein pellet in a suitable buffer for downstream analysis.
-
To quantify the extent of modification, perform an Ellman's assay to measure the concentration of free thiol groups introduced onto the protein.[7][10]
dot
Caption: Workflow for In Vitro Protein N-Homocysteinylation.
Identification of N-Homocysteinylation Sites by Mass Spectrometry
This protocol outlines a general workflow for identifying the specific lysine residues that have been modified by HTL.
Materials:
-
N-homocysteinylated protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Reduce the disulfide bonds in the protein sample with DTT.
-
Alkylate the free cysteine and newly introduced homocysteine thiols with IAA.
-
Digest the protein into peptides using trypsin overnight at 37°C.
-
Acidify the peptide mixture with formic acid to stop the digestion.
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS).
-
Search the resulting MS/MS spectra against a protein database, specifying a variable modification on lysine corresponding to the mass of N-homocysteinyl-lysine (+117.032 Da).
Detection of N-Homocysteinylated Proteins by Western Blot
This protocol provides a method for the immunodetection of N-homocysteinylated proteins in a complex mixture.
Materials:
-
Protein sample
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for N-homocysteinylated proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the proteins in the sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against N-homocysteinylated proteins overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Biological Consequences
N-homocysteinylation can have profound effects on cellular function by altering protein structure and activity, leading to the activation of various stress-response pathways.
Endothelial Dysfunction
N-homocysteinylation of proteins in endothelial cells is a key contributor to the endothelial dysfunction associated with hyperhomocysteinemia.[1][3] This can occur through multiple mechanisms, including the impairment of nitric oxide synthase (eNOS) activity, leading to reduced nitric oxide bioavailability and impaired vasodilation. Additionally, N-homocysteinylated proteins can induce the expression of pro-inflammatory and pro-thrombotic genes.[11]
dot
Caption: N-Homocysteinylation and Endothelial Dysfunction.
Apoptosis
The accumulation of N-homocysteinylated proteins can induce cellular stress, leading to the activation of apoptotic pathways. Misfolded and aggregated N-homocysteinylated proteins can trigger the unfolded protein response (UPR) in the endoplasmic reticulum.[12] If the stress is prolonged and cannot be resolved, the UPR can switch from a pro-survival to a pro-apoptotic response. Furthermore, N-homocysteinylation of key regulatory proteins can directly impact apoptotic signaling cascades.[8][12]
dot
Caption: N-Homocysteinylation-Induced Apoptosis.
Conclusion
Protein N-homocysteinylation by homocysteine thiolactone is a significant post-translational modification with far-reaching implications for cellular health and disease. Understanding the core mechanisms, having access to robust experimental protocols, and appreciating the quantitative aspects of this modification are crucial for researchers and drug development professionals seeking to unravel its role in various pathologies and to devise therapeutic interventions. This technical guide provides a foundational resource for advancing research in this critical area of protein chemistry and pathobiology.
References
- 1. Homocysteine Metabolites, Endothelial Dysfunction, and Cardiovascular Disease | MDPI [mdpi.com]
- 2. Role of homocysteinylation of ACE in endothelial dysfunction of arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homocysteine Metabolites, Endothelial Dysfunction, and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.plos.org [journals.plos.org]
- 7. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N‐homocysteinylation of DJ‐1 promotes neurodegeneration in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Homocysteinylation of lysine residues in α-Synuclein enhances aggregation propensity and cytotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Control of Homocysteine Thiolactone Levels In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocysteine thiolactone (HCTL), a reactive cyclic thioester of homocysteine, is increasingly recognized as a key player in the pathophysiology of hyperhomocysteinemia-associated diseases, including cardiovascular and neurodegenerative disorders. Unlike homocysteine itself, HCTL can directly modify proteins through a process known as N-homocysteinylation, leading to protein damage, aggregation, and functional impairment. The in vivo concentration of this toxic metabolite is tightly regulated by a network of enzymes. This technical guide provides an in-depth overview of the enzymatic control of HCTL levels, detailing the mechanisms of its formation and degradation. It includes a comprehensive summary of the kinetic parameters of the involved enzymes, detailed experimental protocols for their activity assessment and for HCTL quantification, and a review of the signaling pathways impacted by HCTL. This guide is intended to be a valuable resource for researchers and professionals in drug development aiming to understand and target the pathways of HCTL metabolism.
Introduction
Homocysteine (Hcy) is a sulfur-containing amino acid formed during the metabolism of methionine. Elevated levels of Hcy in the blood, a condition known as hyperhomocysteinemia, are an established risk factor for a range of human diseases. While the detrimental effects of hyperhomocysteinemia have been extensively studied, the specific molecular mechanisms underlying Hcy-induced pathology are still being unraveled. A significant portion of this toxicity is now attributed to its metabolite, homocysteine thiolactone (HCTL).
HCTL is formed through an error-editing mechanism of methionyl-tRNA synthetase (MARS), which mistakenly activates Hcy instead of methionine.[1][2][3] This highly reactive molecule can then acylate the free amino groups of lysine residues in proteins, a post-translational modification termed N-homocysteinylation.[2][4] This modification can alter protein structure and function, leading to cellular damage and contributing to disease pathogenesis.[5][6]
Fortunately, organisms have evolved enzymatic defense mechanisms to detoxify HCTL. A suite of hydrolases, including Paraoxonase 1 (PON1), Bleomycin Hydrolase (BLH), Biphenyl Hydrolase-Like Protein (BPHL), and human Carboxylesterase 1 (hCES1), can hydrolyze HCTL back to the less reactive homocysteine.[7][8][9][10] The efficiency of these enzymes plays a crucial role in maintaining low physiological levels of HCTL and protecting against its toxic effects.
This guide will explore the enzymatic landscape governing HCTL homeostasis, providing the necessary technical details for researchers to investigate these pathways.
Enzymatic Regulation of Homocysteine Thiolactone
The steady-state concentration of HCTL in vivo is a balance between its synthesis and degradation.
Synthesis of Homocysteine Thiolactone
The primary route of HCTL synthesis is an error-editing reaction catalyzed by methionyl-tRNA synthetase (MARS) .[1][3] In this process, MARS mistakenly adenylates homocysteine, which is structurally similar to methionine. However, instead of attaching the activated Hcy to its cognate tRNA, the enzyme facilitates an intramolecular cyclization, releasing HCTL.[11]
Enzymatic Degradation of Homocysteine Thiolactone
Several enzymes with thiolactonase activity contribute to the hydrolysis of HCTL, converting it back to homocysteine.
-
Paraoxonase 1 (PON1): A serum enzyme primarily associated with high-density lipoprotein (HDL), PON1 possesses homocysteine thiolactonase activity.[12] Genetic polymorphisms in the PON1 gene, such as Q192R, can significantly influence its catalytic efficiency and, consequently, individual susceptibility to HCTL-mediated damage.[9][13][14][15]
-
Bleomycin Hydrolase (BLH): A cytosolic cysteine protease, BLH is ubiquitously expressed and plays a significant role in intracellular HCTL detoxification.[8][16][17] Studies in Blmh knockout mice have demonstrated elevated levels of HCTL and N-homocysteinylated proteins, highlighting its protective role.[16]
-
Biphenyl Hydrolase-Like Protein (BPHL): This mitochondrial enzyme has been identified as a highly efficient homocysteine thiolactonase.[7] Its catalytic efficiency is reported to be significantly higher than that of PON1 and BLH, suggesting a major role in HCTL clearance, particularly within the mitochondria.[9][18]
-
Human Carboxylesterase 1 (hCES1): Abundantly expressed in the liver, hCES1 has recently been identified as a novel HCTL hydrolase.[15][19] Its high expression and catalytic activity suggest it may be a significant contributor to systemic HCTL detoxification.[10]
Quantitative Data
The levels of HCTL and N-homocysteinylated proteins are critical indicators of metabolic dysregulation and disease risk.
Table 1: Kinetic Parameters of Homocysteine Thiolactone Hydrolases
| Enzyme | Source | Km (mM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| PON1 | Human Serum | - | 1.44 (nmol/min/mg protein) | - | 10 | [2][20] |
| BLH | Rabbit Lung | 0.7 | 550 | - | 1.0 x 103 | [2][18] |
| BPHL | Recombinant Human | 3.18 | 454,000 | 246.24 | 7.7 x 104 | [2][21] |
| hCES1 | Recombinant Human | 4.5 | - | 0.67 | 148.3 | [10] |
Note: Kinetic parameters can vary depending on the experimental conditions and enzyme source.
Table 2: In Vivo Levels of Homocysteine Thiolactone and N-Homocysteinylated Proteins
| Analyte | Condition | Species | Fluid/Tissue | Concentration | Reference |
| HCTL | Healthy | Human | Plasma | 0 - 34.8 nM (average 2.82 nM) | [11] |
| Healthy | Human | Urine | 10 - 500 nM | [22] | |
| Healthy | Human | Saliva | 0.05 - 1 µM | [23] | |
| Hyperhomocysteinemia (MTHFR/CBS deficiency) | Human | Plasma | Up to 7 µM | [11] | |
| BLH knockout | Mouse | Brain | 2.3-fold increase | [16] | |
| BLH knockout | Mouse | Kidney | 2.0-fold increase | [16] | |
| N-Hcy-Protein | Healthy | Human | Plasma | 0.1 - 13 µM | [11] |
| Hyperhomocysteinemia (MTHFR/CBS deficiency) | Human | Plasma | Up to 30-fold increase | [11] | |
| BLH knockout | Mouse | Plasma | 1.5 to 2.3-fold increase | [16] |
Experimental Protocols
Measurement of Homocysteine Thiolactonase Activity
This protocol is adapted from methods utilizing the chromogenic substrate analog γ-thiobutyrolactone (GTBL) and Ellman's reagent (DTNB).
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0) containing 2 mM CaCl2
-
γ-thiobutyrolactone (GTBL)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Serum or purified PON1 sample
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, 2 mM GTBL, and 0.5 mM DTNB.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the serum or purified PON1 sample.
-
Immediately monitor the increase in absorbance at 412 nm for 5 minutes using a spectrophotometer with a temperature-controlled cuvette holder.
-
The rate of change in absorbance is proportional to the homocysteine thiolactonase activity. Calculate the activity using the molar extinction coefficient of 2-nitro-5-thiobenzoate (TNB), which is 13,600 M-1cm-1.
This method quantifies the Hcy produced from HCTL hydrolysis.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5) containing 1 mM EDTA and 1 mM DTT
-
Homocysteine thiolactone (HCTL)
-
Purified or recombinant BLH
-
Trichloroacetic acid (TCA)
-
HPLC system with a fluorescence detector
-
o-phthalaldehyde (OPA) derivatizing agent
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and HCTL (e.g., 1 mM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the BLH enzyme solution.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Centrifuge to pellet the precipitated protein.
-
Derivatize an aliquot of the supernatant with OPA.
-
Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection to quantify the amount of homocysteine produced.
Quantification of Homocysteine Thiolactone in Biological Samples
Sample Preparation:
-
To 200 µL of plasma, add an internal standard (e.g., N-acetyl-cysteine).
-
Deproteinize by adding 200 µL of 10% perchloric acid.
-
Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M potassium dihydrogen phosphate, pH 2.1.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 30% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.[24]
Sample Preparation and Derivatization:
-
To 1 mL of urine, add an internal standard (e.g., d4-HCTL).
-
Perform a liquid-liquid extraction with chloroform/methanol (2:1, v/v).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatize the residue with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) at 60°C for 30 minutes.[23]
GC-MS Conditions:
-
GC Column: Capillary column suitable for derivatized amino acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 80°C, ramp to 280°C.
-
MS Detection: Electron impact (EI) ionization, monitoring characteristic ions for derivatized HCTL and the internal standard.
Detection of N-Homocysteinylated Proteins
-
Separate proteins from cell lysates or plasma by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for N-homocysteinyl-lysine.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Isolate proteins of interest or analyze total proteome from biological samples.
-
Perform in-solution or in-gel tryptic digestion of the proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify peptides containing the N-homocysteinyl-lysine modification by searching for a characteristic mass shift of 117.15 Da on lysine residues.[21]
Signaling Pathways and Pathophysiological Consequences
Elevated HCTL levels and subsequent N-homocysteinylation of proteins can perturb various cellular signaling pathways, contributing to endothelial dysfunction, inflammation, and apoptosis.
HCTL has been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR). This can trigger oxidative stress through the activation of NADPH oxidase and a decrease in endothelial nitric oxide synthase (eNOS) activity. Furthermore, HCTL can activate the NF-κB signaling pathway, promoting the expression of pro-inflammatory cytokines and adhesion molecules. The impairment of protein function through N-homocysteinylation affects a wide range of cellular processes, including cytoskeletal dynamics, mitochondrial function, and DNA repair. The accumulation of N-homocysteinylated proteins can also lead to the formation of protein aggregates, which are a hallmark of many neurodegenerative diseases.
Conclusion and Future Directions
The enzymatic control of homocysteine thiolactone is a critical determinant of cellular health and a key factor in the pathogenesis of hyperhomocysteinemia-related diseases. The enzymes PON1, BLH, BPHL, and hCES1 form a multi-layered defense against HCTL-induced toxicity. Understanding the regulation and function of these enzymes provides exciting opportunities for the development of novel therapeutic strategies.
Future research should focus on:
-
Developing specific and potent activators of HCTL-degrading enzymes.
-
Investigating the interplay and tissue-specific roles of the different HCTL hydrolases.
-
Identifying the full spectrum of proteins targeted by N-homocysteinylation and the functional consequences of these modifications.
-
Elucidating the potential of HCTL and N-homocysteinylated proteins as biomarkers for disease risk and progression.
By continuing to unravel the complexities of HCTL metabolism, the scientific community can pave the way for innovative interventions to mitigate the detrimental effects of hyperhomocysteinemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein N-homocysteinylation: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homocysteine Modification in Protein Structure/Function and Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Paraoxonase-1 (PON1) status analysis using non-organophosphate substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paraoxonase 1 Q192R genotype and activity affect homocysteine thiolactone levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substrate specificity of bleomycin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bleomycin hydrolase activity in pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of Activity-Based Probes and Inhibitors for Bleomycin Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Quantification of homocysteine thiolactone in human saliva and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characteristics of DL-Homocysteine Thiolactone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: DL-Homocysteine thiolactone hydrochloride (CAS: 6038-19-3) is a cyclic thioester derivative of the amino acid homocysteine.[1][2] It serves as a critical biochemical reagent and a key intermediate in the synthesis of various pharmaceutical compounds, including erdosteine and citiolone.[3][4][5] Biologically, it is formed from homocysteine through an error-editing reaction by methionyl-tRNA synthetase.[6][7] This molecule is of significant interest to researchers due to its ability to acylate protein lysine residues in a post-translational modification process known as N-homocysteinylation, which has been linked to protein damage and various pathologies.[6][7][8] This guide provides an in-depth overview of its core physicochemical properties, experimental protocols for its analysis, and key biological pathways.
Core Physicochemical Properties
The fundamental physical and chemical data for this compound hydrochloride are summarized below. This information is essential for its handling, formulation, and application in research and development.
| Property | Value | Reference(s) |
| CAS Number | 6038-19-3 | [1][2][3][4] |
| Molecular Formula | C₄H₇NOS·HCl | [1][2][4] |
| Molecular Weight | 153.63 g/mol | [1][4][9] |
| IUPAC Name | 3-aminothiolan-2-one;hydrochloride | [3][10] |
| Synonyms | DL-Hcy thiolactone, HCTL hydrochloride | [1][2][3] |
| Appearance | White to off-white fine crystalline powder | [1][10][11] |
| Melting Point | 202-204 °C (with decomposition) | [1][3][12][13] |
| Boiling Point | 253.8 °C at 760 mmHg | [1] |
| UV Absorbance (λmax) | 237 nm | [2][14] |
| Purity | ≥99% (by titration) | [3][10] |
Solubility Profile
Solubility is a critical parameter for any experimental or formulation work. The compound exhibits high solubility in water and moderate solubility in various organic solvents.
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | 740.5 g/L | 20 | [1][3] |
| DMSO | 30 mg/mL | Room Temp. | [2][14] |
| DMF | 15 mg/mL | Room Temp. | [2][14] |
| PBS (pH 7.2) | 10 mg/mL | Room Temp. | [2][14] |
| Methanol | Soluble (Slightly) | Room Temp. | [1][3] |
| Ethanol | Soluble | 20 - 50 | [15] |
| Acetonitrile | Low Solubility | 20 - 50 | [15] |
Note: A comprehensive study has detailed the mole fraction solubility in methanol, ethanol, isopropanol, ethyl acetate, 1,4-dioxane, acetonitrile, acetone, 2-butanone, and dichloromethane over a temperature range of 283.15 to 323.15 K.[15][16] Generally, solubility in these solvents increases with temperature.[15]
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound hydrochloride. The compound is sensitive to environmental factors.
-
Storage Conditions : Store in a cool, dry, and well-ventilated area.[3][17] Keep containers tightly sealed to prevent exposure to moisture and air.[12] The compound is light-sensitive and should be kept in the dark.[12][17] For maximum stability, storage under an inert atmosphere is recommended.[1][12]
-
Recommended Temperature : While ambient room temperature is suitable for short-term storage, long-term stability (≥ 4 years) is achieved at -20°C.[1][14] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[18][19]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[3][17]
-
Chemical Stability : The product is chemically stable under standard ambient conditions and recommended storage temperatures.[12][17] At physiological pH, the thiolactone ring can undergo hydrolysis to form homocysteine.[20]
Spectroscopic Data
Spectroscopic analysis is fundamental for identity confirmation and structural elucidation.
-
¹H NMR : Proton NMR data is available for structure confirmation. Key shifts (ppm) are observed around 4.34 (CH-N), 3.5 (CH₂-S), and 2.5 (CH₂-C).[21]
-
Infrared (IR) Spectroscopy : FTIR spectra, typically acquired using a KBr wafer technique, are available for identifying functional groups.[9]
-
Mass Spectrometry (MS) : Mass spectral data confirms the molecular weight of the compound.[21]
Biological Relevance & Visualization
Protein N-Homocysteinylation Pathway
This compound is a key agent in the post-translational modification of proteins. It reacts non-enzymatically with the epsilon-amino group of lysine residues, forming a stable amide bond.[6][7] This process, known as N-homocysteinylation, can alter protein structure and function and is implicated in the pathophysiology of various diseases.[7][8] Concurrently, the thiolactone can hydrolyze back to homocysteine, which can participate in other reactions like S-homocysteinylation.[20]
Caption: Metabolic formation of homocysteine thiolactone and its role in protein N-homocysteinylation.
Experimental Protocols
The following sections detail standardized methodologies for the characterization and analysis of this compound hydrochloride.
Protocol 1: Determination of Solubility by Static Gravimetric Method
This method is used to accurately determine the solubility of the compound in various solvents at different temperatures.[15][16]
Materials:
-
This compound hydrochloride
-
Selected solvent(s) of analytical grade
-
Jacketed glass vessel with magnetic stirrer
-
Thermostatic water bath
-
Analytical balance (±0.1 mg accuracy)
-
Centrifuge
-
Drying oven
Procedure:
-
Equilibrium Setup : Add an excess amount of this compound hydrochloride to a known mass of the chosen solvent in the jacketed glass vessel.
-
Temperature Control : Maintain the desired temperature (e.g., 283.15 K) by circulating water from the thermostatic bath through the vessel's jacket.
-
Equilibration : Stir the suspension vigorously for at least 10 hours to ensure solid-liquid equilibrium is reached. After stirring, allow the suspension to settle for 2 hours.
-
Phase Separation : Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately centrifuge the sample to separate any remaining solid particles.
-
Analysis : Accurately weigh a portion of the clear supernatant into a pre-weighed container.
-
Evaporation : Evaporate the solvent in a drying oven at a suitable temperature (e.g., 313.15 K) until a constant weight of the dissolved solid is achieved.
-
Calculation : Determine the mass of the dissolved solute and calculate the solubility in terms of g/L or mole fraction.
-
Repeat : Repeat steps 2-7 for each desired temperature point.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of pharmaceutical intermediates and active compounds.[22]
Materials:
-
This compound hydrochloride sample
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, water with formic acid or other buffers)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
Procedure:
-
Standard Preparation : Accurately weigh and dissolve a reference standard of this compound hydrochloride in a suitable solvent (e.g., mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if quantitative analysis is required.
-
Sample Preparation : Prepare the sample for analysis by dissolving a known quantity in the same solvent to a concentration similar to the standard.
-
HPLC Method Setup :
-
Column : C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase : Isocratic or gradient elution (e.g., Acetonitrile:Water with 0.1% Formic Acid).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 210 nm or near the λmax of 237 nm.
-
Injection Volume : 10-20 µL.
-
Column Temperature : 25-30 °C.
-
-
Analysis : Inject the standard and sample solutions into the HPLC system.
-
Data Processing : Record the chromatograms. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow for HPLC Purity Analysis
The logical flow of the HPLC protocol is visualized below.
Caption: Standard workflow for determining the purity of a substance using HPLC analysis.
References
- 1. Cas 6038-19-3,DL-Homocysteinethiolactone hydrochloride | lookchem [lookchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound hydrochloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. DL-Homocysteinethiolactone hydrochloride | 6038-19-3 [chemicalbook.com]
- 6. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Homocysteine thiolactone hydrochloride | C4H8ClNOS | CID 110753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. D,L-Homocysteine Thiolactone Hydrochloride - LKT Labs [lktlabs.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. DL -Homocysteine thiolactone = 99.0 AT 6038-19-3 [sigmaaldrich.com]
- 14. caymanchem.com [caymanchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sds.metasci.ca [sds.metasci.ca]
- 18. medchemexpress.com [medchemexpress.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DL-Homocysteinethiolactone hydrochloride(6038-19-3) 1H NMR spectrum [chemicalbook.com]
- 22. CN111004209A - A kind of continuous production method of this compound hydrochloride - Google Patents [patents.google.com]
The Cellular Toxicity of Homocysteine Thiolactone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine (Hcy), a sulfur-containing amino acid, is a well-established independent risk factor for a multitude of human pathologies, including cardiovascular and neurodegenerative diseases.[1] While the toxicity of elevated Hcy levels (hyperhomocysteinemia) is widely recognized, the precise molecular mechanisms underlying its detrimental effects are complex. A growing body of evidence points towards its metabolic derivative, homocysteine thiolactone (HTL), as a key mediator of this toxicity.[1][2] HTL, a reactive cyclic thioester, is formed through an error-editing mechanism by methionyl-tRNA synthetase.[1][3] Its high reactivity allows it to modify proteins, particularly by acylating the ε-amino groups of lysine residues in a process termed N-homocysteinylation.[4][5] This post-translational modification can lead to protein damage, aggregation, and functional impairment, triggering a cascade of cytotoxic events.[4][5][6]
This technical guide provides an in-depth overview of the toxic effects of homocysteine thiolactone on various cell cultures. It summarizes key quantitative data, details common experimental protocols for studying HTL-induced cytotoxicity, and visualizes the critical signaling pathways involved.
Key Toxic Effects of Homocysteine Thiolactone on Cell Cultures
Homocysteine thiolactone has been demonstrated to be significantly more toxic to cells than homocysteine itself.[1][7] Its cytotoxic effects are multifaceted and include the induction of apoptosis, endothelial dysfunction, endoplasmic reticulum (ER) stress, and neurotoxicity.
Induction of Apoptosis
HTL is a potent inducer of apoptosis, or programmed cell death, in a variety of cell types. This process is often concentration- and time-dependent.[8][9] For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), treatment with 200 μM HTL resulted in a 30% apoptosis rate, whereas the same concentration of homocysteine only induced 1% apoptosis.[1] Studies in human trophoblasts and HL-60 promyeloid cells have further corroborated the pro-apoptotic nature of HTL.[8][9]
Endothelial Dysfunction
The vascular endothelium is a primary target of HTL-mediated toxicity, which is a critical factor in the development of atherosclerosis.[10][11] HTL induces endothelial dysfunction by promoting inflammation, oxidative stress, and impairing endothelium-dependent relaxation.[7][12] It has been shown to upregulate the expression of pro-inflammatory mediators like IL-8 in HUVECs.[7]
Endoplasmic Reticulum (ER) Stress
A key mechanism underlying HTL's toxicity is the induction of Endoplasmic Reticulum (ER) stress.[12] The ER is crucial for protein folding and quality control. The accumulation of N-homocysteinylated proteins can disrupt ER homeostasis, leading to the unfolded protein response (UPR).[13][14] This is characterized by the upregulation of ER stress markers such as GRP78/BiP.[12][13] Prolonged ER stress can subsequently trigger apoptosis.
Neurotoxicity
HTL exhibits significant neurotoxic effects, contributing to the pathology of neurodegenerative diseases.[15][16][17] It can act as an excitotoxin by stimulating NMDA receptors.[15] Furthermore, the N-homocysteinylation of specific neuronal proteins, such as α-synuclein and DJ-1, has been implicated in the pathogenesis of Parkinson's disease.[6]
Quantitative Data on Homocysteine Thiolactone Cytotoxicity
The following tables summarize quantitative data from various studies on the cytotoxic effects of homocysteine thiolactone on different cell cultures.
| Cell Type | Concentration of HTL | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 200 µM | 30% apoptotic cells | [1] |
| Human Trophoblasts | 50-400 µM | Concentration-dependent increase in total cell death and apoptosis | [8] |
| Human Promyeloid HL-60 Cells | Not specified | Time- and concentration-dependent apoptosis | [9] |
| Cell Type | Concentration of HTL | Effect on Protein Expression/Activity | Reference |
| Human Trophoblasts | 50-400 µM | Increased expression of p53 and Bak | [8] |
| Human Promyeloid HL-60 Cells | Not specified | Increased intracellular H2O2 and caspase 3 activation | [9] |
| Rat Aorta | Not specified | Increased mRNA and protein levels of GRP78 | [12] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Strong activation of IL-8 release | [7] |
Experimental Protocols
This section details common methodologies used to investigate the toxic effects of homocysteine thiolactone in cell cultures.
Cell Culture and HTL Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), human trophoblasts, and human promyeloid HL-60 cells are commonly used models.[8][9][10]
-
Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator. For HUVECs, flasks are often coated with 1% gelatin.[10]
-
HTL Preparation and Treatment: L-homocysteine thiolactone hydrochloride is dissolved in culture medium to the desired concentrations (e.g., 10 µM to 1000 µM).[10] Cells are then incubated with the HTL-containing medium for a specified period (e.g., 24 to 72 hours).[8][10]
Apoptosis Assays
-
DNA Fragmentation Analysis: This can be assessed by observing internucleosomal DNA fragmentation.[7][9]
-
Caspase-3 Activation: The activity of caspase-3, a key executioner caspase in apoptosis, can be measured using specific assays.[7][9]
-
Phosphatidylserine Exposure: Annexin V staining followed by flow cytometry is a common method to detect the externalization of phosphatidylserine, an early marker of apoptosis.[9]
-
Immunocytochemistry: Staining for cleavage products of cytokeratin 18 and poly(adenosine diphosphate ribose) polymerase (PARP) can also be used to identify apoptotic cells.[8]
Western Blotting for Protein Expression
-
Purpose: To quantify changes in the expression levels of key proteins involved in apoptosis (e.g., p53, Bak, Bcl-2, Bax) and ER stress (e.g., GRP78).[8][12]
-
Procedure:
-
Cell lysates are prepared from control and HTL-treated cells.
-
Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
Measurement of Reactive Oxygen Species (ROS)
-
Fluorescent Probes: Specific fluorescent probes, such as DCFH-DA, are used to measure the intracellular levels of reactive oxygen species.[12]
Signaling Pathways and Visualizations
Homocysteine thiolactone exerts its toxic effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
N-Homocysteinylation of Proteins
The primary mechanism of HTL toxicity is the N-homocysteinylation of protein lysine residues. This process is initiated by the error-editing function of methionyl-tRNA synthetase, which produces HTL from homocysteine.
Caption: Formation of Homocysteine Thiolactone and Protein N-Homocysteinylation.
HTL-Induced Endoplasmic Reticulum Stress and Apoptosis
The accumulation of N-homocysteinylated proteins triggers ER stress, leading to the unfolded protein response (UPR). Chronic ER stress activates apoptotic pathways.
Caption: HTL-induced ER Stress leading to Inflammation and Apoptosis.
Apoptotic Pathway Mediated by HTL
HTL can induce apoptosis through pathways involving the tumor suppressor p53 and the activation of executioner caspases like caspase-3. This is often associated with an increase in intracellular reactive oxygen species (ROS).
Caption: HTL-induced Apoptosis via ROS, p53, and Caspase-3 Activation.
Conclusion
Homocysteine thiolactone is a highly reactive and cytotoxic metabolite of homocysteine that plays a significant role in the pathologies associated with hyperhomocysteinemia. Its ability to induce protein N-homocysteinylation leads to a cascade of detrimental cellular events, including apoptosis, endothelial dysfunction, ER stress, and neurotoxicity. Understanding the molecular mechanisms of HTL's action is crucial for the development of therapeutic strategies to mitigate the adverse effects of elevated homocysteine levels. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the cellular impacts of this toxic metabolite.
References
- 1. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins | PLOS One [journals.plos.org]
- 5. Molecular basis of homocysteine toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 7. Comparative study on in vitro effects of homocysteine thiolactone and homocysteine on HUVEC cells: evidence for a stronger proapoptotic and proinflammative homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homocysteine thiolactone induces apoptosis in cultured human trophoblasts: a mechanism for homocysteine-mediated placental dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homocysteine thiolactone induces apoptotic DNA damage mediated by increased intracellular hydrogen peroxide and caspase 3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The role of endoplasmic reticulum stress in endothelial dysfunction induced by homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways [jci.org]
- 14. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolism and neurotoxicity of homocysteine thiolactone in mice: evidence for a protective role of paraoxonase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism and neurotoxicity of homocysteine thiolactone in mice: protective role of bleomycin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of N-homocysteinylated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-homocysteinylation is a non-enzymatic post-translational modification where the reactive metabolite of homocysteine, homocysteine thiolactone (HTL), covalently attaches to the ε-amino group of lysine residues in proteins.[1][2] This modification can significantly alter the structure and function of proteins, and it has been implicated in the pathology of various cardiovascular and neurodegenerative disorders.[1][3][4] Understanding the structural consequences of N-homocysteinylation is crucial for elucidating disease mechanisms and for the development of targeted therapeutic interventions. This guide provides a comprehensive overview of the methodologies used for the structural analysis of N-homocysteinylated proteins, presents quantitative data in a structured format, and visualizes key experimental workflows and signaling pathways.
The Chemical Basis of N-Homocysteinylation
Elevated levels of homocysteine (Hcy) in the blood, a condition known as hyperhomocysteinemia, can lead to the increased formation of its reactive thioester intermediate, homocysteine thiolactone (HTL).[5] HTL can then react with the primary amine of lysine residues on proteins, forming a stable amide bond and introducing a free thiol group.[6][7] This modification neutralizes the positive charge of the lysine residue and can lead to changes in protein conformation, stability, and interactions.[1][8]
Experimental Protocols for Structural Analysis
A multi-faceted approach employing various biophysical and analytical techniques is essential for a thorough structural analysis of N-homocysteinylated proteins.
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry is a cornerstone technique for identifying and quantifying N-homocysteinylation.
Experimental Protocol: Identification of N-homocysteinylation Sites by LC-MS/MS
-
Protein Preparation: The protein of interest (either purified or from a complex biological sample) is denatured, reduced, and alkylated.
-
Enzymatic Digestion: The protein is digested with a protease, typically trypsin, which cleaves C-terminal to lysine and arginine residues. N-homocysteinylation blocks cleavage at the modified lysine residue.[8]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[9][10]
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify peptides. The mass shift corresponding to the addition of a homocysteine thiolactone moiety (117 Da) on a lysine residue confirms the modification. Specialized software can be used to pinpoint the exact site of modification.
Experimental Protocol: Affinity Enrichment of N-homocysteinylated Peptides
To enhance the detection of low-abundance N-homocysteinylated peptides, an affinity enrichment step can be incorporated.
-
Chemical Tagging: The free thiol group introduced by N-homocysteinylation is selectively tagged with a probe, such as an aldehyde-containing resin or a biotin-aldehyde tag.[6][11][12] This reaction is highly specific under mildly acidic conditions.[6][11][12]
-
Enrichment: The tagged peptides are then captured using affinity chromatography (e.g., streptavidin beads for biotin-tagged peptides).
-
Elution and LC-MS/MS Analysis: The enriched peptides are eluted and analyzed by LC-MS/MS as described above.
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information of proteins.[13][14][15][16]
Experimental Protocol: Crystallization and Structure Determination of N-homocysteinylated Proteins
-
Preparation of N-homocysteinylated Protein: The purified protein is incubated with homocysteine thiolactone in vitro to induce N-homocysteinylation. The extent of modification can be monitored by mass spectrometry.
-
Purification: The modified protein is purified to homogeneity using chromatographic techniques to remove unreacted HTL and unmodified protein.
-
Crystallization: The purified N-homocysteinylated protein is subjected to extensive crystallization screening to find conditions that yield diffraction-quality crystals. This can be a challenging step as the modification can alter the protein's surface properties and solubility.
-
Data Collection and Structure Determination: The crystals are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map.[13][17] The atomic model of the N-homocysteinylated protein is then built into this map and refined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution.[18][19][20][21]
Experimental Protocol: NMR Analysis of N-homocysteinylated Proteins
-
Isotope Labeling: For detailed structural studies, the protein is typically isotopically labeled with ¹⁵N and/or ¹³C. This is achieved by expressing the protein in minimal media supplemented with ¹⁵NH₄Cl and/or ¹³C-glucose.
-
Preparation of N-homocysteinylated Protein: The labeled, purified protein is N-homocysteinylated in vitro.
-
NMR Data Acquisition: A series of NMR experiments, such as ¹H-¹⁵N HSQC, are performed to obtain resonance assignments for the protein backbone and side chains.
-
Structural and Dynamic Analysis: Chemical shift perturbations in the NMR spectra upon N-homocysteinylation can identify the residues affected by the modification and map the location of the structural changes. NOESY experiments can provide distance restraints to calculate a solution structure of the modified protein.
Quantitative Data on N-homocysteinylation
The following tables summarize key quantitative data related to the structural and functional consequences of N-homocysteinylation.
| Protein | Organism | N-homocysteinylation Site(s) | Analytical Method | Reference |
| Albumin | Human | Lys4, Lys12, Lys137, Lys525 | LC-MS | [9][10] |
| Fibrinogen | Human | Lys562, Lys344, Lys385 | LC-MS | [9][10] |
| Hemoglobin (β-chain) | Human | K* in VHLTPEEK*SAVTALWGK | MS2 | [6] |
| 60S ribosomal protein L35-B | Saccharomyces cerevisiae | Lys103 | MS/MS | [8] |
| Alcohol dehydrogenase 1 | Saccharomyces cerevisiae | Lys207 | MS/MS | [8] |
| Protein | Property Measured | Effect of N-homocysteinylation | Reference |
| Acidic Proteins | Extent of Modification | Higher | [1] |
| Basic Proteins | Extent of Modification | Lower | [1] |
| Ribonuclease A | Ribonucleolytic Activity | Reduced | [22] |
| Cytochrome c | Aggregation | Prone to aggregation | [23] |
| Hemoglobin | Susceptibility to Oxidation | Increased | [23] |
| Albumin | Susceptibility to Oxidation | Increased | [23] |
Visualization of Workflows and Pathways
Experimental Workflow for Identifying N-homocysteinylation Sites
Caption: Workflow for the identification of N-homocysteinylation sites.
Signaling Consequences of N-homocysteinylation of β-arrestins
References
- 1. N-homocysteinylation induces different structural and functional consequences on acidic and basic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Homocysteinylation and Sulfhydration in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of N-homocysteinylation sites in plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phys.libretexts.org [phys.libretexts.org]
- 17. proteopedia.org [proteopedia.org]
- 18. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 19. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 20. chemistry.uoc.gr [chemistry.uoc.gr]
- 21. Solving New Proteins Structure with NMR Spectroscopy – Biomolecular Chemistry – UW–Madison [bmolchem.wisc.edu]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
The Discovery and Significance of Homocysteine Thiolactone in Human Serum and Urine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine (Hcy), a non-proteinogenic amino acid, has long been recognized as a significant risk factor for a multitude of human pathologies, including cardiovascular and neurodegenerative diseases.[1][2] While the toxicity of elevated Hcy levels (hyperhomocysteinemia) is well-established, the precise molecular mechanisms underlying its detrimental effects remain an area of intensive investigation. A key player in the "homocysteine theory of arteriosclerosis" is the metabolic byproduct, homocysteine thiolactone (HTL). This highly reactive cyclic thioester is formed as a result of an error-editing mechanism by methionyl-tRNA synthetase, preventing the erroneous incorporation of homocysteine into proteins.[3][4] However, under conditions of elevated homocysteine, the production of HTL increases, leading to deleterious post-translational modification of proteins through N-homocysteinylation. This guide provides an in-depth overview of the discovery, metabolism, and quantification of homocysteine thiolactone in human serum and urine, tailored for professionals in research and drug development.
Metabolic Formation and Fate of Homocysteine Thiolactone
Homocysteine is an intermediate in the metabolism of methionine.[1][2] When homocysteine accumulates, its conversion to the highly reactive homocysteine thiolactone is catalyzed by methionyl-tRNA synthetase.[3][4] This intramolecular thioester can then follow several metabolic routes: it can be hydrolyzed back to homocysteine by enzymes such as paraoxonase 1 (PON1), it can be excreted in the urine, or it can react with the epsilon-amino group of lysine residues in proteins, a process termed N-homocysteinylation.[1][2][5] This irreversible modification can lead to protein damage, eliciting autoimmune responses and contributing to the pathology of various diseases.[1][5]
Caption: Metabolic pathways of homocysteine, including the formation and fate of homocysteine thiolactone.
Quantitative Analysis of Homocysteine Thiolactone in Human Serum and Urine
The quantification of homocysteine thiolactone in biological fluids is crucial for understanding its role in disease and for the development of potential therapeutic interventions. Various analytical techniques have been developed for this purpose, with high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) being the most prominent.
Concentrations in Healthy Individuals
The following tables summarize the reported concentrations of homocysteine thiolactone in the serum/plasma and urine of healthy human subjects. It is important to note that concentrations can vary based on the analytical method used and the specific cohort studied.
Table 1: Homocysteine Thiolactone Concentrations in Human Serum/Plasma
| Analyte | Matrix | Concentration Range | Number of Subjects (n) | Reference |
| Homocysteine Thiolactone | Plasma | <0.1 - 22.6 nmol/L | 20 | [6] |
| Homocysteine Thiolactone | Plasma | 18 and 25 nmol/L | 2 | [7] |
| Homocysteine Thiolactone | Plasma | Median: 0.56 nmol L−1, Range: < 0.1–22.6 nmol L−1 | Not Specified | [8] |
Table 2: Homocysteine Thiolactone Concentrations in Human Urine
| Analyte | Matrix | Concentration Range | Number of Subjects (n) | Reference |
| Homocysteine Thiolactone | Urine | 11 - 485 nmol/L | 19 | [6] |
| Homocysteine Thiolactone | Urine | Median: 144 nmol L−1, Range: 11–485 nmol L−1 | Not Specified | [8] |
| Homocysteine Thiolactone | Urine | Baseline (CAD patients): 1.3 to 1724 nmol L−1 | 2280 | [8] |
Urinary concentrations of homocysteine thiolactone are significantly higher, approximately 100-fold, than those found in plasma.[6][8] This suggests that urinary excretion is a major pathway for the elimination of this reactive metabolite.[6]
Experimental Protocols for Homocysteine Thiolactone Quantification
Accurate and reproducible quantification of homocysteine thiolactone is essential for clinical and research applications. Below are detailed methodologies for two commonly employed analytical techniques.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is noted for its sensitivity and is suitable for the analysis of homocysteine thiolactone in both plasma and urine.[6][9][10]
Principle: The method involves the separation of homocysteine thiolactone from other biological components by HPLC, followed by post-column derivatization to produce a fluorescent compound that can be detected with high sensitivity.
Detailed Methodology:
-
Sample Preparation (Urine):
-
Urine samples are centrifuged to remove particulate matter.
-
An internal standard is added.
-
The sample is then subjected to a multi-step extraction process, often involving liquid-liquid extraction with a solvent like chloroform, followed by re-extraction into an acidic aqueous phase.[11]
-
-
Sample Preparation (Plasma):
-
Plasma samples are deproteinized, typically by ultrafiltration, to separate homocysteine thiolactone from macromolecules.[12]
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected onto an HPLC system.
-
Separation is achieved on a reverse-phase or cation-exchange column.[12]
-
The mobile phase composition and gradient are optimized to achieve baseline separation of homocysteine thiolactone from interfering substances.
-
-
Post-Column Derivatization:
-
Fluorescence Detection:
-
The fluorescent derivative is detected using a fluorescence detector set at the appropriate excitation and emission wavelengths.
-
-
Quantification:
-
The concentration of homocysteine thiolactone is determined by comparing the peak area of the analyte to that of a known concentration of a standard, corrected for the recovery of the internal standard.
-
Caption: Experimental workflow for the quantification of homocysteine thiolactone using HPLC with fluorescence detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the quantification of homocysteine thiolactone, particularly in complex biological matrices like plasma.[7]
Principle: This method involves the extraction and derivatization of homocysteine thiolactone to make it volatile, followed by separation using gas chromatography and detection by mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
Detailed Methodology:
-
Sample Preparation:
-
Derivatization:
-
The extracted homocysteine thiolactone is derivatized to increase its volatility and thermal stability for GC analysis. A common derivatizing agent is heptafluorobutyric anhydride (HFBA).[7]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
The separation is performed on a capillary column, with the temperature program optimized to resolve the analyte from other components.
-
The eluent from the GC column is introduced into the ion source of a mass spectrometer.
-
-
Mass Spectrometry Detection:
-
Quantification:
-
The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of homocysteine thiolactone in the original sample, based on a calibration curve prepared with known concentrations of the standard.
-
Conclusion and Future Directions
The discovery and quantification of homocysteine thiolactone in human serum and urine have provided critical insights into the molecular toxicology of hyperhomocysteinemia. The accumulation of this reactive metabolite and the subsequent N-homocysteinylation of proteins represent a key mechanism of homocysteine-induced cellular damage. The analytical methods detailed in this guide are instrumental for further research into the pathological roles of homocysteine thiolactone and for the development of novel therapeutic strategies aimed at mitigating its harmful effects. Future research should focus on standardizing analytical methods, exploring the full range of proteins targeted by N-homocysteinylation, and investigating the clinical utility of homocysteine thiolactone as a biomarker for diseases associated with elevated homocysteine levels.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of homocysteine toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary excretion of homocysteine-thiolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary excretion of homocysteine thiolactone and the risk of acute myocardial infarction in coronary artery disease patients: the WENBIT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Comprehensive studies on the development of HPLC-MS/MS and HPLC-FL based methods for routine determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis using DL-Homocysteine Thiolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homocysteine thiolactone is a reactive cyclic thioester of the non-proteinogenic amino acid homocysteine. Its unique chemical properties make it a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of homocysteine residues into peptide chains. The incorporation of homocysteine can be leveraged for various applications, including native chemical ligation (NCL), the introduction of specific modifications through the thiol side chain, and the study of protein structure and function.
These application notes provide detailed protocols for the utilization of this compound in Fmoc-based SPPS. The primary and recommended approach involves the synthesis of N-Fmoc-DL-homocysteine thiolactone, which can then be used as a standard building block in automated or manual peptide synthesis. A second, more challenging approach for the direct acylation of a resin-bound peptide with unprotected this compound is also discussed.
Core Concepts and Workflow
The central strategy for incorporating homocysteine using its thiolactone derivative in a controlled and efficient manner during Fmoc-SPPS is the use of an N-terminally protected building block. This prevents unwanted polymerization and side reactions. The overall workflow can be visualized as follows:
Caption: General workflow for incorporating this compound into peptides via Fmoc-SPPS.
Protocol 1: Synthesis of N-Fmoc-DL-Homocysteine Thiolactone
This protocol details the synthesis of the N-protected building block required for standard Fmoc-SPPS.
Materials:
-
This compound hydrochloride
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise over 30 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude N-Fmoc-DL-homocysteine thiolactone by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: 60-75%
| Parameter | Value |
| Purity (Post-purification) | >98% |
| Appearance | White to off-white solid |
Protocol 2: Solid-Phase Peptide Synthesis using N-Fmoc-DL-Homocysteine Thiolactone
This protocol outlines the incorporation of the synthesized N-Fmoc-DL-homocysteine thiolactone into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard): Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol (e.g., 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU/HATU, and 8 equivalents of DIPEA in DMF).
-
Incorporation of N-Fmoc-DL-Homocysteine Thiolactone:
-
For the coupling of N-Fmoc-DL-homocysteine thiolactone, use the same standard coupling conditions as for other amino acids. The thiolactone ring is stable under these conditions.
-
-
Subsequent Amino Acid Couplings: After incorporation of the homocysteine thiolactone, continue with standard Fmoc deprotection and coupling cycles for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the acid-labile side-chain protecting groups. The thiolactone ring will be opened during this step, yielding the free thiol of the homocysteine residue.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data (Exemplary):
| Peptide Sequence | Crude Purity (%) | Isolated Yield (%) |
| Ac-Gly-Hcy-NH₂ | ~75 | 45-55 |
| Tyr-Gly-Gly-Phe-Hcy-NH₂ | ~60 | 30-40 |
Note: Yields and purities are sequence-dependent and may require optimization.
Orthogonal Protection of the Homocysteine Thiol
For more complex syntheses, such as those involving on-resin cyclization or site-specific modification, the thiol group of the homocysteine residue needs to be protected with a group that is orthogonal to the Fmoc/tBu strategy.
Caption: Workflow for orthogonal protection of the homocysteine thiol.
Protocol for On-Resin Thiol Protection (Example with Trityl group):
-
After coupling of N-Fmoc-DL-homocysteine thiolactone and subsequent Fmoc deprotection, wash the resin with DCM.
-
Treat the resin with a solution of Trityl chloride (5 equivalents) and DIPEA (5 equivalents) in DCM for 2 hours.
-
Wash the resin thoroughly with DCM and DMF.
-
Proceed with the coupling of the next Fmoc-amino acid.
The trityl group can be removed during the final TFA cleavage. For more selective deprotection, other protecting groups like Mmt (4-methoxytrityl) can be used, which can be removed on-resin with a dilute solution of TFA in DCM.
Protocol 3: Direct On-Resin Acylation with this compound (Advanced)
This method is more direct but can be lower yielding and may require more optimization. It involves the in-situ opening of the thiolactone ring by the N-terminal amine of the resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound hydrochloride
-
DIPEA
-
DMF
Procedure:
-
Resin Preparation: Ensure the peptide-resin has a deprotected N-terminal amine.
-
Coupling Reaction:
-
Swell the resin in DMF.
-
Prepare a solution of this compound hydrochloride (5-10 equivalents) and DIPEA (6-11 equivalents) in DMF.
-
Add the solution to the resin and agitate at room temperature for 12-24 hours.
-
-
Washing: Wash the resin extensively with DMF and DCM.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Subsequent Steps: Proceed with standard SPPS for chain elongation, followed by cleavage and purification as described in Protocol 2.
Challenges and Considerations:
-
Lower Yields: This method may result in lower coupling efficiency compared to using the N-Fmoc protected version.
-
Side Reactions: The free amine of the homocysteine thiolactone can potentially react with other activated species.
-
Thiol Protection: The newly formed thiol group is unprotected and may be susceptible to oxidation or other side reactions in subsequent steps.
Application in Native Chemical Ligation (NCL)
Peptides containing an N-terminal homocysteine residue, synthesized using the protocols above, can be used in NCL as an alternative to cysteine-containing peptides. The homocysteine residue allows for ligation with a C-terminal peptide thioester, forming a native peptide bond at the ligation site.
Caption: Signaling pathway for Native Chemical Ligation using an N-terminal homocysteine peptide.
Conclusion
The use of this compound, particularly in its N-Fmoc protected form, provides a robust and efficient method for incorporating homocysteine into synthetic peptides via Fmoc-SPPS. This opens up possibilities for advanced peptide design, including the synthesis of large proteins via NCL and the introduction of site-specific modifications. The provided protocols offer a comprehensive guide for researchers to successfully implement this versatile building block in their peptide synthesis workflows.
Application Notes and Protocols for the Synthesis of Erdosteine from DL-Homocysteine Thiolactone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. Its synthesis from DL-Homocysteine thiolactone is a key process for its production. These application notes provide detailed protocols for the synthesis of erdosteine, summarizing key quantitative data and outlining the experimental workflow.
Experimental Protocols
Two primary synthetic routes for erdosteine from this compound are outlined below: a one-step and a two-step method.
Protocol 1: One-Step Synthesis of Erdosteine
This method involves the direct reaction of this compound hydrochloride with a derivative of thioglycolic acid.
Materials:
-
This compound hydrochloride
-
3-sulfo-Pyroglutaric acid or thioglycolic anhydride
-
Sodium bicarbonate or sodium carbonate
-
Water or Tetrahydrofuran (THF)
-
Hydrochloric acid
-
Activated carbon
Procedure:
-
In a reaction flask, dissolve this compound hydrochloride (e.g., 20g, 0.130 mol) in water (e.g., 100ml).[1]
-
Cool the solution to 0-5°C.[1]
-
Slowly add a base such as sodium bicarbonate or sodium carbonate solution to adjust the pH to a range of 6.2 to 9.[1][2]
-
Add 3-sulfo-Pyroglutaric acid (e.g., 18.2g, 0.138mol) or a similar reactive thioglycolic acid derivative to the reaction mixture.[1]
-
Maintain the reaction at 0-10°C with stirring for approximately 30-60 minutes, while keeping the pH between 6 and 7.[1][2]
-
After the reaction is complete, acidify the solution with hydrochloric acid to a pH of 2-3 to precipitate the crude erdosteine.[1][2]
-
Filter the precipitate and wash it with water.
-
For purification, the crude product can be recrystallized. A common method involves dissolving the crude product in water with sodium bicarbonate, treating with activated carbon, filtering, and then re-precipitating with hydrochloric acid at 0-5°C.[1]
-
Dry the purified white crystalline solid under vacuum.[1]
Protocol 2: Two-Step Synthesis of Erdosteine
This route involves the formation of an N-acetylated intermediate followed by reaction with thioglycolic acid.
Materials:
-
This compound hydrochloride
-
Chloroacetyl chloride
-
Sodium hydroxide or other base
-
Acetone or other organic solvent
-
Thioglycolic acid
-
Ethyl acetate
-
Hydrochloric acid
Procedure: Step 1: Synthesis of 3-chloroacetamido-2-oxo-tetrahydrothiophene
-
Dissolve this compound hydrochloride in a two-phase system of a basic aqueous solution (e.g., sodium hydroxide in water) and an organic solvent like acetone.[3]
-
Cool the mixture to a temperature between -10°C and 20°C.[3]
-
Slowly add chloroacetyl chloride, maintaining the temperature and basic conditions.[3]
-
Stir for 2-3 hours.[3]
-
After the reaction, the intermediate product can be isolated.
Step 2: Synthesis of Erdosteine
-
Prepare a solution of thioglycolic acid in a two-phase system of a basic aqueous solution and an organic solvent such as ethyl acetate.[3]
-
Add the 3-chloroacetamido-2-oxo-tetrahydrothiophene intermediate to this solution.
-
Stir the mixture at around 20°C for approximately 2 hours.[3]
-
Acidify the mixture with hydrochloric acid to a pH of about 3.2 to precipitate the erdosteine.[3]
-
Filter the resulting solid, wash with water, and dry.[3]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthesis protocols.
| Parameter | One-Step Method | Two-Step Method | Continuous Flow | Reference |
| Starting Materials | This compound HCl, 3-sulfo-Pyroglutaric acid | This compound HCl, Chloroacetyl chloride, Thioglycolic acid | Thiodiglycolic acid, Acetic anhydride, this compound HCl | [1][3][4] |
| Solvent(s) | Water, THF | Acetone/Water, Ethyl acetate/Water | Acetone, Water | [1][3][4] |
| Base | Sodium bicarbonate, Sodium carbonate | Sodium hydroxide | Triethylamine | [1][3][4] |
| Reaction Temperature | 0-10°C | -10 to 20°C | 60°C (in microreactor) | [1][3][4] |
| Reaction Time | 0.5 - 4 hours | 2 - 3 hours per step | Minutes (in microreactor) | [1][3][4] |
| Yield | 55.7% - 82% | ~75% (overall) | Not explicitly stated, but described as high productivity | [1][2][3][4] |
| Purity (HPLC) | 99.05% - 99.74% | >99.5% | Substantially devoid of impurities | [1][3][4] |
Visualizations
Experimental Workflow Diagram
Caption: Comparative workflow of one-step and two-step erdosteine synthesis protocols.
Mechanism of Action Signaling Pathway
Erdosteine is a prodrug, which is metabolized in the liver to active metabolites containing free sulfhydryl groups. These metabolites exert a mucolytic effect by breaking the disulfide bonds of mucoproteins in the mucus.
Caption: Mechanism of action of erdosteine as a mucolytic agent.
References
- 1. CN101941963A - Synthesis method of erdosteine - Google Patents [patents.google.com]
- 2. Erdosteine synthesis - chemicalbook [chemicalbook.com]
- 3. KR100554108B1 - Method of producing erdostein - Google Patents [patents.google.com]
- 4. WO2022023929A1 - Preparation of erdosteine or a derivative thereof using a continuous flow process - Google Patents [patents.google.com]
Application of DL-Homocysteine Thiolactone in the Synthesis of Citiolone: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citiolone, chemically known as N-(2-oxothiolan-3-yl)acetamide, is a mucolytic and hepatoprotective agent.[1] A key precursor in its synthesis is DL-Homocysteine thiolactone, a versatile cyclic thioester. This document provides detailed application notes and experimental protocols for the synthesis of citiolone utilizing this compound. Two primary synthetic routes are detailed: a direct acylation method and a method involving electrochemical reduction followed by acetylation. This guide includes quantitative data, step-by-step experimental procedures, and visual diagrams of the workflows and the proposed mechanism of action of citiolone to aid researchers in the efficient and effective synthesis and understanding of this pharmaceutical compound.
Introduction
This compound is a reactive cyclic thioester of the amino acid homocysteine.[2] Its unique structure, containing a reactive thiolactone ring and an amine group, makes it a valuable building block in organic and pharmaceutical synthesis.[3] One of its significant applications is in the production of citiolone, a drug used in liver therapy and as a hydroxyl free radical scavenger.[1] The synthesis of citiolone from this compound is a critical process for the pharmaceutical industry. This document outlines established protocols for this synthesis, providing the necessary details for replication in a laboratory setting.
Mechanism of Action of Citiolone
Citiolone's therapeutic effects are primarily attributed to its role as a cysteine prodrug, which enhances the intracellular synthesis of glutathione (GSH), a key cellular antioxidant. The thiolactone ring of citiolone is hydrolyzed in the body, releasing cysteine, which is a rate-limiting substrate for GSH synthesis.[4] By boosting GSH levels, citiolone helps protect cells from oxidative damage caused by reactive oxygen species (ROS).[4] It has been shown to counteract oxidative stress and has demonstrated neuroprotective effects by scavenging free radicals and enhancing the activity of superoxide dismutase (SOD).[5]
Synthetic Protocols
Two primary methods for the synthesis of citiolone from this compound are presented below.
Method 1: Direct Acylation of this compound Hydrochloride
This single-step method involves the direct N-acylation of this compound hydrochloride with an acylating agent in the presence of a base. A common approach utilizes methacryloyl chloride.[6]
-
Reaction Setup: In a flask equipped with a magnetic stirrer, suspend this compound hydrochloride in chloroform and cool the mixture in an ice bath.
-
Addition of Reagents: To the cooled suspension, add methacryloyl chloride. Subsequently, add triethylamine dropwise over a period of 20 minutes. The suspension will gradually turn into a reddish solution.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 2 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture twice with a salt water solution.
-
Extraction: Extract the aqueous layer twice with chloroform.
-
Drying and Concentration: Dry the combined organic phase with sodium sulfate and then filter. Concentrate the filtrate under reduced pressure.
-
Precipitation and Isolation: Slowly add the concentrated solution to hexane to precipitate the product. Filter the precipitate and dry it under a vacuum for 2 hours to obtain citiolone.[6]
| Parameter | Value | Reference |
| Starting Material | This compound hydrochloride | [6] |
| Acylating Agent | Methacryloyl chloride | [6] |
| Base | Triethylamine | [6] |
| Solvent | Chloroform | [6] |
| Reaction Temperature | Ice bath (0 °C) | [6] |
| Reaction Time | 2 hours | [6] |
| Reported Yield | 83.9% | [6] |
Method 2: Electrochemical Reduction of DL-Homocystine followed by Acetylation
This two-step method first involves the electrochemical reduction of DL-homocystine to produce this compound, which is then acetylated to yield citiolone.[7]
Step 1: Electrochemical Synthesis of this compound
-
Electrolysis: Prepare an aqueous solution of DL-homocystine and a mineral acid. Subject this solution to electrolysis in a cell where the catholyte and anolyte are separated. The catholyte consists of the DL-homocystine solution.
-
Isolation of Intermediate: After the electrochemical reaction is complete, concentrate the catholyte under a vacuum at 40°C to obtain a paste. Add a minimum amount of ethanol and filter the resulting solid. Dry the solid under a vacuum at 45°C to yield this compound.[7]
Step 2: Acetylation of this compound
-
Acetylation: The isolated this compound is then acetylated using standard chemical methods to produce N-acetyl homocysteine thiolactone (citiolone).[7]
| Parameter | Value | Reference |
| Starting Material | DL-homocystine | [7] |
| Intermediate Purity | >99% (this compound) | [7] |
| Overall Yield | 75-90% (N-acetyl homocysteine thiolactone) | [7] |
Purification and Characterization
Purification
The crude citiolone synthesized can be purified by the following steps:
-
Washing: Washing the reaction mixture with brine (salt water) to remove water-soluble impurities.[6]
-
Extraction: Using an organic solvent like chloroform to extract the product from the aqueous layer.[6]
-
Drying: Using a drying agent such as sodium sulfate to remove residual water from the organic phase.[6]
-
Concentration: Evaporating the solvent under reduced pressure.[6]
-
Precipitation/Crystallization: Precipitating the product by adding a non-solvent (e.g., hexane) or by recrystallization from a suitable solvent system.[6]
Characterization
The identity and purity of the synthesized citiolone can be confirmed using various analytical techniques:
-
Thin-Layer Chromatography (TLC): For monitoring the reaction progress and assessing the purity of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A common method uses a C18 reverse-phase column.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation (¹H NMR and ¹³C NMR).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Visualization of Workflows and Signaling Pathway
Experimental Workflows
Caption: Synthetic workflows for citiolone production.
Proposed Signaling Pathway of Citiolone's Antioxidant Action
Caption: Citiolone's role in enhancing cellular antioxidant defense.
References
- 1. Citiolone | C6H9NO2S | CID 14520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Citiolone | 17896-21-8 | Benchchem [benchchem.com]
- 6. The introduction of Citiolone_Chemicalbook [chemicalbook.com]
- 7. EP0618312A1 - Process for obtaining n-acetyl homocysteine thiolactone from DL-homocystine by electrochemical methods - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Homocysteine Thiolactone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of homocysteine thiolactone (HCTL) in various biological matrices. HCTL is a reactive cyclic thioester of homocysteine, implicated in protein modification and associated with cardiovascular and neurological diseases.[1] Accurate and reliable quantification of HCTL is crucial for understanding its pathophysiology and for potential diagnostic and therapeutic applications.
Introduction to Analytical Strategies
The quantification of homocysteine thiolactone in complex biological samples such as plasma, urine, and saliva presents analytical challenges due to its low endogenous concentrations and reactivity.[2][3] Several sophisticated analytical techniques have been developed to address these challenges, primarily relying on chromatographic separation coupled with sensitive detection methods. The most common approaches include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3] Sample preparation, often involving extraction and derivatization, is a critical step for enhancing selectivity and sensitivity.
Chromatographic Methods for HCTL Quantification
Chromatographic methods are the cornerstone of HCTL analysis, providing the necessary separation from interfering components in biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of HCTL.[4][5] It combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.
Quantitative Data Summary
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 0.5 - 32.5 nmol/mL | Human Plasma | [4] |
| Linearity Range | 20 - 400 nmol/L | Human Urine | [6] |
| Limit of Quantification (LOQ) | 20 nmol/L | Human Urine | [6] |
Experimental Protocol: LC-MS/MS for HCTL in Human Plasma [4][7]
This protocol is based on the method described by Jain and Silakari (2014).
a. Sample Preparation (Plasma)
-
Immediately process plasma samples as HCTL levels can be unstable.[4]
-
For long-term storage, extract samples immediately and store at -86°C, where they are stable for up to one month.[4]
-
Extraction details are not fully specified in the abstract, but a protein precipitation or liquid-liquid extraction step is typical for plasma samples prior to HILIC analysis.
b. Chromatographic Conditions
-
LC System: Agilent 1200 series HPLC
-
Column: ZIC HILIC column
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
Elution: Gradient elution
-
Run Time: 5 minutes[4]
c. Mass Spectrometry Conditions
-
MS System: Applied Biosystems API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
d. Data Analysis
-
Construct a calibration curve using standards of known HCTL concentrations.
-
Quantify HCTL in plasma samples by comparing the peak area ratio of HCTL to the internal standard against the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for HCTL quantification, which requires derivatization to make the analyte volatile.[8][9]
Quantitative Data Summary
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | up to 40 nmol/L | Human Plasma | [8] |
| Linearity Range | 0.05 - 1 µmol/L | Saliva and Urine | [10] |
| Linearity Range | 0.01 - 0.20 nmol/mL | Human Urine | [9] |
| Limit of Detection (LOD) | 1.7 nmol/L | Human Plasma | [8] |
| Limit of Quantification (LOQ) | 5.2 nmol/L | Human Plasma | [8] |
| Limit of Quantification (LOQ) | 0.05 µmol/L | Saliva and Urine | [10] |
| Limit of Quantification (LOQ) | 0.01 nmol/mL | Human Urine | [9] |
| Within-day Precision | 0.96% (at 5.2 nmol/L) | Human Plasma | [8] |
| Between-day Precision | 3.9% | Human Plasma | [8] |
| Accuracy (Urine) | 91.9 - 110.9% | Human Urine | [10] |
| Accuracy (Saliva) | 98.7 - 112.6% | Human Saliva | [10] |
Experimental Protocol: GC-MS for HCTL in Human Plasma [8]
This protocol is based on the method by Clarke et al. (2003).
a. Sample Preparation and Derivatization
-
Add deuterated HCTL (d4-HCTL) to plasma as an internal standard.[8]
-
Perform solid-phase extraction (SPE) using a silica-based sorbent.[8]
-
Derivatize the extracted HCTL with heptafluorobutyric anhydride (HFBA).[8]
b. GC-MS Conditions
-
GC System: Details not specified, but a standard capillary GC system is used.
-
MS System: Mass spectrometer operating in negative chemical ionization (NCI) mode.[8]
-
Reagent Gas: Methane[8]
-
Detection: Single Ion Monitoring (SIM) of the [M-HF]⁻ ions for both HCTL and d4-HCTL.[8]
c. Data Analysis
-
Generate a calibration curve by analyzing standards with known concentrations of HCTL and a fixed concentration of the internal standard.
-
Quantify HCTL in plasma samples by comparing the ion abundance ratio of the analyte to the internal standard against the calibration curve.
References
- 1. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]
- 2. The determination of homocysteine-thiolactone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a LC-MS/MS method for homocysteine thiolactone in plasma and evaluation of its stability in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive studies on the development of HPLC-MS/MS and HPLC-FL based methods for routine determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of GC-MS technique for the determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of homocysteine thiolactone in human saliva and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Hyperhomocysteinemia in Animal Models Using DL-Homocysteine Thiolactone
Audience: Researchers, scientists, and drug development professionals.
Introduction Hyperhomocysteinemia (HHcy), characterized by elevated levels of homocysteine (Hcy) in the blood, is an established independent risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][2] Homocysteine is a sulfur-containing amino acid formed during the metabolism of methionine.[1] Its metabolic intermediate, DL-Homocysteine thiolactone (HTL), is a highly reactive cyclic thioester.[2][3] This reactivity, particularly its ability to cause N-homocysteinylation of protein lysine residues, is believed to be a key driver of Hcy-related pathology, leading to protein damage, oxidative stress, and endothelial dysfunction.[2][4][5] Inducing HHcy in animal models is a critical tool for investigating disease mechanisms and evaluating novel therapeutic interventions. This compound is frequently used for this purpose due to its direct involvement in the pathophysiological cascade.[6]
Experimental Protocols
Detailed methodologies for inducing both acute and chronic hyperhomocysteinemia in rat models are provided below. These protocols can be adapted for other species, such as mice, with appropriate adjustments to dosage and administration volume.[7][8]
Protocol 1: Acute Hyperhomocysteinemia Induction in Rats
This protocol is adapted from studies inducing a rapid and significant increase in plasma homocysteine levels, suitable for investigating immediate physiological responses.[9][10]
Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% NaCl solution (saline)
-
Male Wistar rats (10 weeks old, weighing 250±30 g)
-
Syringes and needles for intraperitoneal injection
-
Equipment for blood and tissue collection
Procedure:
-
Animal Acclimatization: House rats under controlled conditions (22±1°C, 50% humidity, 12-hour light/dark cycle) with free access to standard chow and water for at least one week prior to the experiment.[9]
-
Grouping: Divide animals into at least two groups:
-
Control Group: Receives a vehicle injection (e.g., 1 mL of 0.9% NaCl).[9]
-
HTL-Treated Group: Receives this compound.
-
-
Reagent Preparation: Prepare a solution of this compound in 0.9% NaCl. For a target dose of 8 mmol/kg body mass, calculate the required concentration based on the average weight of the rats and a standard injection volume (e.g., 1 mL).[9][10]
-
Administration: Administer the prepared solutions via a single intraperitoneal (i.p.) injection.[9][10]
-
Endpoint and Sample Collection: One hour after administration, euthanize the rats.[9] Immediately collect whole blood (e.g., via cardiac puncture) for biochemical analysis and excise target organs (e.g., heart, aorta, liver) for further investigation.[9][10]
Protocol 2: Chronic Hyperhomocysteinemia Induction in Rats
This protocol is designed to model sustained hyperhomocysteinemia, which is more representative of the chronic condition in humans and is suitable for studying long-term effects like the development of atherosclerosis.[11]
Materials:
-
This compound hydrochloride
-
Drinking water or powdered rodent chow
-
Male Wistar or Sprague-Dawley rats
-
Metabolic cages (optional, for monitoring intake)
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Grouping: Divide animals into a control group and one or more HTL-treated groups.
-
Administration (Choose one method):
-
Via Drinking Water: Dissolve this compound in the drinking water to achieve a target daily dose, for example, 1 g/kg of body weight per day.[11] Monitor water consumption and animal weight regularly to adjust the concentration and ensure accurate dosing.
-
Via Diet: Mix this compound into the powdered chow at a concentration calculated to deliver a specific dose, such as 100 or 200 mg/kg of body mass per day.[12]
-
-
Duration: Continue the treatment for the desired period, which can range from days to weeks (e.g., 4, 15, or 30 days) to observe the time-dependent effects of HHcy.[11]
-
Endpoint and Sample Collection: At the end of the treatment period, euthanize the animals and collect blood and tissues as described in Protocol 1.
Data Presentation
The following tables summarize quantitative data from representative studies using this compound to induce hyperhomocysteinemia.
Table 1: Animal Models and Dosing Regimens for this compound
| Animal Model | Administration Route | Dose | Duration | Resulting Plasma Hcy (Mean ± SD) | Reference |
|---|---|---|---|---|---|
| Male Wistar Rat | Intraperitoneal (i.p.) | 8 mmol/kg (single dose) | 1 hour | Data not specified, but induced HHcy | [9][10] |
| Male Wistar Rat | Drinking Water | 1 g/kg/day | 4, 15, and 30 days | Significantly increased vs. control | [11] |
| Male Rat | Diet | 100 mg/kg/day | 14 days | 34.4 ± 4.6 µM | [12] |
| Male Rat | Diet | 200 mg/kg/day | 14 days | 69.4 ± 11.5 µM | [12] |
| Control Rat | Diet (Hcy-free) | N/A | 14 days | 9.5 ± 1.7 µM |[12] |
Table 2: Effects of Acute (1-hour) this compound Administration (8 mmol/kg, i.p.) on Biochemical and Oxidative Stress Markers in Rats
| Parameter | Change vs. Control | Statistical Significance | Reference |
|---|---|---|---|
| Malondialdehyde (MDA) | Decreased | p<0.05 | [9] |
| Catalase (CAT) Activity | Increased | p<0.01 | [9] |
| Glutathione Peroxidase (GPx) Activity | Increased | p<0.01 | [9] |
| Superoxide Dismutase (SOD) Activity | Decreased (not significant) | NS | [9] |
| Cardiac Acetylcholinesterase (AChE) | Significantly Inhibited | p<0.05 |[9] |
Table 3: Effects of Chronic this compound Administration on Plasma Lipids in Rats
| Duration | Parameter | Change vs. Control | Statistical Significance | Reference |
|---|---|---|---|---|
| 30 days | Total Cholesterol | Increased | Not specified | [11] |
| 30 days | Triglycerides | Increased | Not specified | [11] |
| 14 days | Plasma Cholesterol | No change | NS | [12] |
| 14 days | Liver Cholesterol | No change | NS |[12] |
Key Signaling Pathways and Workflows
The toxicity of this compound is mediated by several interconnected pathways, primarily involving oxidative stress, endoplasmic reticulum (ER) stress, and inflammation, which collectively lead to endothelial dysfunction.[13][14]
Caption: General experimental workflow for inducing hyperhomocysteinemia in animal models.
HTL contributes to pathology through multiple mechanisms. It can directly modify proteins through N-homocysteinylation, leading to protein damage and autoimmune responses.[2][15] Concurrently, it induces cellular stress, including oxidative and ER stress, which are central to the development of vascular disease.[5][13]
Caption: Pathophysiological cascade initiated by this compound.
A key consequence of elevated HTL is endothelial dysfunction. This process is driven by ER stress, which triggers downstream oxidative stress and inflammatory signaling, ultimately impairing the production of nitric oxide (NO), a critical vasodilator.[13]
Caption: Signaling pathway of HTL-induced endothelial dysfunction via ER stress.[13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. mdpi.com [mdpi.com]
- 5. Relationship between paraoxonase and homocysteine: crossroads of oxidative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperhomocysteinemia: Metabolic Role and Animal Studies with a Focus on Cognitive Performance and Decline—A Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Hyperhomocysteinemia induced by feeding rats diets rich in this compound promotes alterations on carotid reactivity independent of arterial structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homocysteine thiolactone-induced hyperhomocysteinemia does not alter concentrations of cholesterol and SREBP-2 target gene mRNAS in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of endoplasmic reticulum stress in endothelial dysfunction induced by homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Preparation of N-acetyl-DL-homocysteine Thiolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-DL-homocysteine thiolactone is a crucial intermediate in the synthesis of various bioactive molecules and a valuable tool in biomedical research, particularly in studies related to homocysteine metabolism and its pathological implications. This document provides detailed protocols for the laboratory-scale synthesis of N-acetyl-DL-homocysteine thiolactone, focusing on a robust two-step method commencing with the electrochemical reduction of DL-homocystine, followed by N-acetylation. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visual representations of the synthetic workflow and a relevant biological pathway to guide researchers in their laboratory practices.
Introduction
N-acetyl-DL-homocysteine thiolactone serves as a key building block in drug development and as a research chemical for investigating the biochemical pathways of homocysteine. Elevated levels of homocysteine are associated with a range of pathologies, including cardiovascular and neurological disorders. The thiolactone derivative is particularly reactive and is implicated in the N-homocysteinylation of proteins, a post-translational modification that can alter protein function and contribute to disease pathogenesis. The ability to synthesize N-acetyl-DL-homocysteine thiolactone reliably in the laboratory is therefore of significant interest to the scientific community.
The protocols outlined herein are designed to provide a clear and reproducible methodology for the preparation of this compound, suitable for a standard organic chemistry laboratory setting.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of N-acetyl-DL-homocysteine thiolactone, compiled from established methods.
| Parameter | Step 1: DL-homocysteine thiolactone HCl Synthesis | Step 2: N-acetylation | Overall | Reference |
| Starting Material | DL-homocystine | This compound HCl | DL-homocystine | [1] |
| Yield | 80 - 95% | ~94% | 75 - 90% | [1] |
| Purity | >99% | High Purity | High Purity | [1] |
| Melting Point (°C) | Not Applicable | 108 - 112 °C | 108 - 112 °C | [1] |
| Molecular Formula | C4H8ClNOS | C6H9NO2S | C6H9NO2S | |
| Molecular Weight | 153.63 g/mol | 159.21 g/mol | 159.21 g/mol |
Experimental Protocols
The synthesis of N-acetyl-DL-homocysteine thiolactone is presented as a two-step process. The first step involves the preparation of the intermediate, this compound hydrochloride, from DL-homocystine via an electrochemical reduction. The second step is the N-acetylation of this intermediate to yield the final product.
Step 1: Synthesis of this compound hydrochloride
This protocol is adapted from an electrochemical method which offers high purity and yield.[1]
Materials and Equipment:
-
DL-homocystine
-
Hydrochloric acid (HCl), 1 M
-
Sulfuric acid (H₂SO₄), 1 M
-
Ethanol
-
Electrochemical cell with separate catholyte and anolyte compartments (e.g., filter press type)
-
Cathode and Anode (e.g., graphite)
-
Power supply for electrolysis
-
Rotary evaporator
-
Vacuum drying oven
-
Standard laboratory glassware
Procedure:
-
Catholyte Preparation: Prepare a 0.25 M solution of DL-homocystine in 1 M hydrochloric acid.
-
Anolyte Preparation: Prepare a 1 M solution of sulfuric acid.
-
Electrolysis:
-
Circulate the catholyte and anolyte through their respective compartments in the electrochemical reactor.
-
Apply a constant current density in the range of 35-400 mA/cm².
-
Maintain the reaction temperature between 20-25 °C.
-
Continue the electrolysis until all the DL-homocystine has been consumed (the reaction can be monitored by appropriate analytical techniques).
-
-
Isolation of this compound hydrochloride:
-
Once the reaction is complete, concentrate the catholyte solution under vacuum at 40 °C using a rotary evaporator until a paste is formed.
-
Add a minimal amount of cold ethanol to precipitate the product.
-
Filter the solid product and wash with a small amount of cold ethanol.
-
Dry the solid under vacuum at 45 °C to obtain pure this compound monohydrochloride. The expected yield is between 80-95%.[1]
-
Step 2: Synthesis of N-acetyl-DL-homocysteine thiolactone
This protocol describes the acetylation of the previously synthesized this compound hydrochloride.[1]
Materials and Equipment:
-
This compound hydrochloride (from Step 1)
-
Toluene
-
Acetic anhydride
-
Heating mantle with stirring
-
Distillation apparatus
-
Crystallization dish
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend the this compound hydrochloride (1 equivalent) in toluene.
-
Acetylation:
-
Heat the suspension to 90 °C with vigorous stirring.
-
Add acetic anhydride (approximately 1 equivalent) dropwise to the heated suspension.
-
Maintain the reaction at 90 °C and monitor for completion.
-
-
Work-up and Purification:
-
After the reaction is complete, distill off the solvent to remove the acetic acid formed during the reaction.
-
Crystallize the crude product from toluene.
-
Filter the crystals and dry them to obtain N-acetyl-DL-homocysteine thiolactone. The expected yield for this step is approximately 94%.[1] The melting point of the pure product is expected to be in the range of 111-112 °C.[1]
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the laboratory synthesis of N-acetyl-DL-homocysteine thiolactone.
Caption: Workflow for the synthesis of N-acetyl-DL-homocysteine thiolactone.
N-homocysteinylation Signaling Pathway
The diagram below depicts the biological process of N-homocysteinylation, where homocysteine thiolactone modifies protein lysine residues.
Caption: The N-homocysteinylation pathway of protein modification.
References
Application Notes and Protocols for DL-Homocysteine Thiolactone Hydrochloride as a Reference Standard in HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homocysteine thiolactone hydrochloride is a cyclic thioester of the amino acid homocysteine.[1][2] It serves as a crucial reference standard in High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of homocysteine and its derivatives in various biological matrices.[3] Homocysteine thiolactone is recognized as a cytotoxic metabolite and its accurate quantification is significant in research related to cardiovascular diseases and other pathological conditions.[4][5] These application notes provide detailed protocols for the use of this compound hydrochloride as a reference standard, including sample preparation, HPLC method parameters, and data analysis.
Physicochemical Properties
| Property | Value |
| CAS Number | 6038-19-3 |
| Molecular Formula | C₄H₇NOS · HCl[6] |
| Molecular Weight | 153.63 g/mol [6][7] |
| Appearance | Crystalline solid[2] |
| Solubility | Soluble in water (740 g/L), dimethyl sulfoxide (DMSO), and methanol.[8] |
| Purity | ≥99.0%[6] |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
A standard stock solution of this compound hydrochloride is prepared for generating a calibration curve.
Materials:
-
This compound hydrochloride
-
HPLC-grade water or a suitable buffer (e.g., 0.1 M HCl)
-
Volumetric flasks
-
Pipettes
Procedure:
-
Accurately weigh a precise amount of this compound hydrochloride.
-
Dissolve the weighed standard in a known volume of HPLC-grade water or buffer in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of working standard solutions of decreasing concentrations by serial dilution. These will be used to construct a calibration curve.
Sample Preparation from Biological Matrices (Example: Urine)
The following is an example protocol for the extraction of homocysteine thiolactone from urine, which may require a derivatization step for UV detection.[3][4]
Materials:
-
Urine sample
-
Sodium phosphate dibasic (0.2 mol/L)
-
Chloroform
-
Hydrochloric acid (0.05 mol/L)
-
1-benzyl-2-chloropyridinium bromide (derivatizing agent)
-
Perchloric acid
-
Microcentrifuge tubes
-
Shaker
-
Centrifuge
Procedure:
-
Mix 250 µL of urine with 125 µL of 0.2 mol/L sodium phosphate dibasic in a microcentrifuge tube.[4]
-
Perform a liquid-liquid extraction by adding 1500 µL of chloroform and shaking for 1 minute.[4]
-
Centrifuge the mixture at 12,000 g for 1 minute at 25 °C.[4]
-
Transfer the lower organic layer (1300 µL) to a new tube.[4]
-
Re-extract the analyte by adding 120 µL of 0.05 mol/L hydrochloric acid and shaking.[4]
-
Evaporate the mixture to dryness.
-
Reconstitute the residue and treat with 1-benzyl-2-chloropyridinium bromide and perchloric acid to form a UV-absorbing derivative.[3][4]
HPLC Method
The following HPLC conditions are based on a published method for the analysis of derivatized homocysteine thiolactone.[3]
| Parameter | Condition |
| Column | Zorbax SB-C18 (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Gradient elution with 0.1% acetic acid and acetonitrile[3] |
| Flow Rate | 1 mL/min[3] |
| Column Temperature | 25 °C[3] |
| Detection | UV at 316 nm[3] |
| Injection Volume | 20 µL |
| Run Time | Approximately 6 minutes[3] |
Data Presentation and Analysis
The following table summarizes the performance characteristics of an HPLC-UV method for homocysteine thiolactone determination in urine.[3]
| Parameter | Result |
| Linearity Range | 0.1 - 1.0 µmol/L[3] |
| Limit of Quantification (LOQ) | 100 nmol/L[3] |
| Intra-assay Precision (%CV) | 5.89 - 11.27%[3] |
| Inter-assay Precision (%CV) | 3.85 - 14.25%[3] |
| Intra-assay Accuracy (%) | 92.56 - 112.51%[3] |
| Inter-assay Accuracy (%) | 92.56 - 114.31%[3] |
| Retention Time | 2.63 min[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of homocysteine thiolactone using HPLC.
Hydrolysis of Homocysteine Thiolactone
This compound can be hydrolyzed to homocysteine, which can then be derivatized for detection.[5]
Conclusion
This compound hydrochloride is a high-purity analytical standard suitable for the development and validation of HPLC methods for the quantification of homocysteine and its derivatives. The protocols and data presented here provide a foundation for researchers to establish accurate and reliable analytical procedures in their laboratories. The use of a well-characterized reference standard is essential for ensuring the quality and reproducibility of scientific findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. DL -Homocysteine thiolactone = 99.0 AT 6038-19-3 [sigmaaldrich.com]
- 7. Homocysteine thiolactone hydrochloride | C4H8ClNOS | CID 110753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride, 99% | Fisher Scientific [fishersci.ca]
Application Notes and Protocols: In Vitro Protein Modification Using Homocysteine Thiolactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elevated plasma levels of the amino acid homocysteine (Hcy), a condition known as hyperhomocysteinemia, are linked to a variety of human diseases, including cardiovascular and neurodegenerative disorders.[1][2][3] The toxicity of homocysteine is partly attributed to its metabolic conversion into a reactive cyclic thioester, homocysteine thiolactone (Hcy TL).[4][5] Hcy TL can react non-enzymatically with the primary amino groups of lysine residues on proteins, a post-translational modification termed N-homocysteinylation.[6][7][8] This modification is irreversible and can lead to significant alterations in protein structure and function, including loss of biological activity, increased susceptibility to oxidation, and aggregation.[2][6][9] Studying N-homocysteinylation in vitro allows researchers to elucidate the specific functional consequences of this modification on target proteins, screen for potential therapeutic inhibitors, and develop novel protein conjugates.[10][11]
These application notes provide detailed protocols for the in vitro N-homocysteinylation of proteins and subsequent detection and analysis.
Key Applications
-
Functional Studies: Investigate how N-homocysteinylation affects a protein's enzymatic activity, binding affinities, stability, and aggregation propensity.[6][9]
-
Disease Modeling: Generate modified proteins that mimic in vivo pathological states to better understand disease mechanisms.[2]
-
Drug Development: Screen for small molecules or peptides that can inhibit the N-homocysteinylation process or reverse its effects.[11]
-
Bioconjugation: Utilize the free thiol group introduced by homocysteinylation as a handle for site-specific conjugation of drugs, imaging agents, or other molecules.[12][13]
Biochemical Pathway and Experimental Workflow
The metabolic formation of homocysteine thiolactone and the subsequent non-enzymatic modification of proteins are central to understanding its pathological role. The general workflow for studying this process in vitro involves protein modification followed by detection.
Figure 1: Metabolic pathway of Hcy TL formation and subsequent protein N-homocysteinylation.
Figure 2: General experimental workflow for in vitro protein N-homocysteinylation and analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters gathered from published literature.
Table 1: Typical Reaction Conditions for In Vitro Protein N-Homocysteinylation
| Parameter | Value | Protein Example(s) | Reference |
|---|---|---|---|
| Protein Concentration | 20 mg/mL (310 µM) | Human Hemoglobin | [4] |
| 0.565 mM | Human Serum Albumin | [12] | |
| Hcy TL Concentration | 10 mM | Human Hemoglobin | [4] |
| 8-fold molar excess | Human Serum Albumin | [12] | |
| Buffer | 100 mM Ammonium Bicarbonate | Human Hemoglobin | [4] |
| PBS (Phosphate-Buffered Saline) | Human Serum Albumin | [12] | |
| pH | 8.0 | Human Hemoglobin | [4] |
| 7.4 | Human Serum Albumin | [12] | |
| Temperature | 25 °C | Human Hemoglobin | [4] |
| 37 °C | Human Serum Albumin | [12] | |
| Incubation Time | 24 hours | Human Hemoglobin | [4] |
| 17 hours | Human Serum Albumin | [12] |
| Reducing Agent | 2 mM TCEP | Human Hemoglobin |[4] |
Table 2: Comparison of Detection Methods for N-Homocysteinylated Proteins
| Method | Principle | Detection Limit | Pros | Cons | Reference |
|---|---|---|---|---|---|
| Aldehyde Tagging + Western Blot | Selective reaction of an aldehyde tag (e.g., biotin-aldehyde) with the γ-aminothiol group of N-Hcy protein, detected via streptavidin-HRP. | High sensitivity | Commercially available reagents, good for global profiling and quantification. | Indirect detection. | [4][7] |
| Aldehyde Tagging + Fluorescence | Selective reaction with a fluorescent aldehyde (e.g., Rhodamine-aldehyde) for in-gel fluorescence imaging. | ~80 ng (4.7 pmole) for N-Hcy myoglobin | Direct visualization in-gel, quantitative. | May not detect low-abundance proteins in complex mixtures. | [4] |
| Mass Spectrometry (LC-MS/MS) | Identification of peptide fragments with a mass shift corresponding to homocysteinylation of lysine residues. | High | Precisely identifies modification sites, enables proteome-wide analysis. | Requires specialized equipment and bioinformatics expertise. | [8][14] |
| HPLC after Hydrolysis | Complete protein hydrolysis followed by HPLC to quantify the released homocysteine. | Moderate | Can quantify total modification level. | Destroys the protein, cannot locate modification sites. |[4] |
Experimental Protocols
Protocol 1: In Vitro N-Homocysteinylation of a Target Protein
This protocol describes a general method for modifying a purified protein with homocysteine thiolactone.
Materials:
-
Purified target protein
-
Homocysteine Thiolactone (Hcy TL) Hydrochloride
-
Reaction Buffer: 100 mM Sodium Phosphate or Ammonium Bicarbonate, pH 8.0
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Micro Bio-Spin or similar desalting columns
-
-80°C freezer for storage
Procedure:
-
Protein Preparation: Dissolve the target protein in the Reaction Buffer to a final concentration of 10-20 mg/mL.[4] If the protein contains disulfide bonds that should remain intact, omit the reducing agent. If reducing conditions are desired to prevent intermolecular disulfide bond formation via the newly introduced thiol, add TCEP to a final concentration of 1-2 mM.[4]
-
Reaction Setup: Prepare a stock solution of Hcy TL in the Reaction Buffer. Add the Hcy TL stock solution to the protein solution to achieve a final concentration of 5-10 mM.[4] The molar ratio of Hcy TL to lysine residues can be optimized for desired modification efficiency.
-
Incubation: Incubate the reaction mixture at 25°C or 37°C for 16-24 hours with gentle agitation.[4][12] The extent of modification is time-dependent.
-
Purification: After incubation, remove the unreacted Hcy TL using a desalting column (e.g., Micro Bio-Spin) according to the manufacturer's instructions.[4] Exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
-
Quantification and Storage: Determine the concentration of the modified protein using a standard protein assay (e.g., BCA). The modification efficiency can be estimated by LC/MS. Store the N-homocysteinylated protein in aliquots at -80°C.[4]
Protocol 2: Detection of N-Homocysteinylation by Aldehyde Tagging and Western Blot
This protocol uses a biotin-aldehyde tag to specifically label N-homocysteinylated proteins for detection by Western blot.[7]
Materials:
-
N-homocysteinylated protein sample (from Protocol 1)
-
Unmodified protein (negative control)
-
Biotin-Aldehyde probe
-
Labeling Buffer: 50 mM Citric Acid, 500 µM TCEP, pH adjusted to 4-5
-
SDS-PAGE reagents and equipment
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Labeling Reaction: In a microcentrifuge tube, mix 20-50 µg of the protein sample with the Labeling Buffer. Add the Biotin-Aldehyde probe to a final concentration of 200 µM.
-
Incubation: Incubate the reaction at 25°C for 3-16 hours in the dark.[4] The reaction is highly selective for the γ-aminothiol group of the N-homocysteinylated lysine under these mildly acidic conditions.[1][15]
-
SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer. Separate the labeled proteins on a standard SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Probing: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate the membrane with a suitable dilution of Streptavidin-HRP conjugate in Blocking Buffer for 1 hour.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and acquire the signal using an appropriate imaging system. The intensity of the band corresponds to the level of N-homocysteinylation.[7]
Protocol 3: Fluorescent Detection of N-Homocysteinylation
This protocol is a variation of Protocol 2, using a fluorescent aldehyde for direct in-gel detection.
Materials:
-
N-homocysteinylated protein sample (from Protocol 1)
-
Unmodified protein (negative control)
-
Rhodamine-Aldehyde or other fluorescent aldehyde probe
-
Labeling Buffer: 50 mM Citric Acid, 500 µM TCEP, pH adjusted to 4-5[4]
-
SDS-PAGE reagents and equipment
-
Fluorescent gel imaging system
Procedure:
-
Labeling Reaction: In a microcentrifuge tube, mix 20-50 µg of the protein sample with the Labeling Buffer. Add the Rhodamine-Aldehyde probe to a final concentration of 200 µM.[4]
-
Incubation: Incubate the reaction at 25°C for 8-16 hours in the dark.[4]
-
SDS-PAGE and Imaging: Quench the reaction by adding SDS-PAGE loading buffer. Run the samples on an SDS-PAGE gel.
-
Visualization: Image the gel directly using a fluorescent scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.[4] A parallel gel can be stained with Coomassie Blue to visualize total protein loading.
References
- 1. Chemical methods for the detection of protein N-homocysteinylation via selective reactions with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein N-homocysteinylation: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for DL-Homocysteine Thiolactone in Plant Root Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing DL-Homocysteine thiolactone (HCTL) in plant root growth inhibition assays. This document is intended for professionals in plant biology, agricultural science, and drug development who are investigating root growth and development.
Introduction
This compound, a cyclic derivative of the amino acid homocysteine, has been identified as a potent inhibitor of root growth in a variety of plant species.[1][2][3] Understanding its mechanism of action and having standardized protocols to assess its effects are crucial for its potential application as a research tool or as a lead compound in the development of herbicides or plant growth regulators. The inhibitory effect of HCTL is concentration-dependent, with significant activity observed at micromolar concentrations.[1][2]
Mechanism of Action
In plants, the non-proteinogenic amino acid homocysteine (Hcy) is a critical intermediate in methionine metabolism.[4][5] Under certain metabolic conditions, Hcy can be converted into the more toxic this compound by methionyl-tRNA synthetase in an error-editing reaction during protein biosynthesis.[4][6]
The primary mechanism of HCTL's toxicity is believed to be through a process called N-homocysteinylation . The reactive thiolactone ring of HCTL can acylate the free amino groups of protein lysine residues, leading to the formation of N-homocysteinylated proteins.[4][6] This post-translational modification can alter the structure and function of essential proteins, thereby disrupting cellular processes and leading to growth inhibition.[4] The presence of a free amino group at the C-3 position of HCTL is crucial for its high inhibitory activity.[1]
dot
Figure 1. Mechanism of HCTL formation and action.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound hydrochloride on the root growth of various plant species after 7 days of treatment. Data is compiled from published studies.[1]
Table 1: Root Growth Inhibition by this compound Hydrochloride
| Plant Species | Concentration (M) | Mean Root Length (mm) ± S.D. | % Inhibition |
| Brassica campestris | Control (Me2SO) | 18.85 ± 1.21 | - |
| 5.0 x 10⁻⁵ | 14.43 ± 1.15 | 23.4 | |
| 1.0 x 10⁻⁴ | 12.11 ± 1.09 | 35.8 | |
| 5.0 x 10⁻⁴ | 6.23 ± 0.56 | 67.0 | |
| Lactuca sativa | Control (Me2SO) | 13.54 ± 1.10 | - |
| 5.0 x 10⁻⁵ | 10.17 ± 0.92 | 24.9 | |
| 1.0 x 10⁻⁴ | 8.23 ± 0.74 | 39.2 | |
| 5.0 x 10⁻⁴ | 4.15 ± 0.37 | 69.3 | |
| Echinochloa utilis | Control (Me2SO) | 5.32 ± 0.48 | - |
| 5.0 x 10⁻⁵ | 4.26 ± 0.38 | 19.9 | |
| 1.0 x 10⁻⁴ | 3.12 ± 0.28 | 41.3 | |
| 5.0 x 10⁻⁴ | 1.89 ± 0.17 | 64.5 |
Table 2: Effect of this compound Hydrochloride on Chlorophyll Content in Brassica campestris Cotyledons
| Concentration (M) | Chlorophyll a (μg/g fresh wt.) | Chlorophyll b (μg/g fresh wt.) | Total Chlorophyll (μg/g fresh wt.) |
| Control (Me2SO) | 456.28 | 215.11 | 671.39 |
| 5.0 x 10⁻⁵ | 412.89 | 194.66 | 607.55 |
| 1.0 x 10⁻⁴ | 354.32 | 167.04 | 521.36 |
| 5.0 x 10⁻⁴ | 189.12 | 89.16 | 278.28 |
Experimental Protocols
This section provides a detailed protocol for a typical plant root growth inhibition assay using Arabidopsis thaliana as a model, which can be adapted for other species.
Materials
-
This compound hydrochloride (CAS 6038-19-3)
-
Seeds of the desired plant species (e.g., Arabidopsis thaliana, Brassica campestris)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Sterile petri dishes (100 mm x 15 mm)
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Growth chamber or incubator with controlled light and temperature
-
Ruler or digital scanner
-
Image analysis software (e.g., ImageJ)[7]
Protocol
-
Preparation of Stock Solution:
-
Prepare a 100 mM stock solution of this compound hydrochloride in DMSO.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Growth Medium:
-
Prepare MS medium according to the manufacturer's instructions (typically containing 0.5x MS salts, 1% sucrose).
-
Adjust the pH to 5.7-5.8.
-
Add a gelling agent (e.g., 0.8% agar or 0.4% Phytagel) and autoclave.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the HCTL stock solution to the molten medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all treatments, including the control (typically ≤ 0.1%).
-
Pour approximately 25 mL of the medium into each sterile petri dish and allow it to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 20% bleach with Tween 20 for 10 minutes, and then rinse 4-5 times with sterile water).
-
Resuspend the sterilized seeds in sterile 0.1% agar solution.
-
Place 5-10 seeds in a line on the surface of the solidified medium in each petri dish.
-
Seal the petri dishes with breathable tape.
-
-
Incubation and Growth:
-
Vernalize the seeds by storing the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark cycle at 22-24°C. Position the plates vertically to allow roots to grow along the surface of the medium.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-10 days), photograph or scan the plates.
-
Measure the primary root length from the base of the hypocotyl to the root tip using a ruler or image analysis software.[7]
-
Calculate the average root length and standard deviation for each treatment.
-
Determine the percentage of root growth inhibition relative to the control using the formula: % Inhibition = [(Control Length - Treatment Length) / Control Length] x 100
-
dot
Figure 2. Workflow for root growth inhibition assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Plant homocysteine, a methionine precursor and plant’s hallmark of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of homocysteine-thiolactone in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotypic analysis of Arabidopsis mutants: quantitative analysis of root growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of Radiolabeled Homocysteine Thiolactone in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine thiolactone (HTL) is a cyclic thioester of the amino acid homocysteine. It is an important metabolite in sulfur-containing amino acid metabolism and has been implicated in the pathophysiology of various diseases, including cardiovascular and neurodegenerative disorders. The primary mechanism of its toxicity is believed to be through the non-enzymatic N-homocysteinylation of protein lysine residues, leading to protein damage and dysfunction.[1] Radiolabeled HTL is an invaluable tool for elucidating its metabolic fate, quantifying its incorporation into proteins, and understanding its role in disease processes.
These application notes provide detailed protocols for the synthesis of radiolabeled homocysteine thiolactone and its application in metabolic studies, particularly focusing on protein N-homocysteinylation.
Data Presentation
| Compound | Starting Material | Yield (%) | Purity (%) | Reference |
| DL-Homocysteine Thiolactone Hydrochloride | DL-Methionine | 79 | Not Specified | [2] |
| This compound Hydrochloride | Not Specified | 94.95 | 99.756 | [2] |
| d(4)-Homocysteine Thiolactone | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocols
Protocol 1: Chemical Synthesis of Radiolabeled Homocysteine Thiolactone
This protocol describes a general method for the chemical synthesis of radiolabeled homocysteine thiolactone, which can be adapted for various isotopes such as 14C, 3H, or 35S, depending on the starting material. The synthesis of unlabeled this compound hydrochloride from DL-methionine has been reported with yields up to 94.95%.[2]
Materials:
-
Radiolabeled L-methionine (e.g., L-[35S]methionine, L-[1-14C]methionine, or L-[3H]methionine)
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Anhydrous diethyl ether
-
Dry ice-acetonitrile bath
-
Liquid ammonia
-
Sodium metal
-
Ammonium chloride
-
Cation exchange resin (e.g., Dowex 50W)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Demethylation of Radiolabeled Methionine:
-
In a cryogenic autoclave pre-cooled to -40°C, dissolve a known amount of radiolabeled L-methionine in liquid ammonia.
-
Slowly add small pieces of sodium metal to the solution with constant stirring until a persistent blue color is observed, indicating the complete demethylation of methionine to homocysteine. The reaction progress can be monitored by an appropriate analytical method like thin-layer chromatography (TLC) with autoradiography.
-
-
Quenching and Isolation of Homocysteine:
-
Quench the reaction by the careful addition of ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate at room temperature in a well-ventilated fume hood.
-
The resulting solid residue contains the radiolabeled homocysteine sodium salt.
-
-
Cyclization to Homocysteine Thiolactone:
-
Dissolve the residue in water and pass it through a cation exchange resin to remove sodium ions.
-
Adjust the pH of the eluate to 1 with concentrated hydrochloric acid. This acidic condition promotes the cyclization of homocysteine to homocysteine thiolactone.
-
-
Purification:
-
Concentrate the acidic solution under reduced pressure using a rotary evaporator.
-
The crude radiolabeled homocysteine thiolactone hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
For higher purity, HPLC is the recommended method. Use a reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) and monitor the effluent with a UV detector and a radioactivity detector.[4]
-
-
Quality Control:
-
Radiochemical Purity: Determine the radiochemical purity by HPLC with radioactivity detection. The percentage of radioactivity in the peak corresponding to homocysteine thiolactone represents the radiochemical purity.
-
Specific Activity: The specific activity (e.g., in Ci/mol or Bq/mol) is calculated by dividing the total radioactivity of the purified product by the total number of moles of the product. The molar amount can be determined by a quantitative analytical method like HPLC with a standard curve of unlabeled homocysteine thiolactone.
-
Identity Confirmation: The identity of the radiolabeled product can be confirmed by co-elution with an authentic, unlabeled standard of homocysteine thiolactone on HPLC. Mass spectrometry can also be used to confirm the mass of the radiolabeled compound.
-
Protocol 2: In Vitro Protein N-Homocysteinylation Assay
This protocol describes a method to study the N-homocysteinylation of a target protein in vitro using radiolabeled homocysteine thiolactone.
Materials:
-
Purified target protein
-
Radiolabeled homocysteine thiolactone (from Protocol 1)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Acetone, ice-cold
-
Scintillation cocktail and vials
-
Scintillation counter
-
SDS-PAGE equipment and reagents
-
Autoradiography film or phosphorimager
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing the target protein (e.g., 1 mg/mL) and radiolabeled homocysteine thiolactone (e.g., 1 mM) in 50 mM potassium phosphate buffer, pH 7.4.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 2, 6, or 14 hours). A time-course experiment is recommended to determine the optimal incubation time.
-
-
Protein Precipitation and Washing:
-
Stop the reaction by adding an equal volume of ice-cold 20% TCA.
-
Incubate on ice for 30 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant containing the unreacted radiolabeled HTL.
-
Wash the protein pellet twice with ice-cold acetone to remove any remaining TCA and unbound radiolabel.
-
-
Quantification of N-Homocysteinylation:
-
Scintillation Counting: Dissolve the washed protein pellet in a suitable buffer or solubilizing agent (e.g., 1% SDS). Transfer an aliquot to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the extent of N-homocysteinylation.
-
SDS-PAGE and Autoradiography: Resuspend the protein pellet in SDS-PAGE sample buffer, heat at 95°C for 5 minutes, and separate the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled protein bands. The intensity of the bands corresponds to the level of N-homocysteinylation.
-
Protocol 3: Metabolic Tracing of Radiolabeled Homocysteine Thiolactone in Cell Culture
This protocol outlines a general procedure for tracing the metabolic fate of radiolabeled homocysteine thiolactone in cultured cells. This can be adapted to study its incorporation into proteins, its hydrolysis back to homocysteine, or its conversion to other metabolites.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
Radiolabeled homocysteine thiolactone
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Analytical equipment for metabolite separation and detection (e.g., HPLC with radioactivity detection, LC-MS)
Procedure:
-
Cell Culture and Labeling:
-
Culture the cells to the desired confluency.
-
Replace the culture medium with a fresh medium containing a known concentration of radiolabeled homocysteine thiolactone (e.g., 100 µM).
-
Incubate the cells for a specific period (e.g., 1, 4, or 24 hours).
-
-
Cell Harvesting and Fractionation:
-
After incubation, wash the cells twice with ice-cold PBS to remove the extracellular radiolabel.
-
Lyse the cells using a suitable lysis buffer.
-
Separate the cell lysate into different fractions (e.g., protein, small molecule metabolites) using methods like protein precipitation (with TCA or acetone) followed by centrifugation.
-
-
Analysis of Radiolabeled Molecules:
-
Protein Fraction: Analyze the protein fraction for incorporated radioactivity as described in Protocol 2 (scintillation counting and/or SDS-PAGE with autoradiography).
-
Small Molecule Fraction: Analyze the supernatant (small molecule fraction) to identify and quantify radiolabeled metabolites. HPLC coupled with a radioactivity detector is a suitable method to separate and quantify radiolabeled HTL, homocysteine, and other potential metabolites.[4] Co-elution with authentic standards is necessary for metabolite identification.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of radiolabeled homocysteine thiolactone.
Caption: Key metabolic pathways involving homocysteine thiolactone.
References
- 1. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
Troubleshooting & Optimization
optimizing storage conditions for DL-Homocysteine thiolactone to prevent degradation
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for DL-Homocysteine thiolactone to ensure its stability and prevent degradation during research applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound hydrochloride?
A1: To ensure long-term stability and prevent degradation, solid this compound hydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3][4] For optimal long-term storage, a temperature of -20°C is recommended, which can maintain stability for at least four years.[5] For shorter durations, storage at 4°C is also acceptable.[1] The compound is sensitive to air, moisture, and light; therefore, storage under an inert gas atmosphere is advisable.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared fresh for optimal results. If storage is necessary, it is recommended to store aliquots in tightly sealed containers. For solutions in solvents, storage at -80°C is recommended for up to six months, while storage at -20°C is suitable for up to one month.[1][6][7] It is crucial to protect solutions from moisture.[1][6]
Q3: What solvents are compatible with this compound?
A3: this compound hydrochloride is soluble in a variety of solvents. It is soluble in water, Dimethyl Sulfoxide (DMSO), and Methanol.[8] It also has documented solubility in Dimethylformamide (DMF) and Phosphate-Buffered Saline (PBS) at pH 7.2.[5] The solubility in several other pure and binary solvent systems has also been characterized.[9][10]
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathway for this compound is hydrolysis, where the cyclic thioester ring is opened to form homocysteine.[11][12] This process is pH-dependent and can occur at physiological pH.[12] The compound is also incompatible with strong oxidizing agents, strong acids, and strong alkalis, which can lead to its degradation.[1][2][3][4] Thermal decomposition can also occur at high temperatures, leading to the release of irritating and toxic fumes.[2][3][4]
Q5: What safety precautions should I take when handling this compound?
A5: When handling this compound, standard laboratory safety precautions should be followed. This includes wearing protective gloves, safety goggles with side shields, and a lab coat.[1][13] Handling should be done in a well-ventilated area to avoid inhalation of the powder.[1][13] Avoid contact with skin and eyes.[2][3][13] In case of contact, wash the affected area thoroughly with water.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify that the compound has been stored at the recommended temperature (-20°C for long-term solid storage) and protected from moisture, light, and air.[5] Prepare fresh solutions for each experiment. |
| Contamination of the compound. | Use a fresh, unopened vial of the compound. Ensure all glassware and solvents are clean and free of contaminants. | |
| Hydrolysis of the compound in aqueous solutions. | Prepare aqueous solutions immediately before use. If storage is unavoidable, aliquot and store at -80°C for no longer than one month.[6][7] Consider using a buffer at a slightly acidic pH to slow down hydrolysis, though stability at different pH values should be experimentally verified. | |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | Refer to the solubility information. This compound is soluble in water, DMSO, and methanol.[8] For DMSO, ultrasonic warming may be necessary to achieve higher concentrations.[7] |
| The compound has degraded or absorbed moisture. | Use a fresh vial of the compound. Ensure the storage container is tightly sealed to prevent moisture absorption.[1] | |
| Visible changes in the appearance of the solid compound (e.g., discoloration, clumping). | Absorption of moisture or degradation. | This may indicate that the compound is no longer pure. It is recommended to use a fresh stock of the compound for experiments. Ensure the product is stored in a desiccated environment. |
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | ≥ 4 years[5] | Tightly sealed container, protected from light, moisture, and air. Storage under inert gas is recommended. |
| 4°C | Shorter term | Tightly sealed container, protected from light and moisture.[1] | |
| In Solvent | -80°C | Up to 6 months[1][6][7] | Sealed storage, away from moisture.[1][6][7] |
| -20°C | Up to 1 month[1][6][7] | Sealed storage, away from moisture.[1][6][7] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol provides a general framework for evaluating the stability of this compound under various storage conditions.
Objective: To determine the rate of degradation of this compound under specific temperature, light, and humidity conditions.
Materials:
-
This compound hydrochloride
-
Solvents for storage (e.g., water, DMSO)
-
Vials (amber and clear)
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
-
Desiccator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Analytical balance
-
pH meter
Methodology:
-
Sample Preparation:
-
Accurately weigh several samples of solid this compound into both amber and clear vials.
-
Prepare solutions of this compound at a known concentration in the desired solvents. Aliquot these solutions into amber and clear vials.
-
-
Storage Conditions:
-
Solid Samples:
-
Store vials at different temperatures (e.g., -20°C, 4°C, room temperature).
-
For each temperature, store one set of vials in a desiccator to assess the impact of humidity.
-
Expose a set of clear vials at each temperature to ambient light to assess photosensitivity.
-
-
Solution Samples:
-
Store vials at different temperatures (e.g., -80°C, -20°C, 4°C, room temperature).
-
Expose a set of clear vials at each temperature to ambient light.
-
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months).
-
-
Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
For solid samples, dissolve the contents in a suitable solvent to a known concentration.
-
Analyze the samples by HPLC to determine the purity of this compound. The appearance of new peaks or a decrease in the area of the main peak will indicate degradation.
-
Quantify the amount of remaining this compound by comparing the peak area to a standard curve generated from a freshly prepared sample.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
From these plots, the rate of degradation can be determined, and the optimal storage conditions can be confirmed.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: The hydrolysis of this compound to Homocysteine.
Caption: Simplified metabolic context of this compound formation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound hydrochloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Solubility Behavior of this compound Hydrochloride in Nine Pure and A Binary Methanol + Acetonitrile Solvent Systems | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 12. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sds.metasci.ca [sds.metasci.ca]
improving the solubility of DL-Homocysteine thiolactone for cell culture experiments
Welcome to the technical support center for the use of DL-Homocysteine thiolactone (HCTL) in cell culture experiments. This guide provides practical solutions, protocols, and answers to frequently asked questions to help researchers overcome common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride?
A1: this compound hydrochloride (HCTL) is a cyclic thioester derivative of the amino acid homocysteine.[1][2] It is frequently used in research to study the pathological effects of elevated homocysteine levels (hyperhomocysteinemia), which are linked to conditions like cardiovascular disease.[3][4] In cellular models, HCTL can acylate protein lysine residues, a process known as N-homocysteinylation, which can lead to protein damage and cellular stress.[1][3]
Q2: What is the primary challenge when using HCTL in cell culture?
A2: The most common challenge is its limited solubility and stability in aqueous solutions like cell culture media.[5] Preparing a concentrated, sterile stock solution and ensuring it remains solubilized upon dilution into the final culture medium is critical for experimental success and reproducibility.
Q3: In which solvents can I dissolve this compound hydrochloride?
A3: this compound hydrochloride is soluble in several organic solvents and aqueous buffers. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[5][6] It is also soluble in water, PBS (pH 7.2), and methanol.[5][6][7]
Solubility Data
For reproducible experiments, it is crucial to start with a properly prepared stock solution. The following table summarizes the solubility of this compound hydrochloride in common laboratory solvents.
| Solvent | Solubility (approx.) | Molar Equivalent (approx.) | Source |
| DMSO | 30 mg/mL | 195 mM | [5][6] |
| Water | 740 g/L (740 mg/mL) | 4.8 M | [7] |
| PBS (pH 7.2) | 10 mg/mL | 65 mM | [5][6] |
| Dimethyl formamide (DMF) | 15 mg/mL | 98 mM | [5][6] |
| Methanol | Soluble | Not specified | [7][8] |
| Molecular Weight of this compound hydrochloride: 153.6 g/mol [5][6] |
Troubleshooting Guide
Problem: My HCTL powder is not dissolving.
-
Possible Cause 1: Incorrect Solvent. While HCTL is water-soluble, achieving high concentrations may be difficult. For high-concentration stock solutions (e.g., >100 mM), an organic solvent like DMSO is recommended.[5][6]
-
Solution: Use DMSO to prepare a concentrated stock solution (e.g., 100-200 mM). For many applications, a 30 mg/mL solution in DMSO is readily achievable.[5][6] Gentle warming and vortexing can aid dissolution. For lower concentration stocks, PBS (pH 7.2) can be used up to approximately 10 mg/mL.[5]
-
Possible Cause 2: Low-Quality Reagent. The compound may have degraded due to improper storage.
-
Solution: Ensure the compound has been stored at -20°C in a tightly sealed container.[5][9] Purchase high-purity (≥95%) HCTL from a reputable supplier.
Problem: The compound precipitates after I add it to my cell culture medium.
-
Possible Cause 1: Final Concentration is Too High. The final concentration of HCTL in your medium may exceed its solubility limit in the complex aqueous environment of the media.
-
Solution: Perform a serial dilution of your stock solution. When diluting the DMSO stock into your aqueous medium, ensure the final concentration of DMSO is non-toxic to your cells (typically <0.5%). Add the stock solution to the medium drop-wise while vortexing to facilitate mixing and prevent localized high concentrations that can cause precipitation.
-
Possible Cause 2: Instability of Aqueous Solution. Aqueous solutions of HCTL are not recommended for long-term storage.[5] The thiolactone ring can hydrolyze over time, especially at non-neutral pH.
-
Solution: Prepare fresh dilutions of your stock solution into aqueous buffers or media immediately before each experiment. It is not recommended to store aqueous solutions for more than one day.[5]
Experimental Protocols & Workflows
Protocol for Preparing a Concentrated Stock Solution in DMSO
-
Preparation: Bring the vial of this compound hydrochloride powder to room temperature before opening to prevent moisture condensation.
-
Weighing: In a sterile microcentrifuge tube, weigh out the desired amount of HCTL.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for 100 mM stock, add 6.51 mL of DMSO to 100 mg of HCTL).
-
Solubilization: Vortex the tube vigorously. If needed, sonicate briefly in a water bath or warm gently to 37°C to ensure complete dissolution.
-
Sterilization: While DMSO solutions are generally considered self-sterilizing, for cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[9] Stock solutions in DMSO are stable for at least one month at -20°C and up to six months at -80°C.[9][10]
The following diagram illustrates the recommended workflow for preparing HCTL for cell culture experiments.
Mechanism of Action: Protein N-Homocysteinylation
This compound mediates its cytotoxic effects primarily through the chemical modification of proteins. The reactive thiolactone ring can acylate the ε-amino group of lysine residues on proteins, forming a stable amide bond. This post-translational modification, called N-homocysteinylation, can alter protein structure and function, leading to protein misfolding, aggregation, and the induction of cellular stress pathways like the Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR).[1][3]
References
- 1. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DL-Homocysteinethiolactone hydrochloride | 6038-19-3 [chemicalbook.com]
- 3. Metabolism of homocysteine thiolactone in human cell cultures. Possible mechanism for pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound hydrochloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. nbinno.com [nbinno.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
troubleshooting low yields in the synthesis of homocysteine thiolactone derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of homocysteine thiolactone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of N-acyl homocysteine thiolactones and other derivatives, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Q: My N-acylation reaction of homocysteine thiolactone is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?
A: Low yields in the N-acylation of homocysteine thiolactone can arise from several factors, ranging from reagent stability to reaction conditions. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Hydrolysis of Homocysteine Thiolactone: The thiolactone ring is susceptible to hydrolysis, especially under neutral to basic conditions (pH > 7), which competes with the desired N-acylation.[1][2]
-
Solution: Perform the reaction under anhydrous conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction at a slightly acidic pH (around 6-7) can also minimize hydrolysis.[3]
-
-
Poor Quality of Starting Materials: The homocysteine thiolactone hydrochloride may be of low purity, or the acylating agent (e.g., acyl chloride, anhydride) may have degraded due to moisture.
-
Solution: Use freshly opened or properly stored reagents. The purity of commercial homocysteine thiolactone hydrochloride can be checked by melting point or NMR. Acyl chlorides and anhydrides should be handled under an inert atmosphere.
-
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range for optimal performance.
-
Solution: While many acylations proceed at room temperature, gently heating the reaction mixture may improve the yield for less reactive acylating agents. However, excessive heat can promote side reactions. A temperature screening experiment can help identify the optimal condition.
-
-
Inappropriate Solvent: The choice of solvent is critical for dissolving reactants and facilitating the reaction.
-
Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices. A solvent screen may be necessary to find the most suitable one for your specific substrate.
-
Issue 2: Presence of Significant Side Products
Q: My reaction is producing a significant amount of side products, complicating purification. What are these side products and how can I minimize them?
A: Side product formation is a common challenge. Here are some frequent side reactions and strategies to minimize them:
-
Dimerization/Polymerization: Under basic conditions, homocysteine thiolactone can self-condense or react with the acylated product.[4]
-
Solution: Use a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), and add it slowly to the reaction mixture. Maintaining a controlled, lower temperature can also help.
-
-
Formation of 2,5-diketopiperazine: In alkaline solutions, homocysteine thiolactone can rearrange to form a diketopiperazine derivative.[4]
-
Solution: Avoid strongly basic conditions. If a base is necessary, use it stoichiometrically and at low temperatures.
-
-
Disulfide Formation: The thiol group of the ring-opened homocysteine (from hydrolysis) or the product can be oxidized to form disulfides, especially in the presence of air.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use can also be beneficial.
-
Issue 3: Difficult Purification
Q: I am struggling to purify my N-acyl homocysteine thiolactone derivative. What are some common impurities and effective purification strategies?
A: Purification can be challenging due to the similar polarities of the product and some byproducts.
-
Common Impurities:
-
Unreacted homocysteine thiolactone hydrochloride.
-
The carboxylic acid resulting from the hydrolysis of the acylating agent.
-
Side products mentioned in Issue 2.
-
-
Purification Strategies:
-
Aqueous Work-up: A standard aqueous work-up can help remove the hydrochloride salt of the unreacted starting material and the carboxylic acid byproduct. Washing the organic layer with a mild base (like saturated sodium bicarbonate solution) can remove acidic impurities, followed by a wash with brine.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying N-acyl homocysteine thiolactones. A gradient elution with a mixture of a non-polar solvent (like hexane or pentane) and a more polar solvent (like ethyl acetate) is typically used.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Data Presentation
Table 1: Reported Yields for N-Acylation of Homocysteine Thiolactone
| Acylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Acetic Anhydride | - | Toluene | 90°C | 94 | [6] |
| Various Carboxylic Acids | EDC, TEA | Dichloromethane | Room Temp. | 40-80 | N/A |
| Acyl Chlorides | Triethylamine | Dichloromethane | 0°C to Room Temp. | Moderate to Good | General Procedure |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Homocysteine Thiolactone with an Acyl Chloride
This protocol provides a general method for the N-acylation of DL-homocysteine thiolactone hydrochloride using an acyl chloride.
Materials:
-
This compound hydrochloride
-
Acyl chloride (e.g., Butanoyl chloride)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound hydrochloride (1 equivalent).
-
Dissolution: Add anhydrous DCM to dissolve the starting material.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Base Addition: Slowly add triethylamine (2.2 equivalents) dropwise to the stirred suspension. Stir for 10-15 minutes at 0°C.
-
Acylating Agent Addition: Add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-acyl homocysteine thiolactone.
Mandatory Visualization
Caption: Experimental workflow for the N-acylation of homocysteine thiolactone.
Caption: Troubleshooting guide for low yields in N-acylation.
Caption: Common side reactions and their prevention strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Homocysteine Thiolactone: Biology and Chemistry | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone - Google Patents [patents.google.com]
Technical Support Center: Refining Detection Methods for N-Homocysteinylated Proteins
Welcome to the technical support center for the detection of N-homocysteinylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental detection of this critical post-translational modification.
Frequently Asked Questions (FAQs)
Q1: What is N-homocysteinylation and why is it challenging to detect?
N-homocysteinylation is a non-enzymatic post-translational modification where homocysteine thiolactone (Hcy TL), a reactive metabolite of homocysteine, acylates the ε-amino group of protein lysine residues to form a stable amide bond.[1][2] The detection of N-homocysteinylated proteins is challenging due to their heterogeneity and relatively low abundance in biological samples.[1][2]
Q2: What are the primary methods for detecting N-homocysteinylated proteins?
The main techniques for detecting N-homocysteinylated proteins include:
-
Chemical Labeling followed by Western Blotting or Mass Spectrometry: This involves selectively tagging the γ-aminothiol group of the N-homocysteinyl residue with an aldehyde-containing probe (e.g., fluorescent or biotinylated).[1][2][3][4]
-
Mass Spectrometry (MS): LC-MS/MS is used to identify specific sites of N-homocysteinylation on proteins.[5][6]
-
Immunological Methods (ELISA and Immunohistochemistry): These methods utilize polyclonal antibodies that specifically recognize the N-ε-Hcy-Lys epitope.[7]
Q3: How can I quantify the amount of N-homocysteinylated protein in my sample?
Quantification can be achieved through several methods:
-
Fluorescent or Chemiluminescent Detection: After chemical labeling with a fluorescent or biotin-aldehyde tag, the signal intensity on a gel or blot can be measured and correlated with the amount of N-homocysteinylation.[1]
-
Mass Spectrometry: Quantitative mass spectrometry techniques can be employed to determine the abundance of specific N-homocysteinylated peptides.[8]
-
ELISA: An Enzyme-Linked Immunosorbent Assay (ELISA) can provide a quantitative readout using a standard curve of a known N-homocysteinylated protein.
Q4: Can I enrich for N-homocysteinylated proteins from a complex mixture?
Yes, affinity enrichment is possible. By using an aldehyde resin, N-homocysteinylated proteins that have been chemically tagged can be captured, which helps to reduce sample complexity before downstream analysis like mass spectrometry.[1][2]
Troubleshooting Guides
Western Blotting for Biotin-Aldehyde Labeled N-Hcy Proteins
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Bands Observed | Inefficient labeling with biotin-aldehyde. | Ensure the pH for the labeling reaction is mildly acidic as this favors the formation of stable 1,3-thiazines over the reversible Schiff base formation.[1][2] |
| Poor transfer of proteins. | For PVDF membranes, ensure they are pre-soaked in methanol. For nitrocellulose, ensure the transfer buffer contains methanol.[9] | |
| Insufficient protein loading. | Increase the amount of protein loaded and include a positive control.[9][10] | |
| Inactive streptavidin-HRP conjugate. | Use a fresh or validated batch of streptavidin-HRP. | |
| High Background | Non-specific binding of streptavidin-HRP. | Optimize the blocking step. Try different blocking buffers or increase the blocking time.[11] |
| Insufficient washing. | Increase the number and duration of wash steps.[9] | |
| Membrane dried out. | Ensure the membrane is always covered in buffer during incubations and washes.[11] | |
| White Bands (with ECL) | Excessive signal generation. | Reduce the concentration of the labeled protein or the streptavidin-HRP conjugate.[9] Decrease the exposure time.[9] |
| Diffused or Streaked Bands | Excessive protein loaded on the gel. | Reduce the amount of protein loaded.[9] |
| Incomplete contact between the gel and membrane during transfer. | Ensure no air bubbles are present between the gel and the membrane.[9] |
Mass Spectrometry for N-Hcy Site Identification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Identification of N-Hcy Peptides | Inefficient trypsin digestion. | Ensure trypsin activity is optimal; avoid multiple freeze-thaw cycles.[6] |
| Loss of sample during preparation. | Use low-binding tubes and pipette tips. For small sample amounts, in-solution digestion may be preferable to in-gel digestion to avoid peptide loss during extraction.[12] | |
| Contaminants interfering with ionization. | Ensure complete removal of detergents, lipids, and salts prior to MS analysis.[13] Use high-purity chemicals for sample preparation.[14] | |
| Incorrect Mass Assignment | N-Hcy-Lys modification not defined in the search parameters. | Add the specific mass modification for N-homocysteinylation to the lysine residue in your search engine's configuration. The mass increase is 174 Da for S-carbamidomethylated N-linked Hcy.[6] |
| Oxidation of methionine or carbamylation of lysines. | Be mindful of sample handling; oxidizing agents can modify methionine, and urea solutions can cause carbamylation.[14] |
ELISA for N-Hcy Protein Quantification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Low affinity or inactive primary antibody. | Use a validated polyclonal antibody specific for the N-ε-Hcy-Lys epitope.[7] Titrate the antibody to determine the optimal concentration.[15] |
| Insufficient coating of the capture antigen/antibody. | Optimize coating conditions, including buffer, concentration, and incubation time/temperature (e.g., 4°C overnight).[16][17] | |
| Low abundance of target protein in the sample. | Concentrate the sample or consider an enrichment step prior to ELISA. | |
| High Background | Non-specific binding of antibodies. | Optimize the blocking buffer and ensure thorough washing between steps.[18][19] |
| Cross-reactivity of the antibody. | Use affinity-purified or cross-adsorbed polyclonal antibodies to reduce non-specific binding.[18] | |
| Poor Reproducibility | Inconsistent pipetting or washing. | Use calibrated pipettes and consider automated washing systems for improved consistency.[15] |
| Edge effects in the microplate. | Use sealing films to ensure even temperature across the plate and randomize sample placement.[19] |
Experimental Protocols & Data
Chemical Labeling of N-Homocysteinylated Proteins
This protocol is based on the selective reaction of aldehydes with the γ-aminothiol group of N-homocysteinylated lysine residues under mildly acidic conditions.[1][2]
-
Sample Preparation: Prepare your protein sample (e.g., plasma, cell lysate) in a suitable buffer.
-
Labeling Reaction:
-
Adjust the pH of the sample to between 3 and 5.
-
Add the aldehyde-containing tag (e.g., biotin-aldehyde or rhodamine-aldehyde).
-
Incubate at 25°C. The reaction time may need to be optimized.
-
-
Quenching (Optional): The reaction can be quenched if necessary.
-
Downstream Analysis: The labeled proteins can now be analyzed by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent tags) or Western blotting and detection with streptavidin-HRP (for biotin tags).
Quantitative Data Summary
| Detection Method | Analyte | Sample Type | Reported Detection Limit/Modification Level | Reference |
| Fluorescence Labeling | N-Hcy Myoglobin | Purified Protein | ~80 ng (4.7 pmol) | [1] |
| Chemical Labeling/Western Blot | N-Hcy Hemoglobin | Human Hemoglobin | 1.4% N-homocysteinylation | [1] |
| Chemical Labeling/Western Blot | N-Hcy Hemoglobin | Rat Hemoglobin | 8.2% N-homocysteinylation | [1] |
| Mass Spectrometry | N-Hcy Albumin | Human Plasma | Lys-525 is a predominant site of in vivo N-homocysteinylation. | [5] |
Visualizations
Caption: Workflow for the chemical detection of N-Hcy proteins.
Caption: Troubleshooting logic for Western blotting of N-Hcy proteins.
Caption: Metabolic pathway leading to protein N-homocysteinylation.
References
- 1. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immunohistochemical detection of N-homocysteinylated proteins in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. assaygenie.com [assaygenie.com]
- 10. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 14. group.brc.hu [group.brc.hu]
- 15. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 16. biocompare.com [biocompare.com]
- 17. corning.com [corning.com]
- 18. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 19. bmglabtech.com [bmglabtech.com]
strategies to minimize racemization with DL-Homocysteine thiolactone in peptide synthesis
Welcome to the technical support center for utilizing DL-Homocysteine thiolactone in peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges, with a primary focus on minimizing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in peptide synthesis?
A1: Racemization is the process that converts an enantiomerically pure substance into a mixture containing equal amounts of both L- and D-enantiomers, creating a racemate. In peptide and drug development, this is a major concern as different enantiomers of a chiral molecule can exhibit varied pharmacological activities, potencies, and toxicities. The formation of an unintended enantiomer can decrease the therapeutic efficacy of a peptide drug and introduce harmful side effects. Therefore, maintaining strict stereochemical control is essential.[1]
Q2: Why is Homocysteine, like Cysteine and Histidine, particularly susceptible to racemization?
A2: Amino acids like homocysteine, cysteine, and histidine are highly prone to racemization during peptide synthesis.[1][2] This susceptibility is due to the mechanism of carboxyl group activation required for peptide bond formation. The activation process can lead to the formation of a planar oxazolone intermediate. The alpha-proton (α-H) on this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. Upon re-protonation, both L- and D-isomers can be formed.[3][4]
Q3: What is the primary mechanism of racemization during peptide coupling?
A3: The predominant mechanism for racemization during peptide synthesis is through the formation of an oxazol-5(4H)-one intermediate.[4] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The activated intermediate can cyclize to form the oxazolone. The α-hydrogen of the oxazolone is highly acidic and susceptible to abstraction by bases present in the reaction mixture. The resulting planar carbanion can be reprotonated from either side, leading to a mixture of L and D enantiomers.[3][4]
Q4: How do coupling reagents and additives influence racemization?
A4: Coupling reagents activate the carboxylic acid for amide bond formation, but this very activation can promote racemization. To counteract this, additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and 6-Cl-HOBt are crucial.[2][3][5][6] These additives react with the activated amino acid to form an active ester intermediate. This ester is less prone to forming the problematic oxazolone intermediate and couples efficiently with the amine component, thereby suppressing racemization.[1][5] Aminium/uronium-based reagents like HATU and HBTU, when used with additives, provide high coupling efficiency with minimal racemization.[5][7]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High percentage of D-isomer detected in the final peptide. | 1. Inappropriate Coupling Reagent/Additive Combination: Carbodiimide reagents (DCC, DIC) used without additives are known to cause significant racemization.[4][5] | Action: Switch to an aminium/uronium salt coupling reagent like HATU or HBTU. Always use an additive such as HOBt or HOAt to suppress racemization.[2][5] The combination of DIC with an equivalent of HOBt is a well-established method to minimize this issue.[5] |
| 2. Strong or Sterically Hindered Base: The choice and amount of base used can significantly impact racemization.[3] Bases like DIEA can promote oxazolone formation. | Action: Use a weaker or non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine, especially for sensitive residues.[3][8] Ensure no more than the stoichiometric amount of base is used. | |
| 3. Elevated Reaction Temperature: Higher temperatures accelerate the rate of both coupling and racemization. | Action: Perform the coupling reaction at a reduced temperature. Starting the activation at 0°C or even lower (e.g., -15°C) before allowing it to slowly warm to room temperature can significantly reduce racemization. | |
| Low coupling efficiency for the homocysteine residue. | 1. Steric Hindrance: The bulkiness of protecting groups or adjacent residues can slow down the coupling reaction. | Action: Increase the coupling time or switch to a more potent coupling reagent like HATU or COMU.[7] Microwave-assisted synthesis can also be employed to enhance coupling efficiency.[2] |
| 2. Aggregation: Peptide chain aggregation on the solid support can prevent reagents from reaching the reaction site. | Action: Switch to a more polar solvent system (e.g., NMP or DMSO/NMP mixtures).[2] Incorporating pseudoprolines or using chaotropic salts can also disrupt aggregation.[2] | |
| Side reactions involving the thiol group. | 1. Oxidation: The free thiol group of homocysteine is susceptible to oxidation, forming disulfide bonds. | Action: Ensure all solvents are properly degassed. Conduct the synthesis under an inert atmosphere (Nitrogen or Argon). If oxidation persists, the oxidized peptide can potentially be reduced post-synthesis.[2] |
| 2. Unwanted Thiolactone Ring Opening: The thiolactone is reactive towards nucleophiles, including the amine of the incoming amino acid.[9] | Action: This is the desired reaction for coupling. However, ensure that the N-terminal amine of the peptide chain is fully deprotected and available for reaction to avoid side reactions with other nucleophiles. |
Data Hub: Racemization Levels with Different Coupling Methods
The selection of coupling reagents and additives is paramount in controlling the chiral integrity of the C-terminal amino acid. The following table summarizes reported racemization levels for sensitive amino acids under various coupling conditions, providing a comparative basis for method selection.
| Coupling Reagent | Additive | Base | Racemization (%) | Amino Acid | Notes |
| HBTU | - | DIEA | High | Fmoc-Ser(tBu)-OH | Conventional reagents can lead to significant epimerization.[4] |
| HATU | - | DIEA | High | Fmoc-Ser(tBu)-OH | Despite being a potent activator, HATU can cause racemization without proper control.[4] |
| PyBOP | - | DIEA | High | Fmoc-Ser(tBu)-OH | Phosphonium salt reagents are not immune to causing racemization.[4] |
| DCC | - | DIEA | High | Fmoc-Ser(tBu)-OH | Carbodiimides without additives are known to cause high levels of racemization.[4] |
| DIC | HOBt | - | Low | General | The addition of HOBt forms an active ester that significantly suppresses racemization.[5] |
| TSTU | CuCl₂ | - | Eliminated | C-terminal N-methyl amino acid | This combination is reported to eliminate racemization for this specific type of residue.[5] |
| HATU | - | Collidine | Low | Alanine | Changing the base from DIEA to a weaker base like collidine can reduce racemization.[4] |
| HBTU | - | Collidine | Not Observed | Alanine | HBTU with collidine showed no racemization in a specific cyclization study.[4] |
| Ynamides | None | None | Not Detected | Chiral Carboxylic Acids | Novel ynamide reagents have been shown to avoid base-induced racemization entirely.[10] |
Experimental Protocols
Protocol: Standard Coupling of Fmoc-Protected Amino Acid using DIC/HOBt
This protocol outlines a standard method for coupling an Fmoc-protected amino acid, which can be adapted for homocysteine thiolactone derivatives, with a focus on minimizing racemization.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in dimethylformamide (DMF) for 30 minutes. Drain the DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HOBt in DMF.
-
Activation: Cool the amino acid solution to 0°C in an ice bath. Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the solution. Allow the activation to proceed for 10-15 minutes at 0°C. A white precipitate of diisopropylurea (DIU) may form.
-
Coupling: Add the activated amino acid solution to the prepared resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using a ninhydrin test.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and the DIU byproduct.
-
Deprotection: Proceed with the standard Fmoc-deprotection protocol (e.g., 20% piperidine in DMF) to prepare for the next coupling cycle.
Protocol: Coupling using HATU/NMM
This protocol is suitable for difficult couplings or when using sterically hindered amino acids, employing a potent activator with a weaker base to mitigate racemization.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for 30 minutes. Drain the DMF.
-
Reagent Solution Preparation: In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 2.9 equivalents of HATU in DMF.
-
Coupling: Add the reagent solution to the resin. Immediately add 6 equivalents of N-methylmorpholine (NMM) to initiate the reaction.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the coupling progress via a ninhydrin test.
-
Washing: After completion, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Deprotection: Proceed with the next Fmoc-deprotection step.
Visual Guides
Racemization Mechanism and Suppression Strategy
The following diagram illustrates the two potential pathways following the activation of a protected amino acid: the desired peptide bond formation versus the undesirable racemization pathway through an oxazolone intermediate. It also highlights the critical role of additives like HOBt.
Caption: Racemization vs. Peptide Bond Formation Pathways.
Troubleshooting Workflow for High Racemization
This workflow provides a logical sequence of steps to diagnose and resolve issues of high racemization observed during peptide synthesis.
Caption: Troubleshooting workflow for racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
safe handling and disposal procedures for DL-Homocysteine thiolactone hydrochloride
This guide provides essential safety information, handling protocols, and disposal procedures for DL-Homocysteine thiolactone hydrochloride (CAS No: 6038-19-3).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound hydrochloride?
A1: this compound hydrochloride is categorized as a skin and eye irritant.[1][2] It can cause skin irritation (H315) and serious eye irritation (H319).[1][2] Always handle this compound with appropriate personal protective equipment.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, it is mandatory to use eye shields or safety goggles, protective gloves, and a lab coat.[1][2] In cases where dust may be generated, a suitable respirator (such as an N95 type) should be used.[1][3]
Q3: What should I do in case of accidental exposure?
A3:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][4][5] Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1][5] If skin irritation occurs, get medical advice.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
Ingestion: Do NOT induce vomiting.[1][4][5] Rinse mouth with water and drink plenty of water.[2][4][5] Seek immediate medical attention.[2][4]
Q4: How should I store this compound hydrochloride?
A4: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] The compound is sensitive to air, moisture, and light, so it is advisable to store it under an inert gas. Recommended storage temperatures can be found on the product label, with some suppliers recommending 4°C for short-term storage and -20°C or -80°C for long-term storage of solutions.[1][6]
Q5: What are the known incompatibilities for this chemical?
A5: Avoid contact with strong oxidizing agents.[4][7][8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Compound has discolored or clumped | Improper storage, exposure to moisture or light.[2] | Discard the reagent following proper disposal protocols. Ensure future storage is in a tightly sealed container in a cool, dry, and dark place, potentially under inert gas.[2] |
| Skin or eye irritation during handling | Inadequate PPE or accidental exposure. | Immediately follow the first aid measures outlined in Q3. Review and reinforce PPE requirements with all lab personnel. Ensure proper use of fume hoods or ventilated areas.[1][2] |
| Spill of the solid compound | Accidental mishandling. | For minor spills, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[4][8] For major spills, evacuate the area and ensure adequate ventilation.[1][2] Wear appropriate PPE during cleanup.[1][2] |
Quantitative Data Summary
| Property | Value | Source |
| Appearance | White powder/solid | [4][5][7] |
| Melting Point | 199 - 203 °C | [4][5][7] |
| pH | 2.6 (100 g/L aqueous solution) | [4][5][7] |
| Molecular Formula | C4H7NOS·HCl | [4] |
| Molecular Weight | 153.63 g/mol | [4] |
Experimental Protocols
Protocol for Safe Handling
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1][2]
-
Personal Protective Equipment: Don the required PPE, including a lab coat, chemical-resistant gloves, and safety goggles with side shields.[1][2]
-
Weighing and Transfer: When weighing, minimize the creation of dust. Use a spatula to carefully transfer the solid.
-
In Use: Avoid all personal contact, including inhalation of any dust.[8] Do not eat, drink, or smoke in the handling area.[1][2]
-
Post-Handling: Wash hands and face thoroughly after handling.[1][2] Clean the work area and any equipment used.
Protocol for Disposal
-
Waste Collection: Collect waste material in its original container or a suitable, labeled waste container. Do not mix with other waste.
-
Container Handling: Handle uncleaned containers as you would the product itself.
-
Disposal: All waste must be disposed of in accordance with national, state, and local regulations.[1] Consult with your institution's environmental health and safety office for specific guidance.
Visualizations
Caption: Workflow for safe handling and disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. DL -Homocysteine thiolactone = 99.0 AT 6038-19-3 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimization of Protein N-Homocysteinylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-homocysteinylation of proteins.
Troubleshooting Guide
This guide addresses common issues encountered during protein N-homocysteinylation experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no N-homocysteinylation detected | Inefficient reaction conditions: Incorrect pH, temperature, or incubation time. | Optimize reaction parameters. Refer to the "Key Reaction Parameters" table below for recommended ranges. Start with a pH around 7.4-8.0 and a temperature of 37°C for overnight incubation.[1][2][3] |
| Low concentration of homocysteine thiolactone (Hcy TL): Insufficient Hcy TL to drive the reaction forward. | Increase the molar excess of Hcy TL to the protein. A 10-fold molar excess is a good starting point.[4] For some proteins, concentrations up to 100-200 mM Hcy TL have been used.[5][6] | |
| Protein structure: The lysine residues may be inaccessible or buried within the protein's three-dimensional structure. | Consider using a denaturant like 4M urea in your reaction buffer to unfold the protein and increase the accessibility of lysine residues.[5] However, be aware that this will likely impact the protein's biological activity. | |
| Degradation of Hcy TL: Hcy TL can hydrolyze, especially at higher pH and temperature. | Prepare Hcy TL solutions fresh before each experiment. While stable for about 24 hours under physiological conditions, minimizing storage time is recommended.[2] | |
| Ineffective detection method: The method used to detect the modification may not be sensitive enough. | Use a more sensitive detection method. Consider chemical tagging with biotin or fluorescent aldehydes for subsequent Western blotting or mass spectrometry for direct identification of modification sites.[1][7][8] | |
| Protein precipitation or aggregation during the reaction | High degree of modification: Extensive N-homocysteinylation can alter protein structure and lead to aggregation.[3][9] | Reduce the concentration of Hcy TL or the reaction time to decrease the extent of modification. |
| Reaction buffer incompatibility: The buffer composition may not be optimal for your specific protein's stability. | Ensure the buffer composition and pH are suitable for maintaining the solubility of your target protein throughout the incubation period. | |
| Oxidation: The newly introduced thiol groups from homocysteinylation can form disulfide bonds, leading to aggregation.[4] | Include a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) in your reaction buffer to prevent disulfide bond formation. A concentration of 1-2 mM TCEP is often used.[1] | |
| Difficulty in quantifying the extent of N-homocysteinylation | Lack of a reliable quantification method: Inability to accurately measure the number of modified lysine residues. | Utilize Ellman's reagent (DTNB) to quantify the free sulfhydryl groups introduced by N-homocysteinylation.[2][10][11] Alternatively, use mass spectrometry to identify and quantify modified peptides.[1] Complete protein hydrolysis followed by HPLC can also be used to quantify total homocysteine.[12] |
| Variability in results between experiments | Inconsistent reaction setup: Minor variations in pH, temperature, or reagent concentrations. | Maintain strict control over all reaction parameters. Prepare fresh reagents and calibrate instruments regularly. |
| Batch-to-batch variation of Hcy TL: Differences in the quality or purity of Hcy TL. | Use Hcy TL from a reliable supplier and consider performing a quality control check on new batches. |
Frequently Asked Questions (FAQs)
General Concepts
What is protein N-homocysteinylation?
Protein N-homocysteinylation is a non-enzymatic post-translational modification where the reactive metabolite of homocysteine, homocysteine thiolactone (Hcy TL), acylates the primary amino groups of proteins.[1][13] This typically occurs on the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable amide bond and introducing a free sulfhydryl group.[2][7]
Why is the optimization of this reaction important?
Optimizing the reaction conditions is crucial for achieving a desired and reproducible degree of modification. This is essential for studying the functional and structural consequences of N-homocysteinylation, as well as for the development of therapeutic proteins or diagnostic tools. Inefficient modification can lead to inconclusive results, while excessive modification can cause protein aggregation and loss of function.[3][9]
Reaction Conditions
What is the optimal pH for N-homocysteinylation?
The optimal pH is generally in the range of 7.4 to 8.0.[1][2][3] The reaction rate is dependent on the deprotonation of the lysine amino group, which is favored at slightly alkaline pH. However, higher pH can also increase the rate of Hcy TL hydrolysis. Some studies have reported successful modification at a more acidic pH of 3.0 for specific proteins like nisin.[5]
What is the recommended temperature for the reaction?
A temperature of 37°C is commonly used for N-homocysteinylation reactions, often with overnight incubation.[2][3][4] Some protocols use room temperature (around 25°C) for 24 hours.[1] Higher temperatures can increase the reaction rate but may also lead to protein denaturation and increased Hcy TL degradation.[14][15][16]
What concentration of Homocysteine Thiolactone (Hcy TL) should I use?
The concentration of Hcy TL is a critical parameter. A molar excess of Hcy TL over the protein is required. A 10-fold molar excess is a common starting point.[4] However, the optimal concentration can range from micromolar to millimolar concentrations (e.g., 100-200 mM) depending on the protein and the desired degree of modification.[2][3][5][6]
How long should the incubation be?
Incubation times can vary from a few hours to overnight (12-24 hours).[1][2][3][4][6] Longer incubation times generally lead to a higher degree of modification, but this needs to be balanced with the stability of the protein and Hcy TL under the reaction conditions.
Experimental Design & Analysis
How can I remove unreacted Hcy TL after the reaction?
Unreacted Hcy TL can be removed by methods such as dialysis, size-exclusion chromatography (e.g., Sephadex G-150), or precipitation of the protein with trichloroacetic acid (TCA).[2][10][11][17]
What are the best methods to confirm N-homocysteinylation?
Confirmation can be achieved through several methods:
-
Mass Spectrometry: This is the most definitive method to identify the specific lysine residues that have been modified.[1]
-
Ellman's Assay: This colorimetric assay quantifies the free sulfhydryl groups introduced by the modification.[2][10][11]
-
Western Blotting: After tagging the modified protein with a biotin-aldehyde or fluorescent-aldehyde, it can be detected by Western blotting.[7]
-
SDS-PAGE: An increase in the molecular weight of the protein may be observable on an SDS-PAGE gel, although this is not always definitive for smaller modifications.
Key Reaction Parameters and Protocols
Summary of Reaction Conditions
The following table summarizes typical ranges for key reaction parameters based on published literature.
| Parameter | Typical Range | Notes |
| Protein Concentration | 2 - 20 mg/mL | Dependent on the specific protein's solubility and experimental goals.[1][5] |
| Hcy TL Concentration | 10 µM - 200 mM | A wide range has been reported; optimization is crucial.[2][3][4][5][6] |
| Molar Ratio (Hcy TL:Protein) | 10:1 to >1000:1 | Higher ratios generally lead to higher modification levels.[4] |
| pH | 7.4 - 8.0 | A slightly alkaline pH is generally optimal.[1][2][3] Some exceptions exist.[5] |
| Temperature | 25°C - 37°C | 37°C is most common.[1][2][3][4] |
| Incubation Time | 6 - 24 hours | Overnight incubation is frequently used.[2][3][4][5] |
| Buffer | Phosphate or Bicarbonate | e.g., 0.05 M potassium phosphate or 100 mM ammonium bicarbonate.[1][2][3] |
| Additives | 1-2 mM TCEP | To prevent disulfide bond formation.[1] |
Detailed Experimental Protocol: General N-Homocysteinylation of a Protein
This protocol provides a general starting point for the N-homocysteinylation of a target protein.
-
Protein Preparation:
-
Hcy TL Solution Preparation:
-
Prepare a stock solution of Hcy TL in the same reaction buffer immediately before use.
-
-
Reaction Setup:
-
Removal of Unreacted Hcy TL:
-
Analysis of N-Homocysteinylation:
Visualizations
Caption: Experimental workflow for protein N-homocysteinylation.
Caption: Chemical reaction of protein N-homocysteinylation.
References
- 1. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins | PLOS One [journals.plos.org]
- 4. N-Homocysteinylation of lysine residues in α-Synuclein enhances aggregation propensity and cytotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The modification of nisin with homocysteine thiolactone and its effect on antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Comparison of Protein N-Homocysteinylation in Rat Plasma under Elevated Homocysteine Using a Specific Chemical Labeling Method [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of urinary S- and N-homocysteinylated protein and homocysteine-thiolactone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. youtube.com [youtube.com]
- 15. Temperature effects on the nucleation mechanism of protein folding and on the barrierless thermal denaturation of a native protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of roasting temperature on lipid and protein oxidation and amino acid residue side chain modification of beef patties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Synthetic DL-Homocysteine Thiolactone
Welcome to the technical support center for the purification of synthetic DL-Homocysteine thiolactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic this compound?
A1: Common impurities can include unreacted starting materials such as DL-methionine or N-acetyl homocysteine thiolactone, by-products from the synthesis reaction, residual solvents, metal impurities, and pigments.[1] The specific impurities will depend on the synthetic route employed.
Q2: My purified this compound has a persistent color. How can I remove it?
A2: Colored impurities, often pigments, can be removed by treating the solution with activated carbon.[1] The crude product is dissolved in a suitable solvent, activated carbon is added, and the mixture is stirred before being filtered to remove the carbon and the adsorbed impurities.
Q3: After recrystallization, the yield of my this compound is very low. What can I do to improve it?
A3: Low yield during recrystallization can be due to several factors. Ensure you are using a minimal amount of hot solvent to dissolve the crude product completely. Cooling the solution slowly and allowing sufficient time for crystallization can improve crystal formation and yield. Additionally, placing the solution at a low temperature (-5 to 5 °C) for an extended period (5 to 10 hours) can enhance crystallization.[1]
Q4: How can I remove inorganic salts, such as sodium ions, from my product?
A4: Cation exchange resins are effective for removing inorganic cations like sodium ions.[2] The crude product containing the salt is dissolved in an appropriate solvent and passed through a column packed with a suitable cation exchange resin. The eluate containing the purified product is then collected.
Q5: What is the recommended solvent for recrystallizing this compound hydrochloride?
A5: Methanol is a commonly used and effective solvent for the recrystallization of this compound hydrochloride, often yielding high purity (99%) product.[3] Water can also be used for recrystallization.[2]
Q6: How can I confirm the purity of my final product?
A6: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC)[1][3], Nuclear Magnetic Resonance (NMR) spectroscopy[3], and Gas Chromatography-Mass Spectrometry (GC-MS)[4].
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of synthetic this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity after Recrystallization | - Incomplete removal of impurities.- Co-crystallization of impurities with the product. | - Perform a second recrystallization.- Try a different recrystallization solvent or a solvent mixture.- Pretreat the crude product with activated carbon to remove colored impurities before recrystallization.[1] |
| Product Fails to Crystallize | - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Incorrect solvent. | - Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure product.- Cool the solution to a lower temperature for a longer duration.[1]- Purify the crude product by another method (e.g., column chromatography) before recrystallization. |
| Oily Product Instead of Crystals | - Melting point of the product is lower than the boiling point of the solvent.- Presence of significant impurities. | - Use a lower boiling point solvent for recrystallization.- Attempt to crystallize from a more dilute solution.- Purify the crude material using column chromatography before attempting recrystallization. |
| Presence of Metal Impurities | - Contamination from reagents or reaction vessels.- Use of metal electrodes in electrochemical synthesis.[1] | - Use a cation exchange resin to remove metal ions.[2]- Ensure high-purity reagents and clean glassware.- If using electrochemical synthesis, consider using non-metallic electrodes like graphite.[1] |
Experimental Protocols
Recrystallization of this compound Hydrochloride from Methanol
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of hot methanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes.
-
Filtration: Hot filter the solution to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For enhanced crystallization, cool the solution in an ice bath or refrigerator (-5 to 5 °C) for several hours.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. A purity of 99% can be achieved with this method.[3]
Purification using Cation Exchange Resin
-
Resin Preparation: Prepare a column with a suitable cation exchange resin according to the manufacturer's instructions.
-
Sample Loading: Dissolve the crude product containing sodium ions in an appropriate aqueous solvent.
-
Elution: Pass the dissolved sample through the resin column.
-
Collection: Collect the eluate which now contains the purified product, free of sodium ions.
-
Product Isolation: Adjust the pH of the eluate to 1 with concentrated hydrochloric acid and then concentrate under vacuum to obtain the this compound hydrochloride.[2]
Visualizations
Troubleshooting Workflow for this compound Purification
References
- 1. CN111004209A - A kind of continuous production method of this compound hydrochloride - Google Patents [patents.google.com]
- 2. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone - Google Patents [patents.google.com]
- 4. Application of GC-MS technique for the determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Sensitivity of Assays for Homocysteine Thiolactone (HTL) Measurement
Welcome to the technical support center for homocysteine thiolactone (HTL) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of HTL measurements in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring homocysteine thiolactone?
A1: The primary methods for quantifying homocysteine thiolactone include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and immunoassay techniques like ELISA.[1][2][3][4] Newer methods, such as automated flow methods with fluorimetric detection, are also being developed for high-throughput analysis.[1]
Q2: Why is sample preparation critical for sensitive HTL measurement?
A2: Biological matrices like plasma and urine are complex and contain numerous substances that can interfere with HTL detection.[1][5] Proper sample preparation, such as ultrafiltration to remove macromolecules and solid-phase or liquid-liquid extraction, is crucial to minimize matrix effects, reduce background noise, and concentrate the analyte, thereby improving assay sensitivity and accuracy.[2][3][6]
Q3: What is the typical physiological concentration range of HTL in human plasma?
A3: In healthy individuals, plasma HTL concentrations are generally low, with reported values varying from undetectable to around 35 nM.[6][7] Due to these low endogenous levels, highly sensitive assays are required for accurate quantification.
Q4: How does homocysteine interfere with HTL measurement, and how can this be addressed?
A4: Homocysteine (Hcy) is structurally similar to HTL and can interfere with its measurement, especially in assays where HTL is hydrolyzed to Hcy for detection.[1] To address this, some methods employ a separation step prior to analysis. For instance, fluorosurfactant-capped gold nanoparticles have been used to selectively aggregate and remove Hcy, leaving HTL in the solution for quantification.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during HTL assays. The issues are categorized by the analytical technique.
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Interaction with active sites on the column. 2. Column overload. 3. Inappropriate mobile phase pH or buffer concentration.[8] 4. Column void.[9] | 1. Use a column with high-purity silica or a different stationary phase. Add a competing base to the mobile phase. 2. Reduce the sample injection volume or dilute the sample. 3. Optimize the mobile phase pH to ensure HTL is in a single ionic state. Ensure adequate buffer capacity.[8] 4. Replace the column. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.[10] 2. Fluctuations in column temperature.[8] 3. Column degradation or contamination.[10] 4. Changes in flow rate. | 1. Prepare fresh mobile phase daily and ensure proper mixing. Premix solvents if possible. 2. Use a column oven to maintain a constant temperature. 3. Implement a column cleaning protocol or replace the guard column/column. 4. Check the pump for leaks and ensure it is properly primed. |
| Low Sensitivity/Poor Signal-to-Noise | 1. Suboptimal detector wavelength or settings. 2. Insufficient sample cleanup leading to matrix interference. 3. Low derivatization efficiency (for fluorescence detection).[6] | 1. Optimize detector parameters based on HTL's absorbance or fluorescence spectrum. For UV detection, 240 nm is often used.[3][11] 2. Enhance sample preparation using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][6] 3. Optimize derivatization reaction conditions (e.g., pH, temperature, reagent concentration). |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Intensity | 1. Inefficient derivatization. 2. Sample degradation in the injector. 3. Leak in the GC-MS system.[12] 4. Column installation issues.[12] | 1. Optimize derivatization conditions (reagent, temperature, time). 2. Use a lower injector temperature or a faster injection speed. 3. Perform a leak check, especially around the inlet and column fittings. 4. Ensure the column is installed at the correct depth in the injector and detector.[12] |
| Peak Tailing | 1. Active sites in the liner or column.[13] 2. Column contamination. | 1. Use a deactivated liner and a high-quality, low-bleed GC column.[12] 2. Bake out the column or trim the front end. |
| High Background Noise | 1. Column bleed.[13] 2. Contaminated carrier gas or gas lines. 3. Septum bleed. | 1. Use a low-bleed MS-certified column. Condition the column properly.[12] 2. Use high-purity carrier gas and install gas purifiers. 3. Use a high-quality, low-bleed septum. |
Immunoassays (ELISA)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background/Low Signal | 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Reagent deterioration.[14] | 1. Increase the number of wash steps or the volume of wash buffer. 2. Add a blocking agent to the sample diluent. 3. Check the expiration dates of all reagents and store them properly. |
| High Coefficient of Variation (CV%) | 1. Inconsistent pipetting technique.[15] 2. Temperature gradients across the plate. 3. Improper mixing of reagents. | 1. Use calibrated pipettes and ensure consistent technique. 2. Allow all reagents and the plate to reach room temperature before starting the assay. Incubate the plate in a stable temperature environment. 3. Ensure all reagents are thoroughly mixed before use. |
| No or Weak Signal | 1. Incorrect reagent addition sequence. 2. Inactive enzyme conjugate or substrate. 3. Insufficient incubation time. | 1. Carefully follow the protocol for the order of reagent addition.[4] 2. Use fresh or properly stored reagents. 3. Ensure incubation times are as specified in the protocol. |
Quantitative Data Summary
The following table summarizes the performance characteristics of various published methods for HTL measurement.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| HPLC-Fluorescence | Human Plasma | 0.36 nM | - | - | [6] |
| GC-MS (NCI) | Human Plasma | 1.7 nmol/L | 5.2 nmol/L | Up to 40 nmol/L | [2] |
| GC-MS | Human Urine | 0.005 nmol/mL | 0.01 nmol/mL | 0.01-0.20 nmol/mL | [16] |
| Automated Flow-Fluorimetry | Aqueous Solution | 100 nmol/L | - | - | [1] |
| Automated Flow-Fluorimetry | Urine (diluted) | > 2 µmol/L | - | - | [1] |
| CZE-SDME | Human Urine | 0.04 µmol/L | 0.1 µmol/L | 0.1-0.5 µmol/L | [11] |
| HPLC-UV | Biological Samples | 5 pmol | - | - | [3] |
Experimental Protocols & Workflows
Signaling Pathway of Homocysteine Thiolactone Formation
Homocysteine thiolactone is formed from homocysteine through an error-editing mechanism by methionyl-tRNA synthetase (MetRS).[7] This pathway is a crucial step in homocysteine metabolism and its potential toxicity.
General Workflow for HTL Measurement by HPLC
This workflow outlines the key steps for quantifying HTL using HPLC, often involving derivatization for enhanced detection sensitivity.
Detailed Protocol: HPLC with Fluorescence Detection for HTL in Plasma
This protocol is adapted from a method for sensitive HTL determination in human plasma.[6]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Centrifuge at 4°C to remove any precipitates.
-
Perform ultrafiltration to separate macromolecules.
-
-
Extraction:
-
Extract the ultrafiltrate with a chloroform/methanol mixture to selectively isolate HTL.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto a cation exchange microbore column.
-
Perform isocratic elution with an appropriate mobile phase.
-
-
Post-Column Derivatization and Detection:
-
After separation on the column, the eluent is mixed with a derivatizing agent, o-phthaldialdehyde (OPA), in an alkaline medium.
-
Monitor the fluorescence of the resulting derivative.
-
General Workflow for HTL Measurement by GC-MS
This workflow illustrates the typical procedure for analyzing HTL using GC-MS, which requires derivatization to make the analyte volatile.
Detailed Protocol: GC-MS for HTL in Plasma
This protocol is based on a highly selective GC/MS method for HTL quantification in plasma.[2]
-
Sample Preparation:
-
To a plasma sample, add a deuterated internal standard (d4-HcyTL) to improve accuracy.
-
Perform solid-phase extraction using a silica-based sorbent to clean up the sample.
-
-
Derivatization:
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
Derivatize the residue with heptafluorobutyric anhydride (HFBA) to create a volatile derivative.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable GC column for separation.
-
Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.
-
Quantify using single-ion monitoring (SIM) mode, tracking the characteristic ions for HTL and its deuterated internal standard.
-
References
- 1. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. The determination of homocysteine-thiolactone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]
- 8. hplc.eu [hplc.eu]
- 9. realab.ua [realab.ua]
- 10. reddit.com [reddit.com]
- 11. The Use of Single Drop Microextraction and Field Amplified Sample Injection for CZE Determination of Homocysteine Thiolactone in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. medilinkltd.com [medilinkltd.com]
- 15. researchgate.net [researchgate.net]
- 16. Application of GC-MS technique for the determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validating homocysteine thiolactone as a biomarker for cardiovascular disease
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel biomarkers to improve cardiovascular disease (CVD) risk stratification is a central focus in cardiovascular research. Homocysteine thiolactone (Hcy-thiolactone), a reactive metabolite of the amino acid homocysteine, has emerged as a promising candidate. This guide provides a comprehensive comparison of Hcy-thiolactone with established CVD biomarkers, supported by experimental data, detailed methodologies, and visualizations of its molecular pathways.
Executive Summary
Elevated levels of total homocysteine (tHcy) have long been associated with an increased risk of cardiovascular disease.[1][2] However, recent evidence suggests that Hcy-thiolactone, a cyclized and more reactive form of homocysteine, may be a more direct contributor to the pathology of CVD.[3][4] This document explores the evidence supporting Hcy-thiolactone as a valuable biomarker, comparing its performance with established markers such as high-sensitivity C-reactive protein (hs-CRP) and low-density lipoprotein (LDL) cholesterol.
Performance Comparison of Cardiovascular Biomarkers
While direct head-to-head comparisons of sensitivity and specificity are limited in the current literature, existing studies provide valuable insights into the predictive power of Hcy-thiolactone for cardiovascular events.
| Biomarker | Analyte | Key Findings | Predictive Value (Hazard Ratio/Odds Ratio) |
| Homocysteine Thiolactone (Urinary) | Homocysteine Thiolactone | A significant predictor of acute myocardial infarction (AMI) in patients with coronary artery disease (CAD).[5] Associated with fibrin clot lysis time, a key factor in thrombotic events. | HR for AMI: 1.58 (95% CI 1.10–2.28)[5] |
| N-homocysteinylated proteins (Plasma) | Protein-bound Hcy-thiolactone adducts | Plasma levels are significantly higher in patients with coronary heart disease compared to controls.[6] Levels increase with the number of atherosclerotic coronary arteries. | OR for CHD: 7.34 (95% CI 4.020–13.406)[6] |
| Total Homocysteine (tHcy) | All forms of homocysteine in plasma | Elevated levels are associated with an increased risk of CVD and stroke.[2][7] Predictive value for mortality in patients undergoing percutaneous coronary intervention (PCI). | HR for mortality post-PCI: 3.3 (95% CI 1.8-5.6)[6] |
| High-Sensitivity C-Reactive Protein (hs-CRP) | C-Reactive Protein (inflammatory marker) | Associated with an increased risk of future cardiovascular events and stroke.[7] Often used in conjunction with other biomarkers for risk assessment. | HR for CHD (with high Lp(a)): 1.39 (95% CI 1.06-1.82)[7] |
| Low-Density Lipoprotein (LDL) Cholesterol | Low-Density Lipoprotein Cholesterol | A well-established causal risk factor for atherosclerotic cardiovascular disease. A primary target for lipid-lowering therapies. | LDL, tHcy, and TC/HDL ratio are strong predictors of CAD risk.[8] |
Molecular Pathways of Hcy-Thiolactone in Cardiovascular Disease
Hcy-thiolactone contributes to CVD pathogenesis through several interconnected pathways, primarily by inducing endothelial dysfunction and promoting atherosclerosis.
Homocysteine Metabolism and Hcy-Thiolactone Formation
Homocysteine is a metabolic intermediate in the methionine cycle. A small fraction of homocysteine is converted to the highly reactive Hcy-thiolactone.[1]
Caption: Metabolic pathway of homocysteine and formation of Hcy-thiolactone.
Hcy-Thiolactone-Induced Endothelial Dysfunction
Hcy-thiolactone plays a significant role in the initiation and progression of atherosclerosis by damaging the vascular endothelium. This occurs through two primary mechanisms: protein N-homocysteinylation and induction of oxidative stress.
Caption: Mechanisms of Hcy-thiolactone-induced endothelial dysfunction.
Experimental Protocols
Accurate and reproducible measurement of Hcy-thiolactone and its derivatives is crucial for its validation as a biomarker.
Quantification of Urinary Homocysteine Thiolactone by HPLC
This method is based on the separation and quantification of Hcy-thiolactone in urine samples using high-performance liquid chromatography.
Sample Preparation:
-
Collect urine samples and store them at -80°C until analysis.
-
Thaw samples on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove any particulate matter.
-
The supernatant can be directly injected or may require a pre-purification step such as solid-phase extraction depending on the complexity of the sample matrix.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 240 nm or fluorescence detection following derivatization.
Quantification of N-homocysteinylated Proteins by ELISA
This protocol outlines a general procedure for an enzyme-linked immunosorbent assay to measure N-homocysteinylated proteins in plasma.
Assay Principle: This is a competitive ELISA. N-homocysteinylated protein in the sample competes with a fixed amount of labeled N-homocysteinylated protein for binding to a specific antibody coated on the microplate.
Procedure:
-
Coating: Coat a 96-well microplate with an antibody specific for N-homocysteinylated proteins. Incubate overnight at 4°C.
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add standards and plasma samples to the wells, followed by the addition of a known amount of biotin-labeled N-homocysteinylated protein. Incubate for 2 hours at room temperature.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate to the wells and incubate for 1 hour at room temperature.
-
Substrate Addition: Add a TMB substrate solution to the wells and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of N-homocysteinylated protein in the samples is inversely proportional to the signal intensity.
Conclusion
Homocysteine thiolactone shows significant promise as a biomarker for cardiovascular disease, potentially offering a more specific indicator of risk than total homocysteine. Its direct involvement in key pathological processes such as endothelial dysfunction and atherosclerosis strengthens its candidacy.[9][10] While further large-scale clinical studies are needed to establish definitive sensitivity and specificity and to directly compare its performance with established biomarkers in diverse populations, the existing evidence warrants continued investigation into the clinical utility of Hcy-thiolactone in CVD risk assessment and management. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and validate this emerging biomarker.
References
- 1. Role of homocysteine in the development of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homocysteine in the Cardiovascular Setting: What to Know, What to Do, and What Not to Do - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular basis of homocysteine thiolactone-mediated vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Homocysteine thiolactone contributes to the prognostic value of fibrin clot structure/function in coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic impact of homocysteine levels and homocysteine thiolactonase activity on long-term clinical outcomes in patients undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoprotein(a), high-sensitivity c-reactive protein, homocysteine and cardiovascular disease in the Multi-Ethnic Study of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Biomarkers in CAD: Evaluating Homocysteine, Lipid HS-CRP, Apo A, and ADMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Neurotoxicity of Homocysteine and Homocysteine Thiolactone
For Researchers, Scientists, and Drug Development Professionals
Elevated levels of the sulfur-containing amino acid homocysteine, a condition known as hyperhomocysteinemia, are an established risk factor for a range of neurological disorders, including stroke, Alzheimer's disease, and other neurodegenerative conditions. While homocysteine itself is neurotoxic, its metabolite, homocysteine thiolactone (HTL), a cyclic thioester, exhibits significantly greater toxicity.[1] This guide provides a detailed comparison of the neurotoxic mechanisms of homocysteine and homocysteine thiolactone, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Key Differences in Neurotoxic Mechanisms
The neurotoxicity of homocysteine and homocysteine thiolactone stems from distinct yet sometimes overlapping mechanisms. Homocysteine primarily exerts its toxic effects through excitotoxicity, oxidative stress, and the induction of a DNA damage response. In contrast, the principal mechanism of homocysteine thiolactone's toxicity is the irreversible modification of proteins through N-homocysteinylation, leading to protein damage and aggregation.[1][2][3]
Homocysteine Neurotoxicity:
-
Excitotoxicity: Homocysteine acts as a partial agonist at the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors.[4] Under conditions of elevated glycine, this can lead to overstimulation of NMDA receptors, excessive Ca2+ influx, and subsequent neuronal damage.[4][5]
-
Oxidative Stress: The metabolism of homocysteine can generate reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA in neuronal cells.[6][7][8]
-
DNA Damage and Apoptosis: Homocysteine can induce DNA strand breaks, leading to the activation of poly-ADP-ribose polymerase (PARP) and the tumor suppressor protein p53.[9][10] This cascade can trigger neuronal apoptosis.[9][10][11]
Homocysteine Thiolactone Neurotoxicity:
-
Protein N-homocysteinylation: Homocysteine thiolactone is a highly reactive molecule that readily acylates the ε-amino groups of lysine residues in proteins, a process termed N-homocysteinylation.[1][2][3] This modification can alter protein structure and function, leading to protein aggregation and cellular damage.[3]
-
Enhanced Apoptosis: Experimental evidence shows that homocysteine thiolactone is a more potent inducer of apoptosis than homocysteine.[1][12][13][14]
-
Induction of Seizures: In animal models, administration of homocysteine thiolactone has been shown to induce seizures, highlighting its potent neurotoxic effects in vivo.[15][16][17][18]
Quantitative Comparison of Neurotoxicity
The following tables summarize quantitative data from various studies, highlighting the differential neurotoxic potency of homocysteine and homocysteine thiolactone.
| Parameter | Homocysteine | Homocysteine Thiolactone | Cell/Animal Model | Reference |
| Induction of Apoptosis | 1% at 200 µM | 30% at 200 µM | Human Umbilical Vein Endothelial Cells (HUVEC) | [1] |
| Induction of Apoptosis | Induces apoptosis at concentrations as low as 0.5 µM | Induces apoptosis in a concentration-dependent manner (50-400 µM) | Cultured Rat Hippocampal Neurons / Cultured Human Trophoblasts | [9][12] |
| Seizure Incidence | Not reported to directly induce seizures in this manner | 29.5% in wild-type mice, 93.8% in Blmh (-/-) mice (3,700 nmol/g body weight) | Mice | [16] |
| Seizure Incidence | Not reported to directly induce seizures in this manner | 29.5% in wild-type mice, 52.8% in Pon1 (-/-) mice | Mice | [17] |
Signaling Pathways in Neurotoxicity
The neurotoxic effects of homocysteine and homocysteine thiolactone are mediated by distinct signaling cascades.
Homocysteine-Induced Neurotoxicity Pathway
Caption: Signaling cascade of homocysteine-induced neurotoxicity.
Homocysteine Thiolactone-Induced Neurotoxicity Pathway
Caption: Primary mechanism of homocysteine thiolactone neurotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used to assess the neurotoxicity of homocysteine and homocysteine thiolactone.
Cell Culture Model of Neurotoxicity
A common in vitro model involves the use of primary neuronal cultures or neuronal cell lines to study the direct effects of these compounds on neuronal viability and function.
Caption: Workflow for in vitro neurotoxicity studies.
Protocol Details:
-
Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rodents and cultured in appropriate media. Alternatively, neuronal cell lines such as SH-SY5Y or PC12 can be used.
-
Treatment: Cells are exposed to varying concentrations of L-homocysteine or L-homocysteine thiolactone for specific durations (e.g., 24-72 hours).
-
Assessment of Cell Viability:
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Apoptosis Assays:
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3) to quantify apoptosis.
-
-
Measurement of Oxidative Stress:
-
ROS Detection: Utilizes fluorescent probes like DCFDA to measure the intracellular levels of reactive oxygen species.
-
-
Detection of N-homocysteinylated Proteins:
-
Western Blotting: Employs specific antibodies to detect proteins modified by homocysteine thiolactone.
-
Animal Models of Hyperhomocysteinemia
Animal models, particularly genetically modified mice (e.g., with deficiencies in enzymes that metabolize homocysteine thiolactone like bleomycin hydrolase or paraoxonase 1), are invaluable for studying the in vivo neurotoxic effects.
Protocol Details:
-
Animal Subjects: Wild-type and genetically modified mice (e.g., Blmh-/- or Pon1-/-) are used.
-
Administration of Compounds: L-homocysteine thiolactone is administered via intraperitoneal injection.
-
Behavioral Assessment: Animals are monitored for the incidence and latency of seizures.
-
Biochemical Analysis:
-
Tissue Homogenization: Brain and other tissues are collected and homogenized.
-
Quantification of Metabolites: Levels of homocysteine, homocysteine thiolactone, and N-homocysteinylated proteins in plasma and tissues are measured using techniques like HPLC or mass spectrometry.
-
Conclusion
The available evidence strongly indicates that homocysteine thiolactone is a more potent neurotoxin than its precursor, homocysteine.[1] While both compounds contribute to the neuropathology associated with hyperhomocysteinemia, their primary mechanisms of action differ significantly. Homocysteine's neurotoxicity is largely driven by excitotoxic and oxidative stress-related pathways, whereas homocysteine thiolactone's toxicity is primarily mediated by the damaging post-translational modification of proteins.
For drug development professionals, these findings suggest that targeting the formation or promoting the detoxification of homocysteine thiolactone could be a more effective therapeutic strategy than solely focusing on lowering total homocysteine levels. Further research into the specific proteins targeted by N-homocysteinylation in the brain will be crucial for understanding the precise molecular mechanisms underlying the neurodegenerative consequences of hyperhomocysteinemia and for developing targeted interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 3. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins | PLOS One [journals.plos.org]
- 4. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple aspects of homocysteine neurotoxicity: glutamate excitotoxicity, kinase hyperactivation and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homocysteine elicits a DNA damage response in neurons that promotes apoptosis and hypersensitivity to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Homocysteine thiolactone induces apoptosis in cultured human trophoblasts: a mechanism for homocysteine-mediated placental dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Homocysteine thiolactone induces apoptotic DNA damage mediated by increased intracellular hydrogen peroxide and caspase 3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative study on in vitro effects of homocysteine thiolactone and homocysteine on HUVEC cells: evidence for a stronger proapoptotic and proinflammative homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolism and neurotoxicity of homocysteine thiolactone in mice: protective role of bleomycin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism and neurotoxicity of homocysteine thiolactone in mice: evidence for a protective role of paraoxonase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
cross-validation of different analytical techniques for homocysteine thiolactone measurement
A Comparative Guide to Analytical Techniques for Homocysteine Thiolactone Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of homocysteine thiolactone (HTL), a reactive metabolite implicated in cardiovascular diseases, is of paramount importance. This guide provides a comprehensive cross-validation of various analytical techniques used for HTL measurement, presenting supporting experimental data, detailed methodologies, and a logical workflow for technique comparison.
The selection of an appropriate analytical method for the determination of homocysteine thiolactone is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide compares several key techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with different detectors (UV and Fluorescence), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Comparison
The following table summarizes the quantitative performance characteristics of different analytical methods for the determination of homocysteine thiolactone based on published studies.
| Analytical Technique | Sample Matrix | Linearity Range | Limit of Quantification (LOQ) | Accuracy (%) | Precision (%RSD) |
| GC-MS | Plasma | Up to 40 nmol/L[1] | 5.2 nmol/L[1] | - | Within-day: 0.96%, Between-day: 3.9%[1] |
| GC-MS | Urine | 0.01 - 0.20 nmol/mL[2] | 0.01 nmol/mL[2] | 98.0 - 103.2[2] | Intra-day: 6.4 - 9.5%, Inter-day: 10.7 - 16.9%[2] |
| GC-MS | Saliva & Urine | 0.05 - 1 µmol/L[3] | 0.05 µmol/L[3] | Saliva: 90.2 - 112.6%, Urine: 91.2 - 110.9%[3] | Saliva: 7.1 - 15.0%, Urine: 2.2 - 14.3%[3] |
| HPLC-UV | Urine | 0.1 - 1.0 µmol/L[4] | 100 nmol/L[4] | 92.56 - 114.31[4] | Intra-assay: 5.89 - 11.27%, Inter-assay: 3.85 - 14.25%[4] |
| HPLC-Fluorescence | Cell Culture | - | 200 fmol (for HTL)[5] | - | - |
| HPLC-Fluorescence | Urine | 20 - 400 nmol/L[6] | 20 nmol/L[6] | - | - |
| LC-MS/MS | Plasma | 0.5 - 32.5 nmol/mL[7] | - | - | - |
| LC-MS/MS | Urine | 20 - 400 nmol/L[6] | 20 nmol/L[6] | - | - |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma HTL[1]
-
Sample Preparation:
-
A deuterated internal standard (d4-HcyTL) is added to the plasma sample.
-
Solid-phase extraction is performed using a silica-based sorbent.
-
The extracted sample is derivatized with heptafluorobutyric anhydride.
-
-
GC-MS Analysis:
-
The derivatized sample is analyzed using a GC-MS system.
-
Negative chemical ionization (NCI) mode is employed with methane as the reagent gas.
-
Quantification is achieved by single-ion monitoring of the [M-HF] ion for both HTL and its deuterated internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Urine HTL[2]
-
Sample Preparation:
-
An internal standard (homoserine lactone) is added to the urine sample.
-
The sample is derivatized with isobutyl chloroformate to create a volatile derivative.
-
-
GC-MS Analysis:
-
The separation is performed on a gas chromatograph with a 15-minute run time.
-
Helium is used as the carrier gas at a flow rate of 1 mL/min.
-
The mass spectrometer is operated in electron impact mode at 70 eV.
-
The temperatures of the ion source, quadrupole, and MS interface are set to 230 °C, 150 °C, and 250 °C, respectively.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Urine HTL[4]
-
Sample Preparation:
-
Liquid-liquid extraction of HTL from urine is performed using chloroform, followed by re-extraction with hydrochloric acid.
-
The sample is evaporated to dryness.
-
The residue is derivatized with 1-benzyl-2-chloropyridinium bromide and perchloric acid.
-
-
HPLC-UV Analysis:
-
Chromatographic separation is achieved on a Zorbax SB-C18 column (150 x 4.6 mm, 5 µm) at 25 °C.
-
A gradient elution is used with a mobile phase consisting of 0.1% acetic acid and acetonitrile at a flow rate of 1 mL/min.
-
The analyte is detected by monitoring the absorbance at 316 nm.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) for HTL in Cell Cultures[5]
-
Principle: The lactone ring of HTL is cleaved with an alkali to produce homocysteine, which then reacts with ortho-phthalaldehyde (OPA) to form a fluorescent derivative.
-
Chromatography: Isocratic ion-pairing reversed-phase chromatography is used for separation.
-
Detection: The fluorescent derivative is detected, providing high sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma HTL[7]
-
Sample Preparation and Chromatography:
-
Gradient elution is performed on a ZIC HILIC column.
-
The mobile phase consists of acetonitrile with 0.1% formic acid and water with 0.1% formic acid.
-
The total run time is 5 minutes.
-
-
MS/MS Detection:
-
Quantification is carried out using multiple reaction monitoring (MRM).
-
The precursor-to-product ion transition for HTL is m/z 118/56.
-
Homatropine (m/z 276.1/142.2) is used as the internal standard.
-
Workflow for Cross-Validation of Analytical Techniques
The following diagram illustrates a logical workflow for the cross-validation of different analytical techniques for measuring homocysteine thiolactone.
A logical workflow for the cross-validation of analytical methods for homocysteine thiolactone measurement.
References
- 1. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of GC-MS technique for the determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of homocysteine thiolactone in human saliva and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of homocysteine thiolactone and homocysteine in cell cultures using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive studies on the development of HPLC-MS/MS and HPLC-FL based methods for routine determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a LC-MS/MS method for homocysteine thiolactone in plasma and evaluation of its stability in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Homocysteine Thiolactone and its N-Acetyl Derivative in Biological Systems
For researchers and professionals in the fields of biochemistry, drug development, and molecular biology, understanding the nuanced differences between reactive molecules and their derivatives is paramount. This guide provides a detailed comparison of homocysteine thiolactone (HTL) and its N-acetyl derivative, N-acetyl-homocysteine thiolactone (NAHT), focusing on their distinct biological effects, reactivity, and potential applications. While both molecules share a common structural core, the presence of an N-acetyl group in NAHT significantly alters its properties and interactions within biological systems.
Homocysteine thiolactone is a highly reactive cyclic thioester of homocysteine, an amino acid implicated in various cardiovascular and neurodegenerative diseases.[1] This reactivity makes HTL a potent agent of protein modification through a process called N-homocysteinylation, where it acylates the ε-amino groups of lysine residues.[2] This modification can lead to protein damage, aggregation, and functional impairment, contributing to cellular stress and pathology.[3] In contrast, N-acetyl-homocysteine thiolactone is also utilized as a thiolating agent for proteins but is often considered in the context of drug delivery and as a more stable precursor for introducing thiol groups.[1][4] The acetylation of the amino group in NAHT is thought to modulate its reactivity and bioavailability.[4]
This guide synthesizes experimental data to objectively compare the performance of these two compounds, offering insights into their respective mechanisms of action and potential therapeutic or research applications.
Quantitative Comparison of Biological Effects
The following table summarizes the key quantitative data from various studies to highlight the differential effects of homocysteine thiolactone and its N-acetyl derivative. Direct comparative studies are limited, and thus the data is compiled from separate experiments.
| Biological Effect | Homocysteine Thiolactone (HTL) | N-Acetyl-Homocysteine Thiolactone (NAHT) | Key Findings & Citations |
| Cytotoxicity & Apoptosis | Induces apoptosis and is cytotoxic to human umbilical vein endothelial cells (HUVECs). More potent than homocysteine in activating caspase-3.[5] | Data on direct cytotoxicity is limited, but its use in drug development suggests it may have a better safety profile. N-acetylcysteine (a related compound) has been shown to reduce HTL-induced apoptosis.[6] | HTL demonstrates significant pro-apoptotic and pro-inflammatory properties.[5] |
| Protein Modification | Readily acylates lysine residues in proteins, leading to N-homocysteinylation. This is an irreversible modification that can alter protein structure and function.[2] | Used as a thiolating agent for proteins. The N-acetyl group may influence the rate and specificity of the reaction.[1] | Both compounds can modify proteins, but the biological consequences of these modifications differ. HTL-induced modification is often associated with pathology.[2][3] |
| Effect on Gene Expression | Significantly alters the expression of genes involved in chromatin organization, one-carbon metabolism, and lipid-related processes in HUVECs.[7] | Specific data on global gene expression changes is not readily available. | HTL acts as a significant modulator of gene expression in endothelial cells.[7][8][9] |
| Impact on Hemostasis | Stimulates fibrinogen polymerization and reduces fibrinolysis in human plasma at low micromolar concentrations.[10] | Specific data on its direct effects on hemostasis is not available. | HTL can alter the properties of proteins involved in blood coagulation.[10] |
| Oxidative Stress | Induces nitrosative stress in endothelial cells by promoting the S-nitrosylation of GTP cyclohydrolase 1 (GCH1).[11] | Often studied for its potential antioxidant properties, similar to other N-acetylated amino acid derivatives.[4] | HTL can contribute to vascular dysfunction through the induction of oxidative and nitrosative stress.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments cited in the literature.
Protocol 1: Assessment of Apoptosis in HUVECs Induced by Homocysteine Thiolactone
This protocol is based on the methodology described in the comparative study of homocysteine and homocysteine thiolactone effects on HUVECs.[5]
1. Cell Culture:
-
Human umbilical vein endothelial cells (HUVECs) are cultured in M199 medium supplemented with 20% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 150 µg/mL ECGS, and 5 U/mL heparin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment:
-
HUVECs are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing varying concentrations of homocysteine thiolactone (e.g., 0.1, 1, 10, 100 µM).
-
Cells are incubated for a specified period (e.g., 24 hours).
3. Caspase-3 Activity Assay:
-
After treatment, cells are lysed using a specific lysis buffer.
-
The lysate is then incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
The activity of caspase-3 is determined by measuring the absorbance of the resulting colorimetric product at 405 nm.
4. DNA Fragmentation Analysis:
-
DNA is extracted from treated and untreated cells.
-
The extracted DNA is then run on a 1.5% agarose gel.
-
The presence of a DNA ladder pattern is indicative of apoptosis-induced DNA fragmentation.
Protocol 2: Protein N-Homocysteinylation Assay
This protocol outlines a general method for detecting protein modification by homocysteine thiolactone, based on principles of Western blotting and specific chemical labeling.[2]
1. Protein Incubation:
-
A purified protein (e.g., bovine serum albumin) or cell lysate is incubated with a desired concentration of homocysteine thiolactone in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for a set time (e.g., 2-24 hours).
2. Sample Preparation for SDS-PAGE:
-
The reaction is stopped by adding SDS-PAGE sample buffer.
-
The samples are heated at 95°C for 5 minutes.
3. Electrophoresis and Western Blotting:
-
The protein samples are separated by SDS-PAGE.
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
4. Detection of N-Homocysteinylation:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for N-homocysteinylated lysine residues.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands with N-homocysteinylation are visualized using a chemiluminescent substrate.
Signaling Pathways and Molecular Interactions
The biological effects of homocysteine thiolactone and its N-acetyl derivative are mediated through their interactions with various cellular components and signaling pathways.
Homocysteine Thiolactone-Induced Cellular Stress Pathways
Homocysteine thiolactone is known to induce cellular stress through multiple mechanisms, including protein damage and the generation of reactive oxygen species. The diagram below illustrates the key pathways involved.
Caption: HTL-induced cellular stress pathways.
Experimental Workflow for Comparing Cytotoxicity
The following diagram outlines a logical workflow for a comparative study on the cytotoxicity of homocysteine thiolactone and N-acetyl-homocysteine thiolactone.
Caption: Workflow for comparative cytotoxicity analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Comparative study on in vitro effects of homocysteine thiolactone and homocysteine on HUVEC cells: evidence for a stronger proapoptotic and proinflammative homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylcysteine, vitamin C and vitamin E diminish homocysteine thiolactone-induced apoptosis in human promyeloid HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effect of homocysteine in the reduced form, its thiolactone and protein homocysteinylation on hemostatic properties of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitrosative stress induced by homocysteine thiolactone drives vascular cognitive impairments via GTP cyclohydrolase 1 S-nitrosylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Protein Homocysteinylation: A Guide to Mass Spectrometry-Based Site Confirmation
For researchers, scientists, and drug development professionals, the precise identification of protein homocysteinylation sites is crucial for understanding its role in various diseases and for the development of targeted therapeutics. This guide provides a comparative overview of mass spectrometry-based methods for confirming these modifications, supported by experimental data and detailed protocols.
Protein N-homocysteinylation is a non-enzymatic post-translational modification where the thiolactone form of homocysteine reacts with the ε-amino group of lysine residues. This modification can alter protein structure and function, and has been implicated in a range of pathological conditions, including cardiovascular and neurodegenerative diseases. Mass spectrometry (MS) has become an indispensable tool for the precise identification of these modification sites. This guide compares common workflows, including sample preparation, enrichment strategies, and MS analysis techniques.
Comparative Analysis of Methodologies
The confirmation of protein homocysteinylation sites by mass spectrometry involves a multi-step workflow. Key decision points include the method of protein digestion, the strategy for enriching modified peptides, and the type of mass spectrometry analysis. Two primary protein digestion techniques are employed: in-gel and in-solution digestion. Each has distinct advantages and disadvantages that influence the overall analytical outcome.
| Feature | In-Gel Digestion | In-Solution Digestion |
| Principle | Proteins are separated by gel electrophoresis (1D or 2D-PAGE), and the protein bands of interest are excised and digested within the gel matrix. | Proteins in a complex mixture are digested directly in solution. |
| Advantages | - Effective for reducing sample complexity. - Removal of detergents and salts during electrophoresis. - Provides information on the molecular weight of the modified protein. | - Higher protein recovery. - More amenable to automation and high-throughput analysis. - Generally faster and involves fewer steps.[1] |
| Disadvantages | - Potential for sample loss during staining, destaining, and peptide extraction.[2] - Can be more time-consuming and labor-intensive.[3] - Hydrophobic proteins and high molecular weight proteins may be poorly resolved or recovered. | - Susceptible to interference from detergents and other contaminants. - Does not provide information on the intact protein's molecular weight. |
| Typical Use Case | Analysis of specific protein bands or spots from a gel. | Global, unbiased identification of homocysteinylation sites in a complex proteome. |
Enrichment Strategies for Homocysteinylated Peptides
Due to the often low abundance of homocysteinylated proteins, an enrichment step is typically required to enhance their detection by mass spectrometry.
| Enrichment Strategy | Description | Advantages | Disadvantages |
| Immunoaffinity Purification | Utilizes antibodies that specifically recognize the N-homocysteinyl-lysine modification to capture and enrich modified peptides or proteins.[4][5] | - High specificity for the target modification. - Can significantly reduce sample complexity. | - Antibody availability and specificity can be a limiting factor. - Potential for non-specific binding. |
| Chemical Derivatization and Affinity Capture | Homocysteinylated proteins are chemically labeled with a tag (e.g., biotin) that can be used for affinity capture on a resin (e.g., streptavidin). | - Can be a robust and specific method. - Allows for the use of well-established affinity systems. | - Requires specific chemical labeling steps that may introduce artifacts. - Incomplete labeling can lead to underrepresentation of modified peptides. |
Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying post-translational modifications.
| MS/MS Technique | Description | Advantages | Disadvantages |
| Data-Dependent Acquisition (DDA) | The mass spectrometer automatically selects the most abundant precursor ions for fragmentation and analysis. | - Generates high-quality fragmentation spectra for confident peptide identification. | - May miss low-abundance precursor ions. - Can be biased towards the most abundant species. |
| Data-Independent Acquisition (DIA) | All precursor ions within a defined mass range are fragmented, providing a comprehensive dataset. | - Unbiased acquisition of all precursor ions. - Improved reproducibility and quantification. | - Data analysis is more complex and requires specialized software. - Can result in more complex fragmentation spectra. |
| Parallel Reaction Monitoring (PRM) | A targeted approach where specific precursor ions of interest are selected for fragmentation and analysis.[6] | - High sensitivity and specificity for target peptides. - Excellent for quantitative studies. | - Requires prior knowledge of the target peptides. - Not suitable for discovery-based proteomics. |
Experimental Workflows and Protocols
To facilitate the practical application of these methods, detailed experimental workflows and protocols are provided below.
Experimental Workflow for Homocysteinylation Site Identification
The following diagram illustrates a typical workflow for the identification of protein homocysteinylation sites using mass spectrometry.
Caption: A generalized workflow for identifying protein homocysteinylation sites.
Detailed Experimental Protocols
1. In-Solution Protein Digestion
This protocol is adapted for the digestion of complex protein mixtures prior to mass spectrometry.
-
Protein Solubilization and Denaturation: Resuspend the protein pellet in a lysis buffer containing a denaturant such as 8 M urea or 6 M guanidine hydrochloride.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate for 20 minutes in the dark to alkylate free cysteine residues.
-
Digestion: Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[3]
-
Quenching and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
2. Immunoaffinity Purification of Homocysteinylated Peptides
This protocol describes the enrichment of modified peptides using specific antibodies.[5]
-
Antibody Conjugation: Covalently couple anti-N-homocysteinyl-lysine antibodies to magnetic beads or agarose resin according to the manufacturer's instructions.
-
Sample Incubation: Incubate the desalted peptide mixture from the in-solution digestion with the antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. Typically, this includes washes with a high-salt buffer, a low-salt buffer, and a final wash with a volatile buffer like ammonium bicarbonate.
-
Elution: Elute the bound homocysteinylated peptides from the beads using a low pH solution, such as 0.1% trifluoroacetic acid.
-
Cleanup: Immediately neutralize the eluate and desalt using a C18 tip prior to LC-MS/MS analysis.
3. nano-LC-MS/MS Data Acquisition and Analysis
-
Chromatographic Separation: Load the enriched and desalted peptide sample onto a nano-flow liquid chromatography system equipped with a C18 reversed-phase column. Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer operating in a data-dependent acquisition mode. Set the instrument to acquire a full MS scan followed by MS/MS scans of the top 10-20 most abundant precursor ions.
-
Database Searching: Search the acquired MS/MS spectra against a protein sequence database using a search engine such as Sequest or Mascot. Specify N-homocysteinylation of lysine (+117.026 Da) as a variable modification.
-
Site Localization and Validation: Use software tools to determine the probability of modification site localization. Manually inspect the MS/MS spectra of identified homocysteinylated peptides to validate the site assignment based on the presence of specific fragment ions.
Signaling Pathways Affected by Protein Homocysteinylation
Elevated levels of homocysteine can lead to the homocysteinylation of various proteins, thereby affecting critical cellular signaling pathways. One of the well-documented consequences is the induction of endothelial dysfunction.
Homocysteine-Induced Endothelial Dysfunction
The following diagram illustrates the key signaling events initiated by elevated homocysteine levels that contribute to endothelial dysfunction.
Caption: Signaling cascade in homocysteine-induced endothelial dysfunction.[2][7]
Elevated homocysteine leads to increased protein homocysteinylation, which can activate protein kinase C (PKC) and contribute to a pro-inflammatory state.[8] Concurrently, homocysteine induces endoplasmic reticulum (ER) stress and oxidative stress, leading to the activation of the transcription factor NF-κB and the uncoupling of endothelial nitric oxide synthase (eNOS).[9] These events culminate in reduced nitric oxide (NO) bioavailability, increased inflammation, and endothelial cell apoptosis, all hallmarks of endothelial dysfunction.
By carefully selecting and optimizing the methodologies described in this guide, researchers can confidently identify and quantify protein homocysteinylation sites, paving the way for a deeper understanding of its role in health and disease.
References
- 1. Comparison of in-gel and in-solution proteolysis in the proteome profiling of organ perfusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Study of In-Gel Digestions Using Microwave and Pressure-Accelerated Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Study of Workflows Optimized for In-gel, In-solution and On-filter Proteolysis in the Analysis of Plasma membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunoaffinity Enrichment and Mass Spectrometry Analysis of Protein Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Homocysteine signal cascade: production of phospholipids, activation of protein kinase C, and the induction of c-fos and c-myb in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homocysteine induces protein kinase C activation and stimulates c-Fos and lipoprotein lipase expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathological concentrations of homocysteine increases IL-1β production in macrophages in a P2X7, NF-ĸB, and erk-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the efficacy of homocysteine thiolactone detoxifying enzymes
For Researchers, Scientists, and Drug Development Professionals
Homocysteine thiolactone (HTL), a reactive cyclic thioester of homocysteine, is increasingly implicated in the pathology of various diseases through its ability to induce protein N-homocysteinylation, leading to protein damage and aggregation. The effective detoxification of HTL is crucial for cellular homeostasis and the prevention of these detrimental effects. This guide provides a comprehensive comparison of the primary enzymatic systems involved in HTL detoxification, offering a quantitative evaluation of their efficacy, detailed experimental protocols for their assessment, and a discussion of alternative detoxification pathways.
Enzymatic Detoxification of Homocysteine Thiolactone: A Comparative Analysis
The primary defense against the toxicity of homocysteine thiolactone is enzymatic hydrolysis, a process catalyzed by a group of enzymes known as homocysteine thiolactonases (HTLases). The key players in this detoxification pathway are Paraoxonase 1 (PON1), Bleomycin Hydrolase (BLH), Biphenyl Hydrolase-like protein (BPHL), and the more recently identified human Carboxylesterase 1 (hCES1). These enzymes vary significantly in their subcellular localization, tissue distribution, and, most importantly, their catalytic efficiency in hydrolyzing HTL.
Quantitative Comparison of Kinetic Parameters
The efficacy of an enzyme is best described by its kinetic parameters, specifically the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). The following table summarizes the available kinetic data for the hydrolysis of L-homocysteine thiolactone by the major human detoxifying enzymes.
| Enzyme | Subcellular Localization | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Paraoxonase 1 (PON1) | Extracellular (HDL-associated) | 22.6 - 23.5[1] | - | ~10[2][3] |
| Bleomycin Hydrolase (BLH) | Cytoplasmic | - | - | ~1,000[2][4] |
| Biphenyl Hydrolase-like protein (BPHL) | Mitochondrial | 3.18[5] | 246.24[5] | 77,000[4][6] |
| human Carboxylesterase 1 (hCES1) | Endoplasmic Reticulum | 4.5[3] | 0.67 | 148.3[3] |
Note: Values are approximate and can vary based on experimental conditions and, in the case of PON1, genetic polymorphisms (e.g., Q192R). The kcat/Km for PON1 and BLH are derived from sources stating their relative efficiencies. The kcat for hCES1 was converted from min-1 to s-1.
From the data, it is evident that BPHL exhibits a remarkably higher catalytic efficiency for HTL hydrolysis compared to the other enzymes, suggesting it may play a more significant physiological role in detoxifying this metabolite, particularly within the mitochondria.[4][6] While PON1 was one of the first identified HTLases, its catalytic efficiency is considerably lower.[2][3] BLH demonstrates intermediate efficiency and is crucial for cytoplasmic detoxification.[7] The newly identified role of hCES1 in HTL metabolism adds another layer to our understanding of this detoxification network.[3]
Signaling Pathways and Detoxification Workflow
The enzymatic detoxification of homocysteine thiolactone is a critical cellular defense mechanism. The following diagram illustrates the formation of HTL and the subsequent enzymatic hydrolysis by the key detoxifying enzymes in their respective cellular compartments.
Experimental Protocols for Measuring Homocysteine Thiolactonase Activity
Accurate measurement of HTLase activity is fundamental to evaluating the efficacy of these enzymes. Below are detailed protocols for three common assays.
DTNB (Ellman's Reagent)-Based Spectrophotometric Assay
This assay relies on the reaction of the free thiol group of homocysteine, produced upon HTL hydrolysis, with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Homocysteine Thiolactone (HTL) solution (substrate)
-
5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Enzyme sample (purified enzyme or cell/tissue lysate)
-
Microplate reader or spectrophotometer
Protocol:
-
Prepare a reaction mixture containing phosphate buffer and DTNB solution in a microplate well or cuvette.
-
Add the enzyme sample to the reaction mixture.
-
Initiate the reaction by adding the HTL substrate.
-
Immediately monitor the increase in absorbance at 412 nm over time at a constant temperature (e.g., 37°C).
-
The rate of increase in absorbance is directly proportional to the HTLase activity.
-
Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M-1cm-1 at 412 nm).
CUPRAC-Based Spectrophotometric Assay
The Cupric Reducing Antioxidant Capacity (CUPRAC) method utilizes the reduction of the Cu(II)-neocuproine complex (Cu(Nc)22+) to the colored Cu(I)-neocuproine complex (Cu(Nc)2+) by the homocysteine produced from HTL hydrolysis. The resulting color change is measured spectrophotometrically at 450 nm.[8]
Materials:
-
Homocysteine Thiolactone (HTL) solution (substrate)
-
HEPES buffer
-
CUPRAC reagent (Cu(II)-neocuproine complex)
-
Enzyme sample
-
Microplate reader or spectrophotometer
Protocol:
-
Incubate the enzyme sample with the HTL substrate in HEPES buffer for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[8]
-
Stop the enzymatic reaction by adding the CUPRAC reagent.[8]
-
The homocysteine produced will reduce the Cu(II)-neocuproine complex to the colored Cu(I)-neocuproine complex.[8]
-
Measure the absorbance of the resulting solution at 450 nm.[8]
-
The increase in absorbance is directly proportional to the amount of homocysteine produced and, therefore, to the HTLase activity.[8]
HPLC-Based Assay
High-Performance Liquid Chromatography (HPLC) offers a highly sensitive and specific method for the simultaneous quantification of the substrate (HTL) and the product (homocysteine).
Materials:
-
Homocysteine Thiolactone (HTL) solution
-
Enzyme sample
-
Reaction buffer
-
Quenching solution (e.g., perchloric acid)
-
Derivatizing agent (e.g., a fluorescent tag for detection)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., fluorescence or UV)
Protocol:
-
Incubate the enzyme sample with the HTL substrate in a reaction buffer for a specific time at a controlled temperature.
-
Stop the reaction by adding a quenching solution.
-
Derivatize the sample to label homocysteine and any remaining HTL for detection.
-
Inject the derivatized sample into the HPLC system.
-
Separate the HTL and homocysteine using an appropriate mobile phase gradient.
-
Quantify the amounts of HTL and homocysteine by comparing their peak areas to those of known standards.
-
The HTLase activity is calculated from the amount of homocysteine produced or the amount of HTL consumed over time.
Alternative Detoxification Pathways
While enzymatic hydrolysis is the primary route for HTL detoxification, other mechanisms contribute to its clearance from the body.
Renal Excretion
A significant non-enzymatic pathway for the removal of homocysteine thiolactone is renal excretion.[5] HTL is efficiently filtered by the kidneys and excreted in the urine. This process is crucial for preventing the systemic accumulation of this toxic metabolite.
Non-Enzymatic Hydrolysis
Homocysteine thiolactone can undergo spontaneous, non-enzymatic hydrolysis to homocysteine. This reaction is pH-dependent, with the rate of hydrolysis increasing at a physiological pH.[2] One study demonstrated that at a physiological pH, approximately 71% of a 1 mM HTL solution was hydrolyzed to homocysteine within 24 hours.[2] While slower than enzymatic catalysis, this spontaneous breakdown contributes to the overall reduction of HTL levels in the body.
Conclusion
The detoxification of homocysteine thiolactone is a multifaceted process involving several key enzymes with distinct catalytic efficiencies and subcellular localizations, supplemented by non-enzymatic clearance mechanisms. BPHL stands out as the most efficient HTLase characterized to date, highlighting its potential importance in mitochondrial protection against HTL-induced damage. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to understand and target the pathways of homocysteine metabolism and its pathological consequences. Further investigation into the regulation and interplay of these detoxifying enzymes will be critical for developing therapeutic strategies to mitigate the harmful effects of homocysteine thiolactone.
References
- 1. Differential hydrolysis of homocysteine thiolactone by purified human serum (192)Q and (192)R PON1 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Human Valacyclovir Hydrolase/Biphenyl Hydrolase-Like Protein Is a Highly Efficient Homocysteine Thiolactonase | PLOS One [journals.plos.org]
- 6. Human valacyclovir hydrolase/biphenyl hydrolase-like protein is a highly efficient homocysteine thiolactonase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective mechanisms against homocysteine toxicity: the role of bleomycin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Prothrombotic Nature of N-Homocysteinylated Fibrinogen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are an established risk factor for thrombotic diseases. One of the key mechanisms underlying this increased risk is the non-enzymatic modification of fibrinogen by homocysteine, a process termed N-homocysteinylation. This post-translational modification alters the structure and function of fibrinogen, leading to the formation of clots that are more resistant to degradation and thus, more likely to cause dangerous blockages in blood vessels. This guide provides a comparative analysis of the prothrombotic effects of N-homocysteinylated fibrinogen versus native fibrinogen, supported by experimental data and detailed methodologies.
Comparative Analysis of Clot Properties
N-homocysteinylation of fibrinogen leads to significant alterations in the physical and biochemical properties of fibrin clots. These changes collectively contribute to a prothrombotic state. The following tables summarize the key quantitative differences observed in experimental studies.
| Parameter | Native Fibrinogen | N-Homocysteinylated Fibrinogen | Significance | Reference |
| Fibrin Fiber Diameter | Thicker fibers | Thinner, more densely packed fibers | Formation of a less permeable, more rigid clot | [1][2] |
| Clot Permeability | Higher | Lower | Reduced access of fibrinolytic enzymes to the clot | [3] |
| Resistance to Fibrinolysis | Normal | Increased resistance to plasmin-mediated lysis | Slower clot breakdown, prolonged thrombus presence | [1][2][4] |
| Thrombin Clotting Time (TCT) | Varies (control) | Shortened in some studies | Suggests altered interaction with thrombin | [2] |
| Reptilase Time | Varies (control) | Prolonged | Indicates altered fibrin monomer polymerization | [2] |
| tPA-mediated Plasminogen Activation | Normal | Slower activation | Reduced efficiency of the primary fibrinolytic pathway | [1][4] |
| Platelet Adhesion | Normal | Reduced adhesion of unstimulated and thrombin-activated platelets | May alter thrombus formation and stability | [5] |
Table 1: Comparison of Fibrin Clot Characteristics. This table highlights the significant prothrombotic alterations induced by N-homocysteinylation of fibrinogen. The formation of thinner, denser clots that are more resistant to lysis is a hallmark of this modification.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
In Vitro N-Homocysteinylation of Fibrinogen
This protocol describes the preparation of N-homocysteinylated fibrinogen for experimental use.
Materials:
-
Purified human fibrinogen
-
Homocysteine thiolactone (HTL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve purified human fibrinogen in PBS to a final concentration of 1-2 mg/mL.
-
Prepare a stock solution of homocysteine thiolactone (HTL) in PBS.
-
Add HTL to the fibrinogen solution at a desired molar ratio (e.g., 1:100, fibrinogen:HTL).
-
Incubate the mixture at 37°C for 3-24 hours with gentle agitation.
-
After incubation, extensively dialyze the modified fibrinogen solution against PBS at 4°C to remove unreacted HTL.
-
Determine the protein concentration of the N-homocysteinylated fibrinogen using a standard protein assay.
-
Confirm the extent of homocysteinylation using techniques such as mass spectrometry or Ellman's reagent to quantify free sulfhydryl groups.[6]
Fibrin Clot Formation and Lysis Assay (Turbidimetric Analysis)
This assay measures the kinetics of clot formation and its subsequent degradation by plasmin.
Materials:
-
Native and N-homocysteinylated fibrinogen (1 mg/mL)
-
Thrombin (1 U/mL)
-
Tissue plasminogen activator (tPA)
-
Plasminogen
-
Calcium chloride (CaCl2)
-
Tris-buffered saline (TBS), pH 7.4
-
96-well microplate reader with temperature control (37°C)
Procedure:
-
In a 96-well plate, add native or N-homocysteinylated fibrinogen solution.
-
Add plasminogen and tPA to the wells.
-
To initiate clotting, add a solution containing thrombin and CaCl2.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in optical density (absorbance) at 340 nm every 30 seconds for a duration sufficient to observe both clot formation and lysis (e.g., 2-4 hours).
-
Plot the absorbance over time. Key parameters to analyze include the lag time to clotting, the maximum turbidity (reflecting clot density), and the time to 50% lysis.[5]
Scanning Electron Microscopy (SEM) of Fibrin Clots
This technique allows for the direct visualization of clot ultrastructure.
Materials:
-
Native and N-homocysteinylated fibrinogen
-
Thrombin
-
CaCl2
-
Glutaraldehyde (2.5% in cacodylate buffer)
-
Ethanol series (for dehydration)
-
Hexamethyldisilazane (HMDS) or critical point dryer
-
SEM stubs and sputter coater (e.g., gold-palladium)
Procedure:
-
Form fibrin clots on a suitable surface (e.g., glass coverslip) by mixing fibrinogen, thrombin, and CaCl2.
-
Allow the clots to form for at least 1 hour at room temperature.
-
Fix the clots with 2.5% glutaraldehyde for 1-2 hours.
-
Gently wash the fixed clots with cacodylate buffer.
-
Dehydrate the clots through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Dry the samples using either critical point drying or chemical drying with HMDS.
-
Mount the dried clots on SEM stubs and sputter-coat them with a conductive metal.
-
Image the clot structure using a scanning electron microscope.
-
Analyze the images to determine fibrin fiber diameter and network density.
Visualizing the Molecular Cascade
The prothrombotic effects of N-homocysteinylated fibrinogen are a consequence of a cascade of molecular events. The following diagrams illustrate the key pathways involved.
Caption: Experimental workflow for the preparation and analysis of N-homocysteinylated fibrinogen.
Caption: Signaling pathway illustrating the prothrombotic effects of N-homocysteinylated fibrinogen.
Conclusion
The N-homocysteinylation of fibrinogen is a critical pathological modification that significantly enhances the risk of thrombosis. The resulting fibrin clots exhibit a prothrombotic phenotype characterized by a denser, less permeable structure and a marked resistance to fibrinolysis. Understanding the molecular mechanisms and functional consequences of this modification is crucial for the development of novel therapeutic strategies to mitigate the cardiovascular risks associated with hyperhomocysteinemia. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to this field.
References
- 1. Automated Fiber Diameter and Porosity Measurements of Plasma Clots in Scanning Electron Microscopy Images | MDPI [mdpi.com]
- 2. Elevated plasma homocysteine leads to alterations in fibrin clot structure and stability: implications for the mechanism of thrombosis in hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modification of fibrinogen by homocysteine thiolactone increases resistance to fibrinolysis: a potential mechanism of the thrombotic tendency in hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homocysteinylation of Fibrinogen: A Post-Translational Link to Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibrinogen post‐translational modifications are biochemical determinants of fibrin clot properties and interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Animal Models of Hyperhomocysteinemia: Diet vs. Compound Induction
Hyperhomocysteinemia (HHcy), an abnormally high level of plasma homocysteine, is an established independent risk factor for a range of vascular and neurodegenerative diseases.[1][2][3] Animal models are indispensable tools for investigating the pathophysiology of HHcy and for testing potential therapeutic interventions. The two primary methods for inducing HHcy in these models are dietary manipulation and direct administration of homocysteine or related compounds.
This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate model for their specific scientific questions.
Quantitative Comparison of Induction Models
The choice between a diet-based or compound-based induction method depends on the desired severity of HHcy, the intended duration of the study, and the specific pathological mechanisms being investigated. The following table summarizes key quantitative parameters and characteristics of each model.
| Feature | Diet-Induced Model | Compound-Induced Model |
| Inducing Agent | High-Methionine Diet or B-Vitamin (Folate, B6, B12) Deficient Diet.[4][5] | Direct injection of DL-homocysteine.[6][7] |
| Typical Dose | High-Methionine: 1-2% in chow; 0.5-1% in drinking water; 1-2 g/kg body weight/day.[4][8][9][10] B-Vitamin Deficient: e.g., Folate-free diet.[11] | 0.03-0.45 µmol/g body weight, administered subcutaneously twice daily.[6][7] |
| Time to Onset | Weeks to months (chronic).[8][12] | Days to weeks (acute/sub-chronic).[6][7] |
| Control Plasma Hcy | 3 - 7 µmol/L.[4][8][12] | ~5 - 10 µmol/L (Saline injected controls). |
| Induced Plasma Hcy | Mild-Moderate: 12 - 60 µmol/L.[4][8][12] Severe: >100 µmol/L.[4] | Mild: ~30 µmol/L.[7] |
| Advantages | - More clinically relevant to human HHcy caused by nutritional factors.[1][4] - Suitable for studying chronic disease progression. | - Rapid induction of HHcy.[6] - Precise dose control. - Isolates the direct effects of elevated homocysteine. |
| Disadvantages | - Potential confounding effects from the diet itself (e.g., altered SAM levels, folate depletion) independent of Hcy levels.[4] - Slower onset.[8] | - May not fully replicate the metabolic dysregulation of chronic, diet-related HHcy. - Requires repeated handling and injection, which can be a stressor. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for each induction method.
Diet-Induced Hyperhomocysteinemia Protocol (High Methionine)
This protocol is adapted from studies in rats and mice aimed at inducing mild to moderate HHcy.[8][9][13]
-
Animals: Adult male Wistar rats or C57BL/6J mice.
-
Acclimatization: Animals are housed for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Induction:
-
Method A (in Drinking Water): L-methionine is dissolved in drinking water at a concentration of 0.5% to 1% (w/v) or prepared to deliver a daily dose of approximately 1-2 g/kg of body weight.[8][9][14] The solution should be prepared fresh regularly (e.g., every 2-3 days).
-
Method B (in Chow): A custom diet is formulated with an increased L-methionine content, typically between 1% and 2.2% of the total diet composition (10 to 22 g/kg).[4]
-
-
Control Group: The control group receives the same base diet and drinking water without the added L-methionine.
-
Duration: The diet is administered for a period ranging from 4 weeks to 7 months, depending on the desired severity of HHcy and the research question.[8][12]
-
Validation: Blood samples are collected periodically (e.g., at baseline and at the end of the study) via tail vein or cardiac puncture. Plasma is separated, and total homocysteine (tHcy) levels are measured using methods like HPLC or enzymatic assays.[13] A significant increase in tHcy levels in the experimental group compared to the control group validates the model.
Compound-Induced Hyperhomocysteinemia Protocol (Homocysteine Injection)
This protocol describes a method for inducing chronic mild HHcy in rats through repeated subcutaneous injections.[6][7]
-
Animals: Adult male Wistar rats.
-
Acclimatization: Standard acclimatization for one week.
-
Induction:
-
Control Group: The control group is injected with an equivalent volume of sterile saline solution following the same schedule.
-
Duration: The treatment is continued for 2 to 4 weeks.[6][7]
-
Validation: Plasma tHcy levels are measured at the end of the treatment period. Successful induction is confirmed by significantly elevated tHcy levels (e.g., ~30 µmol/L) compared to the saline-treated controls.[7]
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes.
Experimental Workflow
The following diagram outlines the typical workflow for developing and validating an animal model of hyperhomocysteinemia.
Key Signaling Pathways in Hyperhomocysteinemia
Elevated homocysteine triggers multiple deleterious signaling pathways that contribute to vascular and neuronal damage. The diagram below illustrates the central role of oxidative stress.
References
- 1. A novel rat model of heart failure induced by high methionine diet showing evidence of association between hyperhomocysteinemia and activation of NF-kappaB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperhomocysteinaemia and vascular injury: advances in mechanisms and drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperhomocysteinemia and cardiovascular disease in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Murine Models of Hyperhomocysteinemia and their Vascular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperhomocysteinemia-Induced Alterations in Protein Expression and Oxidative Stress Parameters in Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an animal model for chronic mild hyperhomocysteinemia and its response to oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hyperhomocysteinemia induced by methionine supplementation does not independently cause atherosclerosis in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. Diet-Induced Hyperhomocysteinemia Increases Amyloid-β Formation and Deposition in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Methionine Diet Evoked Hyperhomocysteinemia Causes Hippocampal Alterations, Metabolomics Plasma Changes and Behavioral Pattern in Wild Type Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of DL-Homocysteine Thiolactone: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of DL-Homocysteine thiolactone, offering a clear, step-by-step operational plan to minimize risk and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the immediate safety measures required when handling this compound. This substance is considered hazardous, and appropriate personal protective equipment (PPE) must be worn at all times.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields.[3] | To protect against splashes and airborne particles. |
| Hand Protection | Appropriate protective gloves (e.g., nitrile).[3] | To prevent skin contact. |
| Body Protection | Laboratory coat.[3] | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended if dust is generated or if irritation is experienced.[3] |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Avoid creating dust when handling the solid form.[2] In case of accidental contact, wash the affected skin area with soap and water, and for eye contact, rinse immediately with plenty of water for at least 15 minutes.[4]
Operational Disposal Plan: A Step-by-Step Guide
The recommended procedure for the disposal of this compound involves chemical inactivation through alkaline hydrolysis to open the thiolactone ring, followed by disposal in accordance with local, state, and federal regulations.[5][6]
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect excess solid this compound in a clearly labeled, sealed container designated for chemical waste.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container. Do not pour these solutions down the drain.[3]
-
Contaminated Materials: Items such as gloves, weigh boats, and paper towels that have come into contact with the chemical should be placed in a sealed bag and disposed of as chemical waste.[3]
Step 2: Chemical Inactivation via Alkaline Hydrolysis
This step should be performed in a chemical fume hood while wearing all recommended PPE.
Experimental Protocol for Alkaline Hydrolysis:
-
Preparation of Hydrolysis Solution: Prepare a 1 M sodium hydroxide (NaOH) solution.
-
Reaction Setup: For liquid waste containing this compound, slowly add the 1 M NaOH solution to the waste container to achieve a final NaOH concentration of approximately 1 M. For solid waste, first, dissolve the this compound in water and then add the 1 M NaOH solution.
-
Reaction Conditions: Allow the reaction mixture to stand at room temperature for at least 24 hours to ensure complete hydrolysis of the thiolactone ring.[7] The hydrolysis process will convert the this compound to homocysteine.[1][2]
-
Neutralization: After the hydrolysis is complete, neutralize the resulting alkaline solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is neutral (pH 7).
Table 2: Parameters for Alkaline Hydrolysis of this compound
| Parameter | Value | Notes |
| Reagent | Sodium Hydroxide (NaOH) | --- |
| Concentration | 1 mol/L | Effective hydrolysis has been demonstrated at this concentration.[6] |
| Reaction Time | ≥ 24 hours | To ensure complete hydrolysis.[7] |
| Temperature | Room Temperature | --- |
| Final pH | 7 (Neutral) | Achieved by adding a suitable acid after hydrolysis. |
Step 3: Final Disposal
-
The neutralized solution can now be disposed of as aqueous chemical waste.
-
Always consult and adhere to your institution's specific hazardous waste management program and local regulations for the final disposal of the treated waste.[2][5]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively and safely manage the disposal of this compound, contributing to a safer research environment.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Ring Opening Functionalization of Thiolactone Homopolymers for ROS Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling DL-Homocysteine Thiolactone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with DL-Homocysteine thiolactone. The focus is to move beyond a simple checklist, offering a procedural framework grounded in risk assessment to ensure the safe and effective handling of this compound. By understanding the causality behind each safety measure, you can build a self-validating system of laboratory practice that prioritizes both personal safety and data integrity.
Hazard Assessment: The "Why" Behind the Precautions
This compound hydrochloride is classified with specific, non-trivial hazards that dictate our handling protocols. The primary risks are:
-
Skin Irritation (Category 2) : Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A) : The compound poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1][2][3]
It is critical to note that no official occupational exposure limits (OELs) have been established by major regulatory bodies like OSHA, NIOSH, or ACGIH.[1][2] This absence of data necessitates a conservative approach, treating the compound with a high degree of caution to minimize any potential for exposure. The operational principle is to prevent all direct contact and aerosol inhalation through robust engineering controls and appropriate personal protective equipment (PPE).
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task being performed. The following table summarizes the recommended PPE for handling this compound, providing a quick reference for laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid Powder | Chemical safety goggles with side shields[1][2] | Nitrile or other appropriate protective gloves[4] | Laboratory coat and close-toed footwear[1] | Required if dust is generated or work is outside a fume hood |
| Preparing and Handling Solutions | Chemical safety goggles or safety glasses with side shields[4] | Nitrile or other appropriate protective gloves[4] | Laboratory coat[4] | Not generally required if handled in a chemical fume hood or well-ventilated area[4] |
Eye and Face Protection: The First Line of Defense
Because this compound is a fine powder that can easily become airborne, chemical safety goggles are mandatory when handling the solid form.[1][2] They provide a full seal around the eyes, offering superior protection from dust particles compared to standard safety glasses. When handling dilute solutions, chemical safety glasses with side shields may be sufficient.[4]
Hand Protection: Preventing Dermal Exposure
Wear appropriate protective gloves, such as nitrile gloves, to prevent skin contact.[1][4] Glove selection should be based on the duration of use and the specific chemicals involved (e.g., solvents used for dissolution). Always inspect gloves for tears or degradation before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[1]
Body Protection: Shielding Against Contamination
A laboratory coat and close-toed footwear are the minimum requirements to protect against accidental spills and contamination of personal clothing.[1] For larger quantities or procedures with a higher risk of spillage, consider additional protective clothing. Contaminated clothing must be removed immediately and washed before reuse.[1]
Respiratory Protection: Mitigating Inhalation Risks
While respiratory protection is not typically required when handling small quantities within a certified chemical fume hood, it becomes essential if dusts are generated, particularly outside of an engineering control.[4] If you are working in an area with inadequate ventilation or weighing larger amounts of the powder, a NIOSH-approved respirator is recommended.
Operational Workflow: From Weighing to Waste
This section provides a step-by-step guide for the safe handling of this compound. The accompanying diagram visualizes this procedural flow, emphasizing the critical control points for safety.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Protocol
-
Preparation and Engineering Controls :
-
Before starting, ensure you are working in a well-ventilated area, preferably a certified chemical fume hood.[1][2]
-
Confirm that an eyewash station and safety shower are accessible.[1]
-
Don all required PPE as outlined in the table above: chemical safety goggles, a lab coat, and appropriate gloves.[1][2]
-
-
Handling the Solid Compound :
-
To minimize dust generation, handle the container with care.[1]
-
Weigh the solid material inside the fume hood. Use a disposable weigh boat to simplify cleanup.
-
If any material is spilled, follow the emergency protocols below.
-
-
Preparing Solutions :
-
Add solvents to the solid slowly to avoid splashing.
-
Keep the container closed when not in use.[1]
-
-
Decontamination and Immediate Waste Handling :
-
After use, decontaminate all surfaces and non-disposable equipment.
-
Items such as used gloves, weigh boats, and contaminated paper towels should be immediately placed in a designated, sealed bag for chemical waste.[4]
-
Emergency Protocols: Spill and Exposure Management
In Case of a Spill :
-
Minor Spill : If a small amount of solid is spilled, carefully sweep it up or absorb it with an inert material, avoiding dust creation.[1] Place the collected material into a sealed, labeled container for disposal.[1][5]
-
Major Spill : Evacuate the area and alert your institution's safety officer.
In Case of Personal Exposure :
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Skin Contact : Wash the affected area thoroughly with soap and water.[1][2] Remove any contaminated clothing. If irritation occurs, seek medical advice.[1]
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion : Do not induce vomiting. Drink plenty of water and seek immediate medical attention.[6][7]
Comprehensive Disposal Plan
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.[4]
-
Solid Waste : Collect any unused solid this compound in a clearly labeled, sealed container.[4]
-
Liquid Waste : Solutions containing the compound must be collected in a designated hazardous waste container. Never pour this chemical down the drain.[4]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weigh boats, must be disposed of as solid chemical waste.[4]
All waste must be managed according to your institution's hazardous waste program and in compliance with local and national regulations.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
